Product packaging for Dichlorodihexylsilane(Cat. No.:CAS No. 18204-93-8)

Dichlorodihexylsilane

Cat. No.: B100287
CAS No.: 18204-93-8
M. Wt: 269.32 g/mol
InChI Key: NRAYZPGATNMOSB-UHFFFAOYSA-N
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Description

Dichlorodihexylsilane is a versatile organosilane reagent primarily utilized in materials science research for surface functionalization and the synthesis of novel silicon-based polymers. Its molecular structure, featuring two hydrolyzable chlorine atoms and two long-chain hexyl groups, enables it to act as a building block for introducing hydrophobic properties to various substrates. Researchers employ this compound to modify surfaces such as silica nanoparticles, a process shown to enhance properties like foam stability and decontamination efficiency . The hydrolysis and condensation reactions of chlorosilanes like this compound are fundamental mechanisms for creating siloxane networks and covalently bonding hydrophobic layers to surfaces, effectively reducing surface energy . This makes it valuable for developing advanced coatings, tailored polymers, and modified nanomaterials with specific interactive properties. As a reagent, its applications extend to the creation of specialized silicones and polysilane compounds, which are of significant interest in industrial and academic research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26Cl2Si B100287 Dichlorodihexylsilane CAS No. 18204-93-8

Properties

IUPAC Name

dichloro(dihexyl)silane
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InChI

InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3
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InChI Key

NRAYZPGATNMOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

97036-67-4
Record name Silane, dichlorodihexyl-, homopolymer
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DSSTOX Substance ID

DTXSID9066338
Record name Silane, dichlorodihexyl-
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18204-93-8
Record name Dichlorodihexylsilane
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Record name Silane, dichlorodihexyl-
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Record name Silane, dichlorodihexyl-
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Record name Silane, dichlorodihexyl-
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Record name Dichlorodihexylsilane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a versatile organosilicon compound, serves as a crucial intermediate in the synthesis of a variety of silicon-containing molecules.[1] Its bifunctional nature, arising from the two reactive chlorine atoms attached to a central silicon atom, allows for the facile introduction of the dihexylsilyl moiety into organic frameworks. This property makes it a valuable building block in the development of new materials, including polymers and specialty chemicals, and as a derivatization reagent in analytical chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and spectroscopic data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a combustible liquid that is stable in sealed containers under a dry, inert atmosphere.[2] It is highly reactive with water and moisture in the air, liberating hydrogen chloride.[2] Proper handling and storage procedures are essential to maintain its integrity and ensure safety.

PropertyValueReference
Molecular Formula C₁₂H₂₆Cl₂Si[1]
Molecular Weight 269.33 g/mol [1]
CAS Number 18204-93-8[1]
Appearance Colorless liquid[1]
Boiling Point 111 °C[1]
Density 0.962 g/cm³[3]
Refractive Index 1.4104[3]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of silicon-carbon bonds. This approach involves the reaction of a hexylmagnesium halide (Grignard reagent) with a silicon tetrachloride precursor. The stoichiometry of the reactants is critical to favor the formation of the desired di-substituted product.

Logical Relationship of Grignard Synthesis

HexylHalide Hexyl Halide Grignard Hexylmagnesium Halide HexylHalide->Grignard Reacts with Mg Magnesium Mg->Grignard Reacts with SiCl4 Silicon Tetrachloride Product This compound SiCl4->Product Reacts with Grignard->Product Reacts with

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether or THF. Add a small amount of the 1-bromohexane solution to the magnesium. If the reaction does not initiate, gentle warming may be necessary. Once the reaction starts, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent solution in an ice bath. In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF. To favor the formation of the di-substituted product, add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction mixture is then typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Hydrosilylation

Hydrosilylation offers a more direct and often more efficient route to di-n-alkyldichlorosilanes. This method involves the addition of a hydrosilane (in this case, dichlorosilane) across the double bond of an alkene (1-hexene) in the presence of a catalyst.

Experimental Workflow for Hydrosilylation

Start Start Prepare Prepare Reaction Vessel Start->Prepare AddReactants Add 1-Hexene (B165129) and Catalyst Prepare->AddReactants Cool Cool to Low Temperature AddReactants->Cool AddH2SiCl2 Add Dichlorosilane Cool->AddH2SiCl2 React Allow to React at Room Temperature AddH2SiCl2->React Purify Purify by Distillation React->Purify End End Purify->End

Caption: Step-by-step workflow for the hydrosilylation synthesis.

Experimental Protocol: Hydrosilylation of 1-Hexene

This protocol is a specific example for the synthesis of this compound.[1]

Materials:

  • 1-Hexene

  • Dichlorosilane (H₂SiCl₂)

  • Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (B130326)

  • Argon gas supply

  • Stainless steel pressure reactor

Procedure:

  • Reactor Preparation: A stainless steel pressure reactor is evacuated and flushed five times with argon.

  • Charging the Reactor: Under an argon flow, 1-hexene and a catalytic amount of hexachloroplatinic acid solution in isopropanol are introduced into the reactor.

  • Addition of Dichlorosilane: The reactor is sealed and cooled in liquid nitrogen. Dichlorosilane is then condensed into the reactor.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred. The reaction is typically exothermic.

  • Purification: After the reaction is complete, the product, this compound, is isolated and purified by fractional distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the hexyl chains attached to the silicon atom.

Expected ¹H NMR Spectral Data:

Based on the structure of a di-n-hexyl group attached to a silicon atom, the following proton signals are expected. The chemical shifts are estimates and can vary depending on the solvent and instrument.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.8 - 1.0Triplet6H-CH₃
~ 1.2 - 1.5Multiplet16H-CH₂- (in the middle of the chain)
~ 1.5 - 1.7Multiplet4H-Si-CH₂-CH₂ -

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the hexyl chain.

Chemical Shift (ppm)Assignment
~ 14-CH₃
~ 22-CH₂-
~ 23-CH₂-
~ 31-CH₂-
~ 33-Si-CH₂-C H₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H and Si-Cl bonds.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
2950 - 2850C-H stretching (from hexyl groups)
1465C-H bending (from hexyl groups)
~800 - 600Si-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the hexyl chains and the loss of chlorine atoms.

Expected Mass Spectrometry Fragmentation:

m/zFragment
268, 270, 272[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
183, 185[M - C₆H₁₃]⁺
99[SiCl₂H]⁺
85[C₆H₁₃]⁺

Applications

This compound is a valuable precursor in various fields:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polysiloxanes and other silicon-containing polymers, imparting properties such as thermal stability and hydrophobicity.

  • Organic Synthesis: The reactive Si-Cl bonds allow for its use in coupling reactions and as a protecting group for certain functional groups.

  • Material Science: It is used in the preparation of surface modification agents to alter the properties of materials like glass and silica.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for both Grignard and hydrosilylation routes offer practical guidance for its preparation. The summarized spectroscopic data provides a basis for the identification and quality control of the synthesized compound. With its versatile reactivity, this compound continues to be a compound of significant interest for researchers and professionals in various scientific disciplines.

References

Spectroscopic Profile of Dichlorodihexylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for dichlorodihexylsilane (C₁₂H₂₆Cl₂Si). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from homologous dichlorodialkylsilanes and fundamental principles of spectroscopy to present a predictive yet detailed overview. This information is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this versatile organosilicon compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimated based on known data for similar organosilicon compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Si-CH ₂-(CH₂)₄-CH₃0.8 - 1.2Triplet6H
Si-CH₂-CH ₂-(CH₂)₃-CH₃1.2 - 1.6Multiplet16H
Si-CH₂-(CH₂)₄-CH0.7 - 1.0Triplet6H

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
Si-C H₂-(CH₂)₄-CH₃20 - 25
Si-CH₂-C H₂-(CH₂)₃-CH₃22 - 35
Si-(CH₂)₅-C H₃13 - 15

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted Key IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkyl) stretch2850 - 2960Strong
C-H (alkyl) bend1465, 1375Medium
Si-C stretch700 - 850Medium-Strong
Si-Cl stretch450 - 600Strong
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted Fragment IonNotes
268, 270, 272[Si(C₆H₁₃)₂Cl₂]⁺Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes)
183, 185[Si(C₆H₁₃)Cl₂]⁺Loss of a hexyl radical
149[Si(C₆H₁₃)₂Cl]⁺Loss of a chlorine radical
85[C₆H₁₃]⁺Hexyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the direct reaction of silicon with hexyl chloride in the presence of a copper catalyst.

Materials:

  • Silicon powder

  • Hexyl chloride

  • Copper(I) chloride (catalyst)

  • High-temperature tube furnace

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Distillation apparatus

Procedure:

  • A mixture of silicon powder and copper(I) chloride catalyst is placed in a reaction tube within a tube furnace.

  • The system is purged with an inert gas to remove air and moisture.

  • The furnace is heated to a temperature typically in the range of 280-320 °C.

  • Hexyl chloride vapor, carried by the inert gas stream, is passed over the heated silicon-catalyst bed.

  • The products of the reaction, primarily this compound along with other organosilanes, are passed through a condenser to liquefy them.

  • The collected liquid is then purified by fractional distillation to isolate the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • A thin film of the liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

Data Acquisition:

  • The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • The this compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • Electron ionization (EI) is a common method for this type of compound, where the molecules are bombarded with high-energy electrons to induce ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Dichlorodihexylsilane_Structure_and_Fragmentation cluster_structure This compound (C₁₂H₂₆Cl₂Si) cluster_fragments Key Mass Spectrometry Fragments mol CH₃-(CH₂)₅ | Cl - Si - Cl | (CH₂)₅-CH₃ frag1 [Si(C₆H₁₃)Cl₂]⁺ (Loss of -C₆H₁₃) mol->frag1 - C₆H₁₃• frag2 [Si(C₆H₁₃)₂Cl]⁺ (Loss of -Cl) mol->frag2 - Cl• frag3 [C₆H₁₃]⁺ (Hexyl cation) mol->frag3

Caption: Molecular structure and predicted mass spectrometry fragmentation of this compound.

Unraveling the Structure: A Guide to ¹H and ¹³C NMR Peak Assignments for Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for dichlorodihexylsilane are summarized below. These values are estimated based on the electronegativity of adjacent atoms and the overall magnetic environment of the nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionMultiplicityApproximate Chemical Shift (δ, ppm)Integration
α-CH₂Triplet1.0 - 1.24H
β-CH₂Multiplet1.3 - 1.54H
γ-CH₂Multiplet1.2 - 1.44H
δ-CH₂Multiplet1.2 - 1.44H
ε-CH₂Multiplet1.2 - 1.44H
ω-CH₃Triplet0.8 - 1.06H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionApproximate Chemical Shift (δ, ppm)
α-CH₂20 - 25
β-CH₂30 - 35
γ-CH₂22 - 27
δ-CH₂31 - 36
ε-CH₂22 - 27
ω-CH₃13 - 15

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring ¹H and ¹³C NMR spectra applicable to organosilicon compounds like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: A range of 0-15 ppm is generally adequate for most organic compounds.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei back to their equilibrium state.

    • Acquisition Time: Typically 2-4 seconds.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: A wider spectral width of 0-220 ppm is necessary for ¹³C NMR.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

5. Data Processing:

  • The raw data (Free Induction Decay - FID) is transformed into a frequency-domain spectrum using a Fourier transform.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the logical workflow for assigning NMR peaks to the structure of this compound.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_assignment Peak Assignment Structure This compound (CH₃(CH₂)₅)₂SiCl₂ H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure->H1_NMR Predict ¹H Signals C13_NMR ¹³C NMR (Chemical Shift) Structure->C13_NMR Predict ¹³C Signals Assignment Correlate NMR data to specific atoms in the structure H1_NMR->Assignment C13_NMR->Assignment

Caption: Workflow for NMR Peak Assignment.

This guide serves as a valuable resource for the structural elucidation of this compound and similar organosilicon compounds. The provided theoretical data and experimental protocols offer a solid framework for researchers engaged in the synthesis and characterization of novel chemical entities.

Unraveling the Molecular Puzzle: A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane ((C₆H₁₃)₂SiCl₂) is an organosilicon compound with potential applications in various fields, including materials science and as a synthetic intermediate. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides a detailed predictive overview of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and analysis of homologous dichlorodialkylsilanes.

Predicted Mass Spectrometry Fragmentation of this compound

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) that will undergo a series of fragmentation reactions. The primary cleavage events are anticipated to involve the loss of a chlorine radical, a hexyl radical, and subsequent alpha-cleavages of the alkyl chains. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Key Predicted Fragmentation Pathways:

  • Loss of a Chlorine Radical: The initial fragmentation is likely to be the cleavage of a Si-Cl bond to lose a chlorine radical (•Cl), resulting in a stable [M - Cl]⁺ ion. This is often a prominent peak in the mass spectra of organochlorosilanes.

  • Loss of a Hexyl Radical: Cleavage of a Si-C bond can lead to the loss of a hexyl radical (•C₆H₁₃), forming the [M - C₆H₁₃]⁺ ion.

  • Alpha-Cleavage: Following the initial loss of a radical, the alkyl chains can undergo further fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the silicon atom, is a common pathway for organosilanes. This would result in the loss of a pentyl radical from the [M - Cl]⁺ ion.

  • Rearrangements: Rearrangement reactions, while less predictable, may also occur, potentially leading to the formation of cyclic ions or the elimination of neutral molecules like HCl.

Tabulated Summary of Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ²⁸Si, ³⁵Cl).

m/z (Predicted) Ion Formula Ion Structure Proposed Fragmentation Pathway
268[C₁₂H₂₆Cl₂Si]⁺˙[(C₆H₁₃)₂SiCl₂]⁺˙Molecular Ion (M⁺˙)
233[C₁₂H₂₆ClSi]⁺[(C₆H₁₃)₂SiCl]⁺M⁺˙ - •Cl
183[C₆H₁₃Cl₂Si]⁺[C₆H₁₃SiCl₂]⁺M⁺˙ - •C₆H₁₃
162[C₇H₁₅ClSi]⁺[CH₃(CH₂)₄CH₂SiCl(CH₃)]⁺[M - Cl]⁺ - •C₅H₁₁ (via alpha-cleavage)
148[C₆H₁₄ClSi]⁺[C₆H₁₄SiCl]⁺[M - C₆H₁₃]⁺ - HCl
93[C₂H₆ClSi]⁺[(CH₃)₂SiCl]⁺Further fragmentation and rearrangement

Visualizing the Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the predicted logical relationships in the fragmentation of this compound.

G Predicted Fragmentation Pathway of this compound M [(C₆H₁₃)₂SiCl₂]⁺˙ m/z = 268 M_minus_Cl [(C₆H₁₃)₂SiCl]⁺ m/z = 233 M->M_minus_Cl - •Cl M_minus_Hexyl [C₆H₁₃SiCl₂]⁺ m/z = 183 M->M_minus_Hexyl - •C₆H₁₃ M_minus_Cl_minus_Pentyl [C₇H₁₅ClSi]⁺ m/z = 162 M_minus_Cl->M_minus_Cl_minus_Pentyl - •C₅H₁₁ (α-cleavage)

Predicted Fragmentation Pathway of this compound

Experimental Protocols

While no specific experimental data for this compound is available, a standard approach for its analysis would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Analysis:

  • The acquired mass spectra would be analyzed to identify the molecular ion and major fragment ions.

  • The fragmentation pattern would be compared with the predicted pathways outlined in this guide and with mass spectral libraries for structural confirmation.

Disclaimer: The fragmentation patterns, tables, and diagrams presented in this document are predictive and based on the established principles of mass spectrometry and data from analogous compounds. Experimental verification is required for definitive confirmation.

An In-depth Technical Guide to the FT-IR Spectral Analysis of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of dichlorodihexylsilane. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a summary of representative spectral data. The information presented herein is crucial for the characterization and quality control of this organosilane compound in research and development settings.

Introduction to the FT-IR Spectroscopy of Organosilanes

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds.[1][2][3] For organosilicon compounds like this compound, FT-IR is instrumental in confirming the presence of key structural features, such as silicon-carbon (Si-C), silicon-chlorine (Si-Cl), and carbon-hydrogen (C-H) bonds. Each of these bonds exhibits characteristic absorption frequencies in the infrared spectrum, providing a unique spectral fingerprint for the molecule.[4][5]

Molecular Structure of this compound

This compound possesses a central silicon atom bonded to two chlorine atoms and two hexyl chains. This structure gives rise to specific vibrational modes that can be detected by FT-IR spectroscopy. The primary vibrational modes of interest include the stretching and bending vibrations of the Si-Cl, Si-C, and C-H bonds within the hexyl groups.

Representative FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established correlations for organosilicon compounds.[4][5][6]

Wavenumber (cm⁻¹)AssignmentVibrational ModeIntensity
2955 - 2965C-HAsymmetric Stretching in CH₃Strong
2920 - 2930C-HAsymmetric Stretching in CH₂Strong
2870 - 2880C-HSymmetric Stretching in CH₃Medium
2850 - 2860C-HSymmetric Stretching in CH₂Medium
1460 - 1470C-HBending (Scissoring) in CH₂Medium
1375 - 1385C-HBending (Umbrella) in CH₃Medium-Weak
1250 - 1260Si-CH₂BendingMedium
800 - 850Si-CStretchingStrong
425 - 625Si-Cl₂Asymmetric & Symmetric StretchingStrong

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

4.1. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • This compound sample.

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, gloves.

4.2. Sample Preparation and Measurement

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent to remove any residues.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is processed by subtracting the background spectrum and performing an ATR correction if necessary.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FT-IR analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply this compound Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data final_clean Clean ATR Crystal process_data->final_clean end End final_clean->end

References

Dichlorodihexylsilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dichlorodihexylsilane

This compound (C₁₂H₂₆Cl₂Si) is a versatile organosilicon compound that serves as a crucial intermediate in a variety of chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical and diagnostic sectors, where it functions as a precursor for active pharmaceutical ingredients (APIs) and as a foundational component for diagnostic reagents.[1] The controlled reactivity of its silicon-chlorine bonds allows for the construction of complex molecular architectures, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Core Physical and Chemical Properties

This compound is a combustible and corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled. It is characterized by its moisture sensitivity, a common trait among chlorosilanes, which readily hydrolyze in the presence of water.

PropertyValueSource
CAS Number 18204-93-8[1][2]
Molecular Formula C₁₂H₂₆Cl₂Si[1][2]
Molecular Weight 269.33 g/mol [1][2]
Physical State Colorless Liquid[2]
Purity >90.0% (GC)
Density 0.97 g/cm³[2]
Refractive Index 1.45[2]
Boiling Point Data not available
Melting Point Data not available[2]
Solubility Reacts with water[3]

Chemical Reactivity and Handling

The primary chemical characteristic of this compound is the reactivity of its Si-Cl bonds. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis. This reaction produces silanols, which can then condense to form siloxanes. The reactivity with water necessitates that this compound be handled under anhydrous conditions to prevent unwanted reactions and the release of corrosive hydrogen chloride gas.

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a substance that causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

Safety Information:

  • Hazard Statements: H227 (Combustible liquid), H290 (May be corrosive to metals), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P234 (Keep only in original container), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403 + P235 (Store in a well-ventilated place. Keep cool), P406 (Store in corrosive resistant container with a resistant inner liner), P501 (Dispose of contents/ container to an approved waste disposal plant).

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of dichlorodialkylsilanes is the Grignard reaction, involving the reaction of a Grignard reagent with silicon tetrachloride. The following is a representative protocol for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • 1-Bromohexane (B126081)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Standard dry glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromohexane solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the hexylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. The stoichiometry should be carefully controlled to favor the formation of the this compound (approximately 2 equivalents of Grignard reagent to 1 equivalent of SiCl₄).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the magnesium salts.

    • Wash the salts with anhydrous diethyl ether to recover any product.

    • Combine the filtrate and washings.

    • Remove the solvent by distillation.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis of this compound via Grignard Reaction.
Hydrolysis of this compound

The hydrolysis of dichlorosilanes is a fundamental reaction. The following protocol is adapted from the hydrolysis of a similar compound and can be applied to this compound to form the corresponding diol, which is a precursor to polysiloxanes.

Materials:

  • This compound

  • Toluene (B28343)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, mechanical stirrer, separatory funnel)

Procedure:

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in a mixture of toluene and diethyl ether.

    • In the dropping funnel, prepare an aqueous solution of sodium bicarbonate.

  • Hydrolysis:

    • While vigorously stirring the this compound solution, add the aqueous sodium bicarbonate solution dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 35 °C.

    • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with deionized water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure to yield the crude dihexylsilanediol.

Hydrolysis_Pathway This compound This compound (in Toluene/Ether) Reaction Hydrolysis (Vigorous Stirring, <35°C) This compound->Reaction NaHCO3 Aqueous NaHCO₃ NaHCO3->Reaction Dropwise Addition Separation Separatory Funnel (Organic Layer Separation) Reaction->Separation Washing Washing (Water & Brine) Separation->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Diol Dihexylsilanediol Evaporation->Diol

Hydrolysis of this compound to Dihexylsilanediol.

Spectral Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two hexyl chains. The protons on the carbon alpha to the silicon atom will be the most deshielded. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six different carbons of the hexyl group. The carbon atom directly bonded to the silicon will appear at a characteristic chemical shift.

  • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would show a single resonance, providing direct evidence for the silicon environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • C-H stretching: Around 2850-2960 cm⁻¹ from the hexyl groups.

  • C-H bending: Around 1375-1465 cm⁻¹.

  • Si-Cl stretching: Typically in the region of 450-650 cm⁻¹.

  • Si-C stretching: Around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (269.33 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic intensity ratio. Fragmentation would likely involve the loss of hexyl groups and chlorine atoms.

Applications in Drug Development

This compound's role as an API synthesis precursor is significant.[1] The silicon atom can be incorporated into the carbon skeleton of a drug molecule to modify its physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The two hexyl chains provide significant lipophilicity, which can be advantageous for targeting specific biological membranes or for enhancing the solubility of a drug in lipid-based formulations. The dichlorosilyl functional group provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or the formation of polymeric drug delivery systems.

References

Dichlorodihexylsilane: An In-Depth Technical Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a versatile organosilicon compound, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and diagnostic sectors[1]. Its reactivity is dominated by the two chlorine atoms attached to the silicon center, which are readily displaced by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including water, alcohols, amines, and organometallic reagents. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound, with the CAS number 18204-93-8, is a diorganodichlorosilane characterized by a central silicon atom bonded to two hexyl chains and two chlorine atoms[1][2][3]. It is typically a colorless to light yellow clear liquid, though it can also be presented as a white powder, and is known to react rapidly with moisture and other protic solvents[1][2]. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes it a valuable precursor for the synthesis of a diverse array of organosilicon compounds, including siloxanes, alkoxysilanes, and aminosilanes. These derivatives find applications as coupling agents, surface modifiers, and building blocks in the creation of advanced materials and active pharmaceutical ingredients (APIs)[1][4]. Understanding the nuances of its reactions with various nucleophiles is paramount for controlling the outcome of synthetic procedures and tailoring the properties of the resulting products.

General Principles of Reactivity

The reactivity of this compound is governed by the electrophilic nature of the silicon atom and the excellent leaving group ability of the chloride ions. The silicon atom is electropositive due to the electron-withdrawing effect of the two chlorine atoms. This makes it susceptible to attack by nucleophiles, which are electron-rich species.

The general reaction mechanism for the nucleophilic substitution at the silicon center is a stepwise process, often proceeding through a pentacoordinate silicon intermediate. The reaction can be generalized as follows:

(Hex)₂SiCl₂ + Nu⁻ → (Hex)₂Si(Cl)(Nu) + Cl⁻ (Hex)₂Si(Cl)(Nu) + Nu⁻ → (Hex)₂Si(Nu)₂ + Cl⁻

Where 'Hex' represents the hexyl group (C₆H₁₃) and 'Nu' represents a nucleophile. The reaction proceeds in two successive substitution steps. The rate and extent of these substitutions can be controlled by reaction conditions such as stoichiometry, temperature, and the nature of the nucleophile.

Reactions with Specific Nucleophiles

Hydrolysis: Reaction with Water

The hydrolysis of this compound is a vigorous reaction that leads to the formation of dihexylsilanediol, which is often unstable and readily undergoes self-condensation to form siloxanes. This reaction is the fundamental basis for the synthesis of poly(dihexylsiloxane) polymers and for the use of this compound in forming hydrophobic surface coatings[4].

Reaction Pathway:

Hydrolysis DCDS This compound (Hex)₂SiCl₂ Silanol_intermediate Hexylchlorosilanol (Hex)₂Si(OH)Cl DCDS->Silanol_intermediate + H₂O - HCl Silanediol (B1258837) Dihexylsilanediol (Hex)₂Si(OH)₂ Silanol_intermediate->Silanediol + H₂O - HCl Disiloxane Linear/Cyclic Siloxanes [-(Hex)₂Si-O-]n Silanediol->Disiloxane - H₂O (Condensation)

Figure 1: Hydrolysis and condensation of this compound.

Experimental Protocol: Synthesis of Dihexylsilanediol and Poly(dihexylsiloxane)

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: this compound is dissolved in an anhydrous, non-polar solvent such as toluene (B28343) or diethyl ether. A stoichiometric amount of water, often with a weak base like pyridine (B92270) or triethylamine (B128534) to act as a hydrochloric acid scavenger, is placed in the dropping funnel.

  • Reaction: The water/base mixture is added dropwise to the stirred solution of this compound at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Workup for Diol (if stable): After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is washed with water to remove any remaining salt and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is then removed under reduced pressure to yield the crude dihexylsilanediol. Further purification can be achieved by recrystallization.

  • Workup for Polysiloxane: For the synthesis of the polymer, the reaction can be carried out at a higher temperature after the initial hydrolysis to promote condensation. Alternatively, the isolated silanediol can be heated with a catalyst to induce polymerization.

Quantitative Data:

ProductTypical YieldReference
DihexylsilanediolVariable, often used in situGeneral knowledge
Poly(dihexylsiloxane)>90%[5][6][7][8]
Alcoholysis: Reaction with Alcohols

The reaction of this compound with alcohols (alcoholysis) yields dihexyldialkoxysilanes. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Pathway:

Alcoholysis DCDS This compound (Hex)₂SiCl₂ Alkoxychlorosilane Alkoxychlorodihexylsilane (Hex)₂Si(OR)Cl DCDS->Alkoxychlorosilane + ROH - HCl Dialkoxysilane Dihexyldialkoxysilane (Hex)₂Si(OR)₂ Alkoxychlorosilane->Dialkoxysilane + ROH - HCl

Figure 2: Alcoholysis of this compound.

Experimental Protocol: Synthesis of Dihexyldimethoxysilane (B14061394)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a condenser, a dropping funnel, and a magnetic stirrer, and kept under an inert atmosphere.

  • Reagents: A solution of this compound in a dry, inert solvent like hexane (B92381) or THF is prepared. A solution of anhydrous methanol (B129727) and a stoichiometric amount of a tertiary amine (e.g., triethylamine) in the same solvent is placed in the dropping funnel.

  • Reaction: The methanol/amine solution is added dropwise to the stirred this compound solution at room temperature.

  • Workup: After complete addition, the mixture is stirred for several hours. The resulting triethylammonium (B8662869) chloride precipitate is filtered off. The solvent is removed from the filtrate by rotary evaporation, and the crude dihexyldimethoxysilane is purified by vacuum distillation.

Quantitative and Spectroscopic Data:

ProductTypical Yield1H NMR (CDCl₃, δ ppm) (Predicted)13C NMR (CDCl₃, δ ppm) (Predicted)
DihexyldimethoxysilaneHigh~3.5 (s, 6H, OCH₃), 0.8-1.5 (m, 26H, Hexyl)~50 (OCH₃), 14, 22, 23, 31, 32 (Hexyl)
DihexyldiethoxysilaneHigh~3.7 (q, 4H, OCH₂), ~1.2 (t, 6H, CH₃), 0.8-1.5 (m, 26H, Hexyl)~58 (OCH₂), ~18 (CH₃), 14, 22, 23, 31, 32 (Hexyl)

(Note: Predicted NMR data is based on general chemical shift ranges for similar structures.)

Aminolysis: Reaction with Amines

This compound reacts with primary and secondary amines to form dihexyldiaminosilanes. The reaction requires two equivalents of the amine per Si-Cl bond: one to act as the nucleophile and the second to neutralize the liberated HCl.

Reaction Pathway:

Aminolysis DCDS This compound (Hex)₂SiCl₂ Amino_intermediate Amino(chloro)dihexylsilane (Hex)₂Si(NR¹R²)Cl DCDS->Amino_intermediate + 2 R¹R²NH - R¹R²NH₂⁺Cl⁻ Diaminosilane Bis(amino)dihexylsilane (Hex)₂Si(NR¹R²)₂ Amino_intermediate->Diaminosilane + 2 R¹R²NH - R¹R²NH₂⁺Cl⁻

Figure 3: Aminolysis of this compound.

Experimental Protocol: Synthesis of Bis(diethylamino)dihexylsilane

  • Reaction Setup: A reaction vessel is set up for an inert atmosphere reaction as described previously.

  • Reagents: this compound is dissolved in a dry, non-polar solvent. A solution containing at least four equivalents of diethylamine (B46881) in the same solvent is prepared.

  • Reaction: The diethylamine solution is added slowly to the this compound solution at room temperature. An exothermic reaction with the formation of a white precipitate (diethylammonium chloride) will be observed.

  • Workup: The reaction mixture is stirred for several hours to ensure complete reaction. The solid is removed by filtration under an inert atmosphere. The solvent is evaporated from the filtrate, and the resulting bis(diethylamino)dihexylsilane is purified by vacuum distillation.

Quantitative Data:

ProductTypical YieldReference
Bis(diethylamino)dihexylsilaneHigh[9]
Reaction with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can form new silicon-carbon bonds by reacting with this compound. These reactions are useful for synthesizing unsymmetrical tetraorganosilanes.

Reaction Pathway:

GrignardReaction DCDS This compound (Hex)₂SiCl₂ Monoalkyl Alkyl(chloro)dihexylsilane (Hex)₂Si(R)Cl DCDS->Monoalkyl + RMgX - MgXCl Dialkyl Dialkyldihexylsilane (Hex)₂Si(R)₂ Monoalkyl->Dialkyl + RMgX - MgXCl

References

An In-depth Technical Guide to the Stability and Handling of Dichlorodihexylsilane Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of dichlorodihexylsilane under ambient laboratory conditions. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from available safety data sheets, analogous chlorosilane compounds, and established chemical principles. All personnel handling this substance must be thoroughly trained in the procedures for managing highly reactive and corrosive materials.

Chemical and Physical Properties

This compound is a colorless liquid with properties characteristic of dichlorodialkylsilanes. The available quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₆Cl₂Si[1]
Molecular Weight 269.33 g/mol [1]
CAS Number 18204-93-8[1]
Physical State Liquid[1]
Appearance Colorless[1]
Purity Min. 90.0% (GC)[1]
Refractive Index 1.45[1]
Specific Gravity 0.97[1]
Condition to Avoid Moisture Sensitive[1]

Stability and Reactivity Under Ambient Conditions

Under ambient conditions, this compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds. Its stability is significantly compromised by the presence of moisture.

2.1. Reactivity with Water (Hydrolysis)

This compound is highly sensitive to moisture and reacts vigorously with water, including atmospheric humidity.[1] This hydrolysis reaction is characteristic of chlorosilanes and results in the formation of dihydroxydihexylsilane and corrosive hydrogen chloride (HCl) gas.[2][3][4] The dihydroxy intermediate is unstable and readily undergoes condensation to form polysiloxane oils or resins.

The overall hydrolysis reaction can be summarized as follows:

C₁₂H₂₆Cl₂Si + 2H₂O → C₁₂H₂₆(OH)₂Si + 2HCl

The subsequent condensation reaction is:

n C₁₂H₂₆(OH)₂Si → [-Si(C₆H₁₃)₂-O-]n + n H₂O

2.2. Reactivity with Air

In the absence of moisture, this compound is relatively stable in air. However, due to the ubiquitous nature of atmospheric moisture, handling in an open environment will lead to hydrolysis and the release of HCl fumes.[2] Some chlorosilanes can be flammable in air and may form explosive mixtures.[2][3]

2.3. Thermal Stability

Specific thermal decomposition data for this compound is not available. However, analogous chlorosilanes exhibit high thermal stability and begin to decompose at temperatures significantly above ambient conditions. For instance, monosilane (SiH₄) starts to thermally decompose above 420°C. It is anticipated that this compound would require elevated temperatures for decomposition. Hazardous decomposition products upon heating or in a fire may include hydrogen chloride and phosgene (B1210022) gases.[2]

2.4. Incompatible Materials

In addition to water, this compound is expected to react vigorously with other protic solvents, such as alcohols, and with strong bases and acids.[2]

The following table summarizes the expected reactivity of this compound under ambient conditions.

Condition/ReactantReactivity and Hazardous Products
Moisture/Water Vigorous, exothermic reaction to produce dihydroxydihexylsilane and corrosive hydrogen chloride (HCl) gas. The silanol (B1196071) intermediate condenses to form polysiloxanes.[2][3][4]
Air Stable in dry air. In the presence of atmospheric moisture, hydrolysis will occur, releasing HCl fumes.[2] May be flammable.
Heat Stable at ambient temperatures. At elevated temperatures or in a fire, decomposition may produce toxic and corrosive gases such as hydrogen chloride and phosgene.[2]
Alcohols Reacts to form alkoxysilanes and HCl.
Strong Bases/Acids Vigorous reaction, potentially generating toxic or flammable gases.[2]

Handling and Storage Protocols

Given its reactivity, stringent handling and storage procedures are mandatory to ensure safety and maintain the integrity of the compound.

3.1. General Handling

  • Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., dry nitrogen or argon) in a well-ventilated fume hood. This prevents contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.

  • Dispensing: Use dry glassware and syringes for transferring the liquid. Syringes should be purged with an inert gas before use.

  • Spill Management: Have appropriate spill control materials readily available. Small spills can be neutralized with an inert absorbent material (e.g., sand, vermiculite) and then cautiously treated with a neutralizing agent like sodium bicarbonate. Do not use water to clean up spills.

3.2. Storage

  • Container: Store this compound in its original, tightly sealed container.

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Storage under an inert atmosphere is recommended.[6]

  • Moisture Control: Protect from any contact with water or humidity.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling moisture-sensitive reagents and analyzing chlorosilane hydrolysis can be adapted.

4.1. General Experimental Workflow for Handling

The following workflow is recommended for any experiment involving this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction prep_ppe Don appropriate PPE prep_fume_hood Work in a certified fume hood prep_ppe->prep_fume_hood prep_inert Establish inert atmosphere (N2/Ar) prep_fume_hood->prep_inert prep_glassware Use oven-dried glassware prep_inert->prep_glassware handle_transfer Transfer using dry syringe/cannula prep_glassware->handle_transfer handle_reaction Perform reaction under inert atmosphere handle_transfer->handle_reaction cleanup_quench Quench reaction with a non-protic solvent handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate glassware with a suitable solvent cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of waste according to regulations cleanup_decontaminate->cleanup_waste

Caption: General experimental workflow for handling this compound.

4.2. Protocol for Monitoring Hydrolysis (Adapted)

This qualitative protocol is adapted from methods used for other chlorosilanes and can be used to observe the rapid hydrolysis of this compound.

  • Preparation: In a fume hood, place a beaker containing deionized water on a magnetic stir plate.

  • pH Measurement: Insert a calibrated pH probe into the water and record the initial pH.

  • Addition of Silane: While stirring, carefully add a small, measured amount of this compound to the water.

  • Observation: Observe the immediate fuming (HCl gas) and the rapid decrease in the pH of the solution, indicating the production of hydrochloric acid. A cloudy precipitate or separate oil phase of the resulting polysiloxane may also be observed.

Signaling Pathways and Logical Relationships

The primary chemical transformation of this compound under ambient conditions is its reaction with water. The following diagram illustrates the logical relationship of this process.

G DCDS This compound (C₁₂H₂₆Cl₂Si) Hydrolysis Hydrolysis Reaction DCDS->Hydrolysis H2O Water (H₂O) (from moisture) H2O->Hydrolysis Silanol Dihydroxydihexylsilane (C₁₂H₂₆(OH)₂Si) Hydrolysis->Silanol HCl Hydrogen Chloride (HCl) (corrosive gas) Hydrolysis->HCl Condensation Condensation Reaction Silanol->Condensation Condensation->H2O byproduct Polysiloxane Polydihexylsiloxane ([-Si(C₆H₁₃)₂-O-]n) Condensation->Polysiloxane

Caption: Reaction pathway of this compound upon exposure to moisture.

References

Dichlorodihexylsilane CAS number 18204-93-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichlorodihexylsilane (CAS Number 18204-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 18204-93-8, is an organosilicon compound with the chemical formula C₁₂H₂₆Cl₂Si.[1][2] It belongs to the class of dialkyldichlorosilanes, which are versatile intermediates in organic and materials chemistry. This document provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its potential applications in research and drug development. This compound is typically a colorless to pale yellow liquid and is noted for its reactivity, primarily due to the two chlorine atoms attached to the silicon atom.[3][4] These reactive sites allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆Cl₂Si[1][2]
Molecular Weight 269.33 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3][4]
Melting Point < 0 °C[2]
Boiling Point 111 °C[2]
195 °C[3]
Density 0.962 g/mL at 25 °C[2]
Refractive Index 1.4104[2]
Flash Point 88 °C[2]
Purity ≥90.0% to ≥95%[3][5]
SMILES CCCCCC--INVALID-LINK--(Cl)CCCCCC[5]
InChIKey NRAYZPGATNMOSB-UHFFFAOYSA-N[5]

Note on Boiling Point: Conflicting boiling point data has been reported in the literature. Researchers should verify this property for their specific sample.

Synthesis

A plausible synthetic route for this compound would involve the reaction of 1-chlorohexane (B165106) with silicon powder.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 1-Chlorohexane 1-Chlorohexane This compound This compound 1-Chlorohexane->this compound + Silicon Powder Silicon Powder Silicon Powder->this compound + Copper Catalyst Copper Catalyst Copper Catalyst->this compound catalyst High Temperature High Temperature High Temperature->this compound heat

General Synthetic Scheme for this compound.
General Experimental Protocol for Dialkyldichlorosilane Synthesis (Müller-Rochow Process)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when performing this reaction.

Materials:

  • Alkyl halide (e.g., 1-chlorohexane)

  • Silicon powder (metallurgical grade)

  • Copper catalyst (e.g., copper(I) chloride or copper powder)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and gas inlet/outlet

Procedure:

  • The silicon powder and copper catalyst are placed in the reaction vessel.

  • The system is flushed with an inert gas to remove air and moisture.

  • The reactor is heated to the reaction temperature, typically in the range of 250-350 °C.

  • The alkyl halide vapor is passed through the heated silicon-copper mixture.

  • The reaction produces a mixture of methylchlorosilanes, with the dialkyldichlorosilane being a major product.

  • The product mixture is cooled and collected in a receiving flask.

  • Fractional distillation is used to separate the desired dialkyldichlorosilane from other products and unreacted starting materials.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chloride ions. This reactivity makes it a valuable intermediate for the introduction of a dihexylsilyl moiety into organic molecules.

Hydrolysis and Condensation

One of the most common reactions of dichlorodialkylsilanes is hydrolysis, which leads to the formation of silanols. These silanols are often unstable and readily undergo condensation to form polysiloxanes.[8][9]

G Hydrolysis and Condensation of this compound DCDHS This compound (C₆H₁₃)₂SiCl₂ Silanediol Dihexylsilanediol (C₆H₁₃)₂Si(OH)₂ DCDHS->Silanediol + Water 2 H₂O Water->Silanediol HCl - 2 HCl Polysiloxane Poly(dihexylsiloxane) [-(C₆H₁₃)₂Si-O-] Silanediol->Polysiloxane Condensation Water_byproduct - n H₂O

Hydrolysis and subsequent condensation of this compound.

This reactivity is fundamental to the production of silicone polymers. By controlling the reaction conditions, linear, cyclic, or cross-linked polysiloxanes can be synthesized.

Role as a Chemical Intermediate in Drug Development

In the context of drug development and pharmaceutical synthesis, dichlorodialkylsilanes serve as important intermediates for the formation of silicon-containing molecules. The introduction of a silyl (B83357) group can modify the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and bioavailability.

The general utility of this compound as a synthetic intermediate involves its reaction with nucleophiles (Nu⁻), such as alcohols, amines, or organometallic reagents, to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds.

G This compound as a Synthetic Intermediate DCDHS This compound (C₆H₁₃)₂SiCl₂ Product Substituted Dihexylsilane (C₆H₁₃)₂Si(Nu)₂ DCDHS->Product + Nucleophile 2 Nu⁻ Nucleophile->Product Chloride - 2 Cl⁻

General reaction of this compound with nucleophiles.

This general transformation allows for the incorporation of the dihexylsilyl group into a wide range of organic scaffolds, potentially leading to novel therapeutic agents with improved pharmacological profiles.

Safety Information

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The following table summarizes its GHS hazard information.

GHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
Corrosive, HarmfulDangerCauses severe skin burns and eye damage. Harmful if swallowed.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.

This safety information is based on data for similar dichlorosilane (B8785471) compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.[10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and materials science. Its well-defined reactivity, centered on the two silicon-chlorine bonds, allows for its incorporation into a variety of molecular structures. For researchers and professionals in drug development, understanding the properties and reactivity of this compound can open avenues for the design and synthesis of novel silicon-containing therapeutic agents. Due to its hazardous nature, strict adherence to safety protocols is paramount when working with this compound.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane ((C₆H₁₃)₂SiCl₂) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of polysiloxanes and other silicon-containing materials. The properties of the final polymeric materials are critically dependent on the controlled hydrolysis and subsequent condensation of the this compound monomer. A thorough understanding of the hydrolysis mechanism is therefore paramount for tailoring the characteristics of the resulting silicone-based products for a variety of applications, including in specialized elastomers and as functional excipients in drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of this compound, detailed experimental protocols for its study, and a framework for the characterization of its hydrolysis products.

Core Reaction Mechanism: A Two-Step Process

The conversion of this compound to a polysiloxane network is a sequential process involving two primary stages: hydrolysis and condensation.

Step 1: Hydrolysis

The initial and typically rapid step is the hydrolysis of this compound upon contact with water. This reaction involves the nucleophilic substitution of the chloro groups with hydroxyl groups, leading to the formation of the corresponding silanediol, dihexylsilanediol ((C₆H₁₃)₂Si(OH)₂). This process is generally vigorous and results in the liberation of hydrogen chloride (HCl) as a byproduct, which can in turn catalyze subsequent reactions.

(C₆H₁₃)₂SiCl₂ + 2H₂O → (C₆H₁₃)₂Si(OH)₂ + 2HCl

The reactivity of the Si-Cl bond makes this compound highly sensitive to moisture, and the reaction is often exothermic.

Step 2: Condensation

The dihexylsilanediol intermediate is generally unstable and readily undergoes condensation. In this step, two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si), with the elimination of a water molecule. This polycondensation can proceed through two main pathways:

  • Linear Condensation: Silanediol molecules react in a linear fashion to form long polymer chains, which is often the desired route for producing high-molecular-weight polydialkylsiloxanes.

  • Cyclic Condensation: Intramolecular or intermolecular condensation between nearby silanol groups can lead to the formation of cyclic siloxanes of varying ring sizes.

The balance between linear and cyclic condensation is influenced by factors such as reaction conditions (temperature, pH, solvent) and the steric hindrance imposed by the hexyl groups.

Visualizing the Hydrolysis and Condensation Pathway

The following diagram illustrates the sequential steps from the this compound monomer to the formation of linear and cyclic polysiloxanes.

hydrolysis_condensation This compound This compound ((C₆H₁₃)₂SiCl₂) Dihexylsilanediol Dihexylsilanediol ((C₆H₁₃)₂Si(OH)₂) This compound->Dihexylsilanediol Hydrolysis Water 2H₂O Water->Dihexylsilanediol HCl 2HCl LinearPolysiloxane Linear Poly(dihexylsiloxane) [-(C₆H₁₃)₂SiO-]n Dihexylsilanediol->LinearPolysiloxane Linear Condensation CyclicSiloxanes Cyclic Siloxanes [((C₆H₁₃)₂SiO)]m Dihexylsilanediol->CyclicSiloxanes Cyclic Condensation Water2 nH₂O LinearPolysiloxane->Water2 experimental_workflow cluster_synthesis Synthesis and Reaction cluster_analysis Analysis and Characterization cluster_data Data Interpretation Start This compound Hydrolysis Controlled Hydrolysis Start->Hydrolysis Product Crude Poly(dihexylsiloxane) Hydrolysis->Product Kinetic_Analysis Kinetic Analysis (GC/NMR) Product->Kinetic_Analysis Structural_Analysis Structural Characterization Product->Structural_Analysis Rate_Data Reaction Rates and Order Kinetic_Analysis->Rate_Data FTIR FTIR Spectroscopy Structural_Analysis->FTIR NMR NMR (¹H, ¹³C, ²⁹Si) Structural_Analysis->NMR GPC GPC (Molecular Weight) Structural_Analysis->GPC Structural_Info Polymer Structure and Composition FTIR->Structural_Info NMR->Structural_Info MW_Distribution Molecular Weight Distribution GPC->MW_Distribution

Methodological & Application

Synthesis of Poly(dihexylsilane) via Wurtz-Type Coupling of Dichlorodihexylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(dihexylsilane) from dichlorodihexylsilane using a Wurtz-type coupling reaction. Polysilanes, with their unique optoelectronic properties, are of significant interest in various fields, including materials science and advanced drug delivery systems. This guide offers a comprehensive overview of the synthesis, characterization, and key data associated with poly(dihexylsilane).

Introduction

Poly(dihexylsilane) is a high-molecular-weight polymer with a backbone consisting of silicon atoms, each bearing two hexyl side chains. The σ-conjugation along the silicon backbone gives rise to distinct electronic and photophysical properties, making it a valuable material for applications such as photoresists, conducting polymers, and ceramic precursors. The most common and effective method for synthesizing high-molecular-weight poly(dihexylsilane) is the Wurtz-type reductive coupling of this compound using an alkali metal, typically sodium.[1] This reaction involves the dehalogenation of the monomer by the metal to form Si-Si bonds.[1]

Experimental Protocols

Protocol 1: Wurtz-Type Coupling Synthesis of Poly(dihexylsilane)

This protocol details the synthesis of poly(dihexylsilane) using a sodium dispersion in toluene (B28343).

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Cannula for liquid transfer

  • Schlenk line or glovebox for inert atmosphere operations

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a dry three-necked flask with a reflux condenser, a mechanical stirrer, and a septum. Flame-dry the glassware under vacuum and then fill it with an inert atmosphere (Argon or Nitrogen).

  • Sodium Dispersion: In the reaction flask, add anhydrous toluene. Carefully add sodium metal chunks to the toluene. Heat the mixture to the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion of sodium. Cool the dispersion to room temperature while maintaining stirring.

  • Monomer Addition: Dissolve this compound in anhydrous toluene in a separate dry flask under an inert atmosphere. Transfer this solution to the flask containing the sodium dispersion via a cannula.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. The reaction is typically carried out for several hours (e.g., 2-4 hours). The formation of a purple or blue-black color indicates the progress of the reaction.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the excess sodium by slowly adding isopropanol to the reaction mixture until the sodium is completely consumed.

  • Precipitation and Filtration: Pour the reaction mixture into a large volume of a non-solvent, such as methanol or a mixture of methanol and isopropanol, to precipitate the polymer. Filter the crude polymer using a Büchner funnel.

  • Purification: Wash the collected polymer multiple times with methanol to remove any remaining salts and low-molecular-weight oligomers.

  • Drying: Dry the purified poly(dihexylsilane) in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product is typically a white or off-white solid.

Safety Precautions:

  • Sodium metal is highly reactive and pyrophoric. Handle it under an inert atmosphere and away from water.

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent. Use it in a well-ventilated area.

Data Presentation

The properties of poly(dihexylsilane) can vary depending on the specific reaction conditions. The following tables summarize typical data obtained from the synthesis and characterization of poly(dihexylsilane).

Table 1: Synthesis of Poly(dihexylsilane) - Reaction Conditions and Yields

MonomerReducing AgentSolventTemperature (°C)Reaction Time (h)Crude Yield (%)Isolated Yield (%)
This compoundSodium DispersionToluene1102-467-82>50
This compoundSodium DispersionTHFRoom Temperature2-467-82>50[2]

Table 2: Molecular Weight and Polydispersity of Poly(dihexylsilane)

Synthesis MethodMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Wurtz Coupling (Toluene, Reflux)1.5 x 10⁵ - 5 x 10⁵3 x 10⁵ - 1 x 10⁶2.0 - 3.0
Wurtz Coupling (THF, Room Temp)--Narrower distribution

Note: Mₙ (Number-average molecular weight) and Mₙ (Weight-average molecular weight) are typically determined by Gel Permeation Chromatography (GPC). The Wurtz coupling reaction often produces a bimodal molecular weight distribution.[3]

Table 3: Spectroscopic Data for Poly(dihexylsilane)

TechniqueSolventKey Signals and Chemical Shifts (δ)
¹H NMR CDCl₃~0.8-1.0 ppm (br, -CH₃), ~1.2-1.4 ppm (br, -(CH₂)₄-), ~0.5-0.7 ppm (br, Si-CH₂-)
¹³C NMR CDCl₃~14 ppm (-CH₃), ~23 ppm, ~32 ppm, ~33 ppm (-CH₂-), ~11 ppm (Si-CH₂-)
²⁹Si NMR CDCl₃~ -24 to -25 ppm
UV-Vis Hexaneλₘₐₓ ≈ 315-325 nm

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wurtz_Coupling_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_product Final Product Monomer This compound in Toluene Reactor Reaction at Reflux (110°C, 2-4h) Monomer->Reactor Add Na_Disp Sodium Dispersion in Toluene Na_Disp->Reactor Quench Quench with Isopropanol Reactor->Quench Cool Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry PDHS Poly(dihexylsilane) Dry->PDHS Characterization_Workflow cluster_analysis Characterization cluster_data Obtained Data PDHS Poly(dihexylsilane) Product GPC Gel Permeation Chromatography (GPC) PDHS->GPC NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) PDHS->NMR UV_Vis UV-Vis Spectroscopy PDHS->UV_Vis MW_PDI Molecular Weight (Mₙ, Mₙ) & Polydispersity (PDI) GPC->MW_PDI Structure Polymer Structure Confirmation NMR->Structure Absorption Absorption Maximum (λₘₐₓ) UV_Vis->Absorption

References

Application Notes and Protocols for the Synthesis of Poly(di-n-hexylsilane) via Wurtz-Type Coupling of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain. These properties make them promising materials for a range of applications, including as silicon carbide precursors, photoresists in microlithography, semiconductors, and photoinitiators.[1][2] Poly(di-n-hexylsilane) (PDHS) is a well-studied polysilane known for its thermochromism and liquid crystalline behavior.[1][3] The most common and effective method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes.[4] This document provides detailed protocols for the synthesis of poly(di-n-hexylsilane) from dichlorodihexylsilane, with a focus on a high-yield, room-temperature procedure.

Reaction Mechanism: Wurtz-Type Coupling

The Wurtz-type coupling reaction involves the reductive dechlorination of a dichlorosilane (B8785471) monomer using an alkali metal, typically sodium, to form silicon-silicon bonds. The reaction proceeds through a series of complex intermediates. While traditionally carried out in a high-boiling solvent like toluene (B28343) under reflux, a more efficient and higher-yielding method has been developed using tetrahydrofuran (B95107) (THF) at room temperature.[5][6][7] This improved method is the focus of the detailed protocol below.

Experimental Protocols

Method 1: Room-Temperature Synthesis in Tetrahydrofuran (THF)

This protocol is adapted from a high-yield synthesis method that offers significant improvements over the traditional high-temperature Wurtz-type coupling.[5][6]

Materials:

  • This compound (monomer)

  • Sodium metal (Na)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add anhydrous THF (e.g., 25 mL).

  • Sodium Dispersion: Carefully add freshly cut sodium metal (e.g., 1 g, 0.042 mol) to the THF. The sodium should be cut into small pieces to increase the surface area.

  • Monomer Addition: Slowly add this compound (e.g., 0.021 mol) to the stirred sodium dispersion in THF. The addition should be done dropwise to control the reaction rate.

  • Polymerization: Allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-24 hours). The reaction progress can be monitored by observing the consumption of the sodium metal and the formation of a viscous polymer solution.

  • Quenching: After the desired reaction time, quench the reaction by the slow addition of isopropanol to destroy any unreacted sodium.

  • Precipitation and Purification:

    • Pour the reaction mixture into a larger volume of a non-solvent, such as methanol, to precipitate the polymer.

    • Filter the precipitated polymer and wash it with methanol to remove any remaining salts (NaCl) and low molecular weight oligomers.

    • The polymer can be further purified by re-dissolving it in a good solvent like toluene and re-precipitating it in methanol.

  • Drying: Dry the purified poly(di-n-hexylsilane) under vacuum to a constant weight.

Method 2: Traditional High-Temperature Synthesis in Toluene

This method is the more conventional approach to Wurtz-type coupling for polysilane synthesis.

Materials:

  • This compound (monomer)

  • Sodium metal (Na)

  • Toluene, anhydrous

  • Isopropanol

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous toluene.

  • Sodium Dispersion: Heat the toluene to reflux (approximately 110 °C) and add sodium metal. The stirring should be vigorous enough to create a fine dispersion of molten sodium.

  • Monomer Addition: Slowly add this compound to the refluxing toluene containing the dispersed sodium.

  • Polymerization: Maintain the reaction at reflux for several hours.

  • Quenching and Work-up: Follow the same quenching, precipitation, purification, and drying steps as described in Method 1.

Data Presentation

The following table summarizes the quantitative data for the synthesis of poly(di-n-hexylsilane) using the room-temperature Wurtz-type coupling method in THF.[5]

ParameterValueReference
Precursor This compound[5]
Solvent Tetrahydrofuran (THF)[5]
Reducing Agent Sodium (Na)[5]
Temperature Room Temperature[5]
Crude Yield 67% - 82%[5][6]
Isolated Yield > 50% (up to 58%)[5]
UV-vis λmax (in solution) ~315-317 nm[1][5]
UV-vis λmax (thin film) ~374 nm (ordered)[1]

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of poly(di-n-hexylsilane) and the general Wurtz-type coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Oven-dry Glassware setup_inert Assemble under Inert Atmosphere prep_glass->setup_inert add_thf_na Add THF and Sodium Metal setup_inert->add_thf_na add_monomer Slowly Add This compound add_thf_na->add_monomer polymerize Stir at Room Temperature add_monomer->polymerize quench Quench with Isopropanol polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_product final_product dry->final_product Poly(di-n-hexylsilane)

Caption: Experimental workflow for the room-temperature synthesis of poly(di-n-hexylsilane).

wurtz_coupling monomer n R₂SiCl₂ (this compound) product -(R₂Si)n- (Poly(di-n-hexylsilane)) monomer->product Polymerization sodium 2n Na (Sodium Metal) sodium->product solvent Solvent (e.g., THF) solvent->product byproduct 2n NaCl (Sodium Chloride)

Caption: General reaction scheme for the Wurtz-type coupling of this compound.

Properties and Applications of Poly(di-n-hexylsilane)

Poly(di-n-hexylsilane) exhibits several notable properties:

  • Thermochromism: Thin films of PDHS show a reversible change in their UV absorption spectrum with temperature. At lower temperatures, the polymer backbone adopts a more ordered, all-trans conformation, leading to a long-wavelength absorption around 374 nm. Upon heating above approximately 42 °C, the side chains "melt," inducing disorder in the backbone and shifting the absorption to around 317 nm.[1][3]

  • Liquid Crystalline Behavior: Above its crystalline-to-mesophase transition temperature, PDHS forms a columnar liquid crystalline phase.[3]

  • Photodegradation: Like other polysilanes, PDHS is sensitive to UV light, which causes scission of the Si-Si backbone and a decrease in molecular weight.[1][2]

These properties lead to applications in areas such as:

  • Precursors to Silicon Carbide (SiC): Polysilanes can be pyrolyzed to form silicon carbide ceramics.[2]

  • Microlithography: The photosensitivity of polysilanes makes them useful as photoresists.[1]

  • Semiconductors and Photoconductors: The delocalized σ-electrons in the silicon backbone give rise to semiconducting and photoconducting properties.[1]

  • Photoinitiators: The radicals generated upon photolysis can initiate polymerization of other monomers.[1]

References

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] This process allows for the control of surface chemistry, which in turn influences particle dispersion, stability, and interaction with biological systems.[2] The use of dichlorodihexylsilane as a modifying agent imparts a hydrophobic character to the hydrophilic surface of silica nanoparticles. This alteration is achieved through the reaction of the silane (B1218182) with the surface silanol (B1196071) groups of the silica.[4] This protocol provides a detailed methodology for the surface modification of silica nanoparticles using this compound, transforming their surface from hydrophilic to hydrophobic.

Principle of Modification

The surface of unmodified silica nanoparticles is rich in silanol groups (Si-OH), which render the particles hydrophilic. This compound [(C₆H₁₃)₂SiCl₂] is a bifunctional organosilane that can react with these surface silanol groups. The reaction proceeds via the hydrolysis of the Si-Cl bonds, followed by condensation with the Si-OH groups on the silica surface. This process results in the covalent attachment of dihexylsilyl groups to the nanoparticle surface, effectively replacing the polar hydroxyl groups with nonpolar hexyl chains and rendering the surface hydrophobic.

Applications

The hydrophobic modification of silica nanoparticles using this compound can be advantageous in several applications:

  • Drug Delivery: Hydrophobic nanoparticles can be used to encapsulate and deliver hydrophobic drugs, improving their solubility and bioavailability.

  • Emulsion Stabilization: The modified nanoparticles can act as Pickering emulsifiers, stabilizing oil-in-water or water-in-oil emulsions.

  • Coatings: Incorporation of hydrophobic silica nanoparticles into polymer matrices can enhance the water-repellency and anti-corrosion properties of coatings.[5]

  • Chromatography: Hydrophobically modified silica is a common stationary phase in reverse-phase chromatography for the separation of nonpolar molecules.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol details the steps for the surface modification of pre-synthesized silica nanoparticles with this compound in a non-aqueous solvent.

4.1. Materials and Equipment

Materials Equipment
Silica nanoparticles (pre-synthesized)Round-bottom flask
This compoundMagnetic stirrer with heating mantle
Anhydrous Toluene (B28343)Condenser
Anhydrous EthanolNitrogen or Argon gas inlet
Deionized waterCentrifuge
Schlenk line (optional)
Oven

4.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dry Silica Nanoparticles C Disperse Nanoparticles in Toluene A->C B Prepare Anhydrous Toluene B->C D Add this compound under Inert Atmosphere C->D E Reflux the Mixture D->E F Cool to Room Temperature E->F G Centrifuge and Decant Supernatant F->G H Wash with Toluene G->H I Wash with Ethanol H->I J Dry the Modified Nanoparticles I->J

Caption: Workflow for the surface modification of silica nanoparticles.

4.3. Step-by-Step Procedure

  • Drying of Silica Nanoparticles: Dry the pre-synthesized silica nanoparticles in an oven at 120°C overnight to remove any adsorbed water.

  • Dispersion: In a round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The concentration of nanoparticles can be in the range of 1-5% (w/v).

  • Addition of Silane: While stirring vigorously, add a calculated amount of this compound to the nanoparticle suspension. The amount of silane should be sufficient to cover the surface of the nanoparticles. A typical starting point is a 2-5 fold molar excess of silane relative to the estimated surface silanol groups.

  • Reaction: Fit the flask with a condenser and reflux the mixture at the boiling point of toluene (approximately 110°C) for 4-6 hours under an inert atmosphere. The reaction of dichlorosilanes with surface hydroxyls leads to the formation of HCl as a byproduct.

  • Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the modified nanoparticles from the reaction mixture by centrifugation.

    • Discard the supernatant.

    • To remove unreacted silane and byproducts, wash the nanoparticles sequentially with anhydrous toluene and then anhydrous ethanol. This can be done by resuspending the pellet in the solvent and then centrifuging again. Repeat the washing steps 2-3 times.

  • Drying: After the final wash, dry the modified silica nanoparticles in an oven at 60-80°C to obtain a fine powder.

Characterization of Modified Nanoparticles

The success of the surface modification can be confirmed through various characterization techniques. The following table summarizes key techniques and the expected outcomes.

Characterization Technique Expected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to C-H stretching vibrations from the hexyl groups (around 2800-3000 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹).[5][6]
Thermogravimetric Analysis (TGA) Increased weight loss at higher temperatures (typically >200°C) compared to unmodified silica, corresponding to the decomposition of the grafted organic moieties.[7][8]
Contact Angle Measurement A significant increase in the water contact angle on a film of the modified nanoparticles, indicating a transition from a hydrophilic to a hydrophobic surface.
Dynamic Light Scattering (DLS) The hydrodynamic diameter may increase slightly due to the grafted hexyl chains. The dispersibility in nonpolar solvents should improve, while dispersibility in water will decrease.[7][8]
Elemental Analysis (CHN) Detection of carbon and hydrogen, confirming the presence of the organic hexyl groups on the silica surface.

Visualization of the Modification Process

The chemical transformation at the nanoparticle surface can be visualized as follows:

G cluster_before Before Modification cluster_reagent Reagent cluster_after After Modification SiO2 SiO₂ OH1 OH SiO2->OH1 OH2 OH SiO2->OH2 OH3 OH SiO2->OH3 Silane Cl-Si(C₆H₁₃)₂-Cl Hexyl1 Si(C₆H₁₃)₂ SiO2_mod SiO₂ SiO2_mod->Hexyl1 Hexyl2 Si(C₆H₁₃)₂ SiO2_mod->Hexyl2

Caption: Surface chemistry change of silica nanoparticles.

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.

  • The reaction produces HCl gas, which is corrosive. The reaction should be performed in a fume hood.

Troubleshooting

Problem Possible Cause Solution
Incomplete modification (low hydrophobicity) Insufficient drying of silica nanoparticles.Ensure nanoparticles are thoroughly dried before reaction.
Insufficient amount of silane.Increase the molar ratio of silane to surface silanols.
Reaction time or temperature is too low.Increase reaction time or ensure the reaction is at reflux.
Aggregation of nanoparticles Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Inefficient washing.Ensure thorough washing to remove byproducts that can cause aggregation.
Poor yield Loss of nanoparticles during washing steps.Be careful during the decanting of the supernatant after centrifugation.

References

Application Note: Functionalization of Hydroxylated Surfaces with Dichlorodihexylsilane for Enhanced Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the functionalization of hydroxylated surfaces (e.g., glass, silicon wafers, and silica (B1680970) nanoparticles) with dichlorodihexylsilane. This process forms a stable, self-assembled monolayer (SAM) that significantly increases the hydrophobicity of the surface. Such modifications are crucial in various fields, including the development of drug delivery systems for hydrophobic drugs, the creation of biocompatible materials, and the fabrication of specialized coatings.

The protocol outlines the necessary steps for substrate preparation, the silanization reaction, and post-reaction cleaning. Additionally, it provides expected quantitative data from common surface analysis techniques to confirm the successful functionalization.

Data Presentation

The following table summarizes the expected quantitative data for a hydroxylated surface before and after functionalization with this compound. The data is compiled from typical results observed for similar alkylsilane modifications on silica-based substrates.

ParameterBefore Functionalization (Hydroxylated Surface)After Functionalization with this compound
Water Contact Angle < 20°> 95°[1]
Surface Free Energy HighLow[2]
Elemental Composition (XPS) Si, O, adventitious CSi, O, C (significant increase)[3]

Experimental Protocols

This section details the methodology for the functionalization of hydroxylated surfaces with this compound.

Materials:

  • This compound

  • Anhydrous Toluene (or other anhydrous non-polar solvent such as heptane)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Methanol (ACS grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Hydroxylated substrates (e.g., glass slides, silicon wafers)

Equipment:

  • Fume hood

  • Schlenk line or glovebox (recommended for handling the silane)

  • Sonicator

  • Oven

  • Glassware for reaction and rinsing

  • Pipettes and syringes

Safety Precautions:

This compound is a reactive and corrosive compound that is sensitive to moisture.[4] It is crucial to handle it in a dry, inert atmosphere (e.g., under nitrogen or in a glovebox).[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All procedures should be performed in a well-ventilated fume hood.[5]

Protocol:

1. Substrate Preparation (Cleaning and Hydroxylation):

A clean and well-hydroxylated surface is critical for the formation of a uniform and dense self-assembled monolayer.

  • Solvent Cleaning:

    • Place the substrates in a beaker with acetone and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

  • Surface Activation (Hydroxylation):

    • Piranha Solution (Use with extreme caution): In a designated fume hood, slowly add a 1:3 volume ratio of 30% hydrogen peroxide to concentrated sulfuric acid. Submerge the cleaned substrates in the piranha solution for 30 minutes. After treatment, rinse the substrates extensively with deionized water.

    • Oxygen Plasma (Safer Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat for 5 minutes.

  • Drying:

    • Dry the cleaned and hydroxylated substrates with a stream of high-purity nitrogen gas.

    • Place the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.

    • Allow the substrates to cool to room temperature in a desiccator before use.

2. Silanization Reaction:

This step should be performed under anhydrous conditions to prevent premature polymerization of the this compound in solution.

  • Preparation of Silanization Solution:

    • In a clean, dry glass container under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • SAM Deposition:

    • Immerse the cleaned, dried, and hydroxylated substrates into the silanization solution.

    • Seal the container to prevent exposure to moisture.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[6]

  • Post-Deposition Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with fresh anhydrous toluene, followed by methanol, and then acetone to remove any unbound silane (B1218182) and reaction byproducts.[2]

  • Curing:

    • Dry the rinsed substrates under a stream of high-purity nitrogen gas.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Mandatory Visualization

Experimental Workflow Diagram:

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization SolventClean Solvent Cleaning (Acetone, IPA) Hydroxylation Surface Hydroxylation (Piranha or O2 Plasma) SolventClean->Hydroxylation Drying_Prep Drying (Nitrogen Stream, Oven) Hydroxylation->Drying_Prep PrepareSol Prepare this compound Solution (Anhydrous Toluene) Drying_Prep->PrepareSol Immersion Substrate Immersion (2-4 hours) PrepareSol->Immersion Rinsing Rinsing (Toluene, Methanol, Acetone) Immersion->Rinsing Curing Curing (Oven at 110°C) Rinsing->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS

Caption: Workflow for surface functionalization with this compound.

Signaling Pathway/Logical Relationship Diagram:

G cluster_surface Hydroxylated Surface cluster_silane This compound cluster_reaction Reaction cluster_product Functionalized Surface cluster_property Resulting Property SurfaceOH Surface-OH (Hydroxyl Groups) Reaction Silanization SurfaceOH->Reaction Silane Cl-Si(Hexyl)2-Cl Silane->Reaction FunctionalizedSurface Surface-O-Si(Hexyl)2-O-Surface (Siloxane Bonds) Reaction->FunctionalizedSurface Forms Byproduct HCl Reaction->Byproduct Releases Hydrophobicity Increased Hydrophobicity FunctionalizedSurface->Hydrophobicity Leads to

Caption: Reaction mechanism of this compound with a hydroxylated surface.

References

Application Notes and Protocols for Dichlorodihexylsilane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dichlorodihexylsilane as a protecting group for hydroxyl and diol functionalities in organic synthesis. While specific literature on this compound is limited, the principles outlined here are based on the well-established chemistry of analogous dialkyldichlorosilanes and silyl (B83357) ethers.

Introduction

This compound, with its two reactive chloro groups and two hexyl chains, serves as a versatile reagent for the protection of alcohols and diols. The resulting dihexylsilyl ethers and cyclic dihexylsilylene acetals offer a moderate level of stability, placing them between the more labile, smaller silyl ethers (like dimethylsilyl) and the bulkier, more robust silyl ethers (like di-tert-butylsilyl). This intermediate stability allows for selective deprotection in the presence of other protecting groups, a valuable feature in multi-step organic synthesis.[1][2][3]

The hexyl groups provide sufficient steric bulk to enhance the stability of the protected compound compared to smaller alkylsilyl groups, without being excessively cumbersome, which can sometimes hinder subsequent reactions.

Protection of Alcohols

This compound can be used to protect two equivalents of an alcohol to form a dihexyldialkoxysilane.

Reaction Mechanism: The protection of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom. A base, such as imidazole (B134444) or triethylamine, is typically used to activate the alcohol and to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Protection of a Primary Alcohol

  • To a solution of the alcohol (2.0 eq.) and imidazole (2.2 eq.) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Expected Reactivity and Yields for Alcohol Protection

SubstrateBaseSolventTypical Reaction TimeExpected YieldNotes
Primary AlcoholImidazoleDCM / DMF2 - 6 h> 90%Favorable reaction due to lower steric hindrance.
Secondary AlcoholImidazoleDMF6 - 12 h70 - 90%Slower reaction rates compared to primary alcohols.
Tertiary AlcoholImidazole, DMAPDMF, heat12 - 24 h40 - 60%Reaction is often sluggish and may require forcing conditions.

Note: The data in this table are estimations based on general silyl ether chemistry and may vary depending on the specific substrate.

Protection of Diols

This compound is particularly useful for the protection of 1,2- and 1,3-diols to form five- and six-membered cyclic dihexylsilylene acetals, respectively. This method offers a robust and selective way to protect vicinal diols.[4]

Reaction Mechanism: The reaction proceeds in a stepwise manner, with the first hydroxyl group reacting to form a chlorosilyl ether intermediate, which then undergoes an intramolecular reaction with the second hydroxyl group to form the cyclic silylene acetal (B89532).

General Experimental Protocol: Protection of a 1,2-Diol

  • To a solution of the diol (1.0 eq.) and a base such as pyridine (B92270) or imidazole (2.2 eq.) in an anhydrous solvent like DCM or DMF under an inert atmosphere, add this compound (1.05 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), quench with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Table 2: Expected Yields for Diol Protection

Diol TypeBaseSolventTypical Reaction TimeExpected Yield
1,2-DiolImidazoleDMF1 - 4 h> 95%
1,3-DiolPyridineDCM2 - 6 h> 90%

Note: The data in this table are estimations based on general silylene acetal formation and may vary depending on the specific substrate.

Deprotection of Dihexylsilyl Ethers and Silylene Acetals

The cleavage of the dihexylsilyl protecting group can be achieved under various conditions, with fluoride-based reagents being the most common. The stability of the dihexylsilyl group is expected to be greater than that of smaller dialkylsilyl groups, requiring slightly more forcing conditions for removal.

Common Deprotection Reagents and Conditions:

  • Tetrabutylammonium fluoride (B91410) (TBAF): This is the most common reagent for cleaving silyl ethers. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF).

  • Hydrofluoric acid (HF): Often used as a solution in pyridine (HF-Py) or acetonitrile. This method is effective but requires careful handling due to the corrosive nature of HF.

  • Acidic conditions: Strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent can also cleave silyl ethers, though this method is less common and can affect other acid-labile groups.

General Experimental Protocol: Deprotection using TBAF

  • Dissolve the dihexylsilyl-protected compound in THF.

  • Add a 1M solution of TBAF in THF (1.1 - 1.5 eq.) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the deprotection is complete, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the deprotected compound by flash chromatography.

Table 3: Relative Stability and Deprotection Conditions

Silyl GroupRelative Stability (Acidic Hydrolysis)Typical Deprotection Reagent
Trimethylsilyl (TMS)1Very mild acid
Triethylsilyl (TES)64Mild acid, TBAF
Dihexylsilyl (DHS)IntermediateTBAF, HF-Py
tert-Butyldimethylsilyl (TBDMS)20,000TBAF, HF-Py
Triisopropylsilyl (TIPS)700,000TBAF, HF-Py
tert-Butyldiphenylsilyl (TBDPS)5,000,000TBAF, HF-Py

Note: The relative stability of the Dihexylsilyl (DHS) group is an educated estimation based on trends in silyl ether chemistry.[1]

Diagrams

Protection_of_Alcohol cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol (2 eq.) Alcohol (2 eq.) Reaction in Anhydrous Solvent (DCM/DMF) Reaction in Anhydrous Solvent (DCM/DMF) Alcohol (2 eq.)->Reaction in Anhydrous Solvent (DCM/DMF) This compound (1 eq.) This compound (1 eq.) This compound (1 eq.)->Reaction in Anhydrous Solvent (DCM/DMF) Base (e.g., Imidazole) Base (e.g., Imidazole) Base (e.g., Imidazole)->Reaction in Anhydrous Solvent (DCM/DMF) Dihexyldialkoxysilane Dihexyldialkoxysilane Reaction in Anhydrous Solvent (DCM/DMF)->Dihexyldialkoxysilane Base Hydrochloride Base Hydrochloride Reaction in Anhydrous Solvent (DCM/DMF)->Base Hydrochloride

Caption: Workflow for the protection of an alcohol using this compound.

Protection_of_Diol cluster_reactants Reactants cluster_process Process cluster_products Products 1,2- or 1,3-Diol (1 eq.) 1,2- or 1,3-Diol (1 eq.) Reaction in Anhydrous Solvent (DCM/DMF) Reaction in Anhydrous Solvent (DCM/DMF) 1,2- or 1,3-Diol (1 eq.)->Reaction in Anhydrous Solvent (DCM/DMF) This compound (1.05 eq.) This compound (1.05 eq.) This compound (1.05 eq.)->Reaction in Anhydrous Solvent (DCM/DMF) Base (e.g., Imidazole) Base (e.g., Imidazole) Base (e.g., Imidazole)->Reaction in Anhydrous Solvent (DCM/DMF) Cyclic Dihexylsilylene Acetal Cyclic Dihexylsilylene Acetal Reaction in Anhydrous Solvent (DCM/DMF)->Cyclic Dihexylsilylene Acetal Base Hydrochloride Base Hydrochloride Reaction in Anhydrous Solvent (DCM/DMF)->Base Hydrochloride

Caption: Workflow for the protection of a diol using this compound.

Deprotection_Workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products Dihexylsilyl Protected Compound Dihexylsilyl Protected Compound Reaction at Room Temperature Reaction at Room Temperature Dihexylsilyl Protected Compound->Reaction at Room Temperature Deprotecting Agent (e.g., TBAF) Deprotecting Agent (e.g., TBAF) Deprotecting Agent (e.g., TBAF)->Reaction at Room Temperature Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction at Room Temperature Deprotected Alcohol/Diol Deprotected Alcohol/Diol Reaction at Room Temperature->Deprotected Alcohol/Diol Silyl Byproducts Silyl Byproducts Reaction at Room Temperature->Silyl Byproducts

Caption: General workflow for the deprotection of dihexylsilyl ethers.

References

Application of Dichlorodihexylsilane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane [(C₆H₁₃)₂SiCl₂] is a versatile organosilicon compound that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its primary application lies in its use as a protecting group for diols, forming a cyclic dihexylsilylene acetal (B89532). This temporary masking of reactive hydroxyl groups is a critical strategy in multi-step syntheses of pharmaceutical intermediates, preventing unwanted side reactions and enabling regioselective modifications of complex molecules. Nucleoside analogues, a cornerstone of antiviral and anticancer therapies, frequently utilize such protection strategies for the cis-diol of the ribose moiety.

The dihexylsilylene group offers a distinct advantage due to its lipophilicity, which can enhance the solubility of the protected intermediate in organic solvents, facilitating reactions and purification. The stability of the resulting silylene acetal can be tuned, and it can be reliably cleaved under specific conditions to regenerate the diol.

This document provides detailed application notes and a representative protocol for the use of this compound as a protecting group for the 2',3'-cis-diol of uridine (B1682114), a common intermediate in the synthesis of various nucleoside analogue drugs.

Data Presentation

The following table summarizes typical reaction parameters for the protection of a nucleoside cis-diol using a dialkyldichlorosilane, based on analogous procedures with similar reagents.

ParameterValue/ConditionReference/Analogy
Substrate UridineRepresentative ribonucleoside
Reagent This compound-
Base Pyridine (B92270) or ImidazoleAnalogous silylation reactions[1]
Solvent Anhydrous Pyridine or Dimethylformamide (DMF)Analogous silylation reactions[1]
Reaction Temperature 0 °C to Room Temperature (20-25 °C)General silylation procedures
Reaction Time 2 - 12 hoursDependent on substrate and specific conditions
Typical Yield 80 - 95%Based on similar dialkylsilylene protection reactions
Deprotection Conditions Fluoride source (e.g., TBAF) in THF or acidic conditionsStandard cleavage of silyl (B83357) ethers

Experimental Protocols

Protocol 1: Protection of the 2',3'-cis-Diol of Uridine with this compound

This protocol describes the formation of 2',3'-O-dihexylsilylene-uridine, a key intermediate for further synthetic transformations at the 5'-hydroxyl group or the nucleobase. This procedure is based on the well-established Markiewicz silylation, which utilizes dialkyldichlorosilanes for the protection of ribonucleoside diols.

Materials:

  • Uridine

  • This compound

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with uridine (1.0 equivalent). The flask is sealed with a septum and placed under an inert atmosphere.

  • Dissolution: Anhydrous pyridine (or DMF) is added via syringe to dissolve the uridine. The solution is cooled to 0 °C in an ice bath.

  • Addition of this compound: this compound (1.1 equivalents) is added dropwise to the stirred solution via syringe over 5-10 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and diluted with dichloromethane.

  • Extraction: The layers are separated, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2',3'-O-dihexylsilylene-uridine.

Visualizations

Signaling Pathway Context

While this compound is a synthetic tool and not directly involved in biological signaling, the intermediates it helps to create, such as modified nucleosides, are often designed to interfere with specific cellular pathways. For instance, many antiviral nucleoside analogues, once phosphorylated in the cell, act as chain terminators during viral DNA or RNA synthesis, thus inhibiting viral replication.

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_bio Biological Action Uridine Uridine Protected_Uridine 2',3'-O-Dihexylsilylene- Uridine Intermediate Uridine->Protected_Uridine  Protection DHSiCl2 This compound Modification Further Modification Protected_Uridine->Modification Drug_Intermediate Modified Nucleoside Analogue Modification->Drug_Intermediate Drug Active Drug (e.g., Triphosphate form) Drug_Intermediate->Drug Cellular Activation Drug_Intermediate->Drug Viral_Polymerase Viral DNA/RNA Polymerase Drug->Viral_Polymerase Incorporation Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Caption: Logical flow from chemical synthesis to biological action.

Experimental Workflow

The following diagram illustrates the key steps in the protection of a nucleoside diol using this compound.

Experimental_Workflow start Start: Uridine in Anhydrous Pyridine cool Cool to 0 °C start->cool add_reagent Add this compound (1.1 eq) dropwise cool->add_reagent react Stir at 0 °C to RT (Monitor by TLC) add_reagent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure 2',3'-O-Dihexylsilylene -Uridine purify->end

Caption: Workflow for silylene protection of uridine.

References

Application Notes and Protocols for the Polymerization of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the polymerization of dichlorodihexylsilane to synthesize poly(dihexylsilane). The primary method detailed is the Wurtz-type reductive coupling, a common and effective method for forming silicon-silicon bonds.

Introduction

Poly(dihexylsilane) is a polymer with a backbone consisting of repeating silicon atoms, each bearing two hexyl side chains. These materials are of interest due to their unique electronic and photophysical properties, arising from σ-conjugation along the silicon backbone. Applications include their use as photoresists, in microlithography, and as precursors to silicon carbide ceramics. The synthesis of high-quality, well-defined poly(dihexylsilane) is crucial for the advancement of these applications. The most prevalent method for the synthesis of polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes using an alkali metal dispersion.[1][2]

Polymerization Methodology: Wurtz-Type Reductive Coupling

The Wurtz-type coupling reaction is a reductive polymerization method where a dichlorosilane (B8785471) monomer is treated with a dispersion of an alkali metal, typically sodium, to form the polysilane.[1][2] The reaction proceeds via the reductive dehalogenation of the dichlorosilane, leading to the formation of silicon-silicon bonds.

Experimental Workflow Diagram

Wurtz_Polymerization_Workflow Monomer This compound (Monomer) Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk flask) Monomer->Reaction_Vessel Add Solvent Anhydrous Toluene (B28343) (Solvent) Solvent->Reaction_Vessel Add Na_dispersion Sodium Dispersion in Toluene Na_dispersion->Reaction_Vessel Add Heating Heating and Reflux (~110 °C) Reaction_Vessel->Heating Polymerization Polymerization Heating->Polymerization Quenching Quenching (e.g., with Isopropanol) Polymerization->Quenching Filtration Filtration (Removal of NaCl) Quenching->Filtration Precipitation Precipitation (in Isopropanol) Filtration->Precipitation Drying Drying in Vacuo Precipitation->Drying PDHS Poly(dihexylsilane) (Final Product) Drying->PDHS

Caption: Experimental workflow for the Wurtz-type polymerization of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the Wurtz-type coupling of dichlorosilanes.[1][3]

Materials:

  • This compound (purified by distillation)

  • Sodium metal

  • Toluene (anhydrous)

  • Isopropanol (B130326)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Reactants:

    • This compound should be freshly distilled under an inert atmosphere before use to remove any hydrolysis products.

    • Toluene must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under an inert atmosphere.

  • Preparation of Sodium Dispersion:

    • Under a positive pressure of argon, carefully cut sodium metal into small pieces and add them to anhydrous toluene in a three-necked flask equipped with a high-speed mechanical stirrer and a reflux condenser.

    • Heat the mixture to the reflux temperature of toluene (~110 °C) and stir vigorously to form a fine dispersion of molten sodium.

    • Allow the dispersion to cool to room temperature while maintaining gentle stirring.

  • Polymerization Reaction:

    • In a separate Schlenk flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add the freshly prepared sodium dispersion in toluene.

    • Heat the dispersion to reflux.

    • Slowly add the distilled this compound, dissolved in a small amount of anhydrous toluene, to the refluxing sodium dispersion via the addition funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure complete reaction. The mixture will become viscous and a purple or blue color may be observed, which is characteristic of polysilane formation.

  • Work-up and Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow addition of isopropanol until no more gas evolution is observed.

    • Filter the mixture through a pad of Celite to remove the sodium chloride byproduct and any unreacted sodium.

    • Concentrate the filtrate under reduced pressure to about half of its original volume.

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of stirred isopropanol.

    • Collect the white, fibrous poly(dihexylsilane) precipitate by filtration.

    • Wash the polymer with fresh isopropanol and dry it under vacuum at 40-50 °C to a constant weight.

Data Presentation

The molecular weight and yield of poly(dihexylsilane) are highly dependent on the reaction conditions. The following table summarizes typical data obtained from Wurtz-type coupling reactions.

ParameterTypical Value RangeReference
Number-Average Molecular Weight (Mₙ)10,000 - 100,000 g/mol [4]
Weight-Average Molecular Weight (Mₙ)50,000 - 500,000 g/mol [4]
Polydispersity Index (PDI)1.5 - 5.0[4]
Yield20% - 60%[3]

Note: The reaction often produces a bimodal molecular weight distribution, consisting of a high molecular weight polymer fraction and a low molecular weight oligomeric fraction.[1]

Characterization of Poly(dihexylsilane)

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight distribution (Mₙ, Mₙ, and PDI) of the polymer.

  • Methodology:

    • Dissolve a small amount of the purified poly(dihexylsilane) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or toluene.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Inject the solution into a GPC system equipped with a refractive index (RI) or a UV detector.

    • Use polystyrene standards for calibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Methodology:

    • Dissolve the polymer in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.

  • Expected Chemical Shifts:

    • ¹H NMR: Broad signals in the aliphatic region (approx. 0.5-1.5 ppm) corresponding to the hexyl side chains.

    • ¹³C NMR: Resonances corresponding to the different carbon atoms of the hexyl groups.

    • ²⁹Si NMR: A characteristic broad signal in the range of -20 to -30 ppm, indicative of the silicon backbone.

3. UV-Vis Spectroscopy:

  • Purpose: To investigate the electronic properties arising from σ-conjugation.

  • Methodology:

    • Dissolve the polymer in a UV-transparent solvent (e.g., hexane (B92381) or THF).

    • Record the absorption spectrum.

  • Expected Absorption: Poly(dihexylsilane) typically exhibits a strong absorption band in the UV region around 310-325 nm, which is characteristic of the σ-σ* transition in the silicon backbone.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the synthesis of poly(dihexylsilane) via Wurtz-type coupling.

logical_relationship Start Start: This compound Process Wurtz-Type Reductive Coupling Start->Process Condition1 Reagent: Sodium Dispersion Process->Condition1 Condition2 Solvent: Anhydrous Toluene Process->Condition2 Condition3 Temperature: Reflux (~110 °C) Process->Condition3 Intermediate Polysilane Chain Propagation Process->Intermediate Byproduct Byproduct: NaCl Process->Byproduct End End Product: Poly(dihexylsilane) Intermediate->End

Caption: Logical relationship of the Wurtz-type synthesis of poly(dihexylsilane).

Conclusion

The Wurtz-type reductive coupling of this compound is a robust method for the synthesis of poly(dihexylsilane). Careful control of reaction conditions, particularly the purity of reagents and the reaction temperature, is essential for obtaining high molecular weight polymer in good yield. The provided protocols and characterization notes offer a comprehensive guide for researchers to successfully synthesize and analyze this interesting class of inorganic polymers.

References

Application Notes and Protocols for Dichlorodihexylsilane in the Fabrication of Self-Cleaning Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dichlorodihexylsilane in the creation of self-cleaning surfaces. The information is intended for professionals in research and development who are exploring advanced materials and surface modifications.

Introduction to this compound for Self-Cleaning Surfaces

This compound ((C₆H₁₃)₂SiCl₂) is an organosilane compound that serves as a precursor for creating hydrophobic and superhydrophobic surfaces. Its two hexyl chains provide a low surface energy, while the two reactive chlorine atoms allow for covalent bonding to hydroxylated surfaces such as glass, silicon wafers, and metal oxides. This bifunctional nature makes it a prime candidate for generating robust and durable self-cleaning coatings.

The principle behind the self-cleaning property lies in the "lotus effect," where a combination of low surface energy and micro/nanostructured topography leads to superhydrophobicity. Water droplets on such surfaces exhibit a high contact angle (typically >150°) and a low sliding angle, allowing them to roll off easily, picking up dirt and contaminants in the process.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of di-n-hexyldichlorosilane is provided in the table below. It is crucial to handle this chemical with appropriate safety precautions as it is a combustible liquid that causes severe skin burns and eye damage.[1]

PropertyValueReference
Chemical Formula C₁₂H₂₆Cl₂Si[1]
Molecular Weight 269.32 g/mol N/A
Appearance Liquid[1]
Boiling Point Not specifiedN/A
Flash Point Combustible liquid[1]
Solubility Reacts with water[1][2]
Chemical Family ORGANOCHLOROSILANE[1]

Safety Precautions:

  • Wear protective gloves, clothing, eye, and face protection.[1][3]

  • Keep away from heat, open flames, and sparks.[1][3]

  • Do not breathe vapors.[1]

  • Handle in a well-ventilated area.[3]

  • Reacts with water and moisture in the air, liberating hydrogen chloride.[2]

  • In case of fire, use water spray, foam, carbon dioxide, or dry chemical for extinction. Do not use water directly.[1]

Experimental Protocols for Fabricating Self-Cleaning Surfaces

The fabrication of self-cleaning surfaces using this compound typically involves the creation of a rough surface at the micro- or nanoscale, followed by the chemical modification with the silane (B1218182) to lower the surface energy.

Protocol 1: Sol-Gel Method for Hydrophobic Coating on Glass Substrates

This protocol describes the creation of a hydrophobic surface on a glass slide using a sol-gel method with this compound. The sol-gel process is a versatile wet-chemical technique for producing ceramic and glass materials.[4]

Materials:

  • This compound

  • Tetraethoxysilane (TEOS)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Glass slides

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean glass slides by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each.

    • Dry the slides in an oven at 120°C for 1 hour.

    • Activate the surface by treating with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.

  • Sol Preparation:

    • In a flask, mix TEOS and ethanol in a 1:3 volume ratio.

    • Separately, prepare an acidic water solution by adding 2 drops of concentrated HCl to 10 mL of deionized water.

    • Slowly add the acidic water to the TEOS/ethanol mixture while stirring.

    • Continue stirring for 1 hour to allow for hydrolysis.

  • Coating Application (Dip-Coating):

    • Immerse the cleaned and activated glass slide into the prepared sol.

    • Withdraw the slide at a constant speed of 10 cm/min.

    • Allow the coated slide to air-dry for 10 minutes.

  • Surface Modification with this compound:

    • Place the dried, sol-coated slide in a desiccator.

    • In a separate container within the desiccator, place a small vial containing 1 mL of this compound.

    • Evacuate the desiccator to create a vacuum. The this compound will vaporize and react with the hydroxyl groups on the sol-gel surface.

    • Leave the slide in the this compound vapor for 2 hours.

  • Curing:

    • Remove the slide from the desiccator and cure it in an oven at 150°C for 30 minutes to stabilize the coating.

Expected Results: The resulting surface should exhibit hydrophobic properties with a water contact angle significantly greater than 90°. To achieve superhydrophobicity, the sol-gel process can be optimized to create a hierarchical micro/nanostructure.

Protocol 2: Chemical Vapor Deposition (CVD) for Superhydrophobic Surfaces

This protocol outlines the fabrication of a superhydrophobic surface using a two-step process involving the creation of a nanostructured surface followed by CVD of this compound.

Materials:

  • Silicon wafer

  • This compound

  • Nitrogen gas (high purity)

  • CVD reactor with a heated stage

Procedure:

  • Substrate Preparation (Creating Nanostructure):

    • Create a nanostructured surface on a silicon wafer using techniques such as chemical etching or lithography to generate pillars or other high-aspect-ratio features. This is a critical step for achieving superhydrophobicity.

  • Chemical Vapor Deposition:

    • Place the nanostructured silicon wafer into the CVD chamber.

    • Heat the substrate to 100°C.

    • Introduce this compound vapor into the chamber using nitrogen as a carrier gas. The flow rate of the carrier gas and the temperature of the this compound source should be optimized to control the deposition rate.

    • Maintain the deposition for 30 minutes.

    • Purge the chamber with nitrogen gas and allow the substrate to cool down.

Expected Results: This method is expected to produce a superhydrophobic surface with a water contact angle greater than 150° and a low sliding angle.

Characterization of Self-Cleaning Surfaces

The performance of the fabricated self-cleaning surfaces should be quantified using the following techniques:

Characterization TechniqueParameter MeasuredTypical Values for Superhydrophobic Surfaces
Contact Angle Goniometry Static Water Contact Angle> 150°
Sliding Angle< 10°
Scanning Electron Microscopy (SEM) Surface Morphology and RoughnessHierarchical micro/nanostructures
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical State of the SurfacePresence of Si, C, and O, and confirmation of Si-O-Si bonds.[2][5][6]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Groups on the SurfacePresence of Si-O-Si and C-H bonds.

Application in Drug Development

While direct applications of this compound in drug formulations are not established, the creation of superhydrophobic surfaces has significant implications for drug development and delivery systems.

  • Drug-Eluting Medical Devices: Superhydrophobic coatings on implants can reduce protein adsorption and biofilm formation, potentially leading to a more controlled and sustained release of drugs from the device surface.

  • Targeted Drug Delivery: Surface modification of nanoparticles with hydrophobic coatings can influence their interaction with biological membranes and their circulation time in the body.[7][8][9] By tuning the surface properties, it may be possible to enhance the targeting and uptake of drug-loaded nanoparticles by specific cells or tissues.[8]

  • Improved Drug Solubility and Bioavailability: For hydrophobic drugs, formulation into nanocrystals with modified surfaces can enhance their dissolution rate and bioavailability.[9]

Further research is required to explore the specific use of this compound for these applications.

Logical Relationships and Workflows

Experimental Workflow for Fabricating and Characterizing Self-Cleaning Surfaces

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_modification Surface Modification cluster_characterization Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Plasma Treatment) Cleaning->Activation SolGel Sol-Gel Deposition Activation->SolGel CVD Chemical Vapor Deposition (CVD) Activation->CVD Silanization This compound Vapor Treatment SolGel->Silanization ContactAngle Contact Angle Measurement Silanization->ContactAngle SEM SEM Imaging Silanization->SEM XPS XPS Analysis Silanization->XPS FTIR FTIR Spectroscopy Silanization->FTIR

Caption: Experimental workflow for creating and evaluating self-cleaning surfaces.

Signaling Pathway for Surface Hydrophobicity

hydrophobicity_pathway This compound This compound ((C₆H₁₃)₂SiCl₂) Reaction Hydrolysis & Condensation This compound->Reaction HydroxylatedSurface Hydroxylated Surface (-OH groups) HydroxylatedSurface->Reaction CovalentBond Covalent Si-O-Surface Bonds Reaction->CovalentBond HexylChains Oriented Hexyl Chains CovalentBond->HexylChains LowSurfaceEnergy Low Surface Energy HexylChains->LowSurfaceEnergy HydrophobicSurface Hydrophobic Surface LowSurfaceEnergy->HydrophobicSurface

Caption: Chemical pathway to achieving a hydrophobic surface with this compound.

References

Insufficient Information to Generate Detailed Application Notes on Dichlorodihexylsilane in Diagnostic Chemical Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Searches for the application of dichlorodihexylsilane in the synthesis of specific diagnostic tools, such as Positron Emission Tomography (PET) tracers, precursors for immunoassays, biotinylated probes, and fluorescent dyes, did not yield any specific results. The available literature focuses on more common silane (B1218182) compounds or provides general methodologies for the synthesis of diagnostic agents without mentioning this compound as a key reagent.

Similarly, broader inquiries into the reactions of this compound, such as its use in forming linkages with diols, as a protecting group in nucleotide synthesis, or in the functionalization of surfaces and nanoparticles for diagnostic purposes, did not provide concrete examples or protocols that could be adapted to the user's request.

Without specific published examples of this compound being used to synthesize diagnostic precursors, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, and workflow diagrams as requested. The creation of such specific and technical documentation requires a basis in established and validated scientific research, which appears to be lacking for this particular compound in the specified application area.

Troubleshooting & Optimization

Optimizing Dichlorodihexylsilane reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of dichlorodihexylsilane for higher yields. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the two primary synthetic routes: Hydrosilylation and the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary and most effective methods for synthesizing this compound are the hydrosilylation of 1-hexene (B165129) with dichlorosilane (B8785471) and the Grignard reaction of hexylmagnesium halide with a silicon tetrachloride.

Q2: Which synthesis method generally provides a higher yield?

A2: Hydrosilylation of unsubstituted 1-alkenes like 1-hexene is reported to be a very efficient method for preparing di-n-alkyldichlorosilanes and can often provide high yields.[1] However, the Grignard reaction, when performed under strictly controlled anhydrous conditions, can also be optimized to produce good yields.

Q3: What are the key safety precautions when working with the reagents for this compound synthesis?

A3: Dichlorosilane is a toxic and highly flammable gas and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[1] Grignard reagents are highly reactive with water and can ignite upon exposure to air.[2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure. This is particularly important to separate the desired product from any unreacted starting materials, solvents, and side products.

Hydrosilylation Synthesis of this compound

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of an alkene. In this case, dichlorosilane (H₂SiCl₂) reacts with 1-hexene in the presence of a catalyst to form this compound.

Experimental Protocol: Hydrosilylation of 1-Hexene

This protocol is based on a reported synthesis of di-n-alkyldichlorosilanes.[1]

Materials:

  • 1-hexene (0.52 mol)

  • Dichlorosilane (0.25 mol)

  • Hexachloroplatinic acid (H₂PtCl₆) solution in isopropyl alcohol (0.05 g/mL)

  • Anhydrous hexane (B92381) (optional, as a diluent)

  • Inert gas (argon or nitrogen)

Equipment:

  • High-pressure stainless steel reaction vessel (e.g., Hoke cylinder) equipped with a magnetic stir bar and a valve for gas addition.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Vacuum pump.

  • Distillation apparatus.

Procedure:

  • Thoroughly dry all glassware and the reaction vessel.

  • Under an inert atmosphere, charge the reaction vessel with 1-hexene (0.52 mol) and the hexachloroplatinic acid catalyst solution (250 µL).

  • Homogenize the mixture by stirring.

  • Evacuate the vessel and cool it in a liquid nitrogen bath.

  • Carefully condense dichlorosilane (0.25 mol) into the cooled reactor.

  • Seal the vessel and allow it to warm to room temperature while stirring continuously. The reaction is often preceded by an induction period of 5-30 minutes, after which a sudden increase in temperature may be observed.[1]

  • After the reaction is complete (monitor by GC-MS or NMR), carefully vent any excess pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound. A yield of 74% has been reported for this method.[1]

Troubleshooting Guide: Hydrosilylation
Issue Question Possible Causes & Solutions
Low or No Reaction Why is my hydrosilylation reaction not proceeding, or the yield is very low?1. Catalyst Inactivity: The platinum catalyst may be inactive. Ensure you are using a fresh, properly stored catalyst solution. Consider trying a different catalyst, such as Karstedt's catalyst, which is also highly active.[3] 2. Impurities: The presence of water or other impurities can poison the catalyst. Use anhydrous reagents and solvents. 3. Insufficient Temperature: While the reaction can be initiated at room temperature, gentle heating might be necessary to overcome the activation energy.[1] 4. Long Induction Period: Some reactions have a significant induction period. Allow for sufficient reaction time before concluding the reaction has failed.[1]
Formation of Side Products My final product is contaminated with significant amounts of side products. What are they and how can I avoid them?1. Isomerization of 1-hexene: The catalyst can sometimes cause isomerization of the starting alkene, leading to the formation of other hexylsilane (B129531) isomers. Using a more selective catalyst or optimizing the reaction temperature can minimize this. 2. Disproportionation: Dichlorosilane can undergo disproportionation to form silane (B1218182) and trichlorosilane (B8805176), especially at higher temperatures. 3. Incomplete Reaction: The presence of mono-substituted hexyl(dichloro)silane indicates an incomplete reaction. Increase the reaction time or catalyst loading.
Catalyst Precipitation I observe a black precipitate forming during the reaction. What is it and is it a problem?This is likely the platinum catalyst precipitating out of the solution as colloidal platinum, which can lead to catalyst deactivation.[3] This can be caused by impurities or localized overheating. Ensure thorough mixing and consider using a co-solvent to improve catalyst solubility.
Data Presentation: Hydrosilylation Optimization
Parameter Condition A (Baseline) Condition B Condition C Expected Outcome
Catalyst H₂PtCl₆ (Speier's)Karstedt's CatalystRhodium-based catalystRhodium catalysts may offer higher selectivity with certain substrates, potentially reducing side products.[4]
Catalyst Conc. ~50 ppm10-20 ppm100 ppmHigher concentration may increase reaction rate but also the risk of side reactions and cost. Lower concentrations may require longer reaction times.
Temperature Room Temperature40 °C60 °CIncreased temperature generally accelerates the reaction but can also lead to more side products and catalyst decomposition.
**Reactant Ratio (1-hexene:H₂SiCl₂) **2.08 : 12:12.2:1A slight excess of the alkene is often used to ensure complete conversion of the silane.

Diagram: Hydrosilylation Reaction Pathway

Hydrosilylation_Pathway 1-Hexene 1-Hexene Reaction_Vessel Reaction Vessel (Inert Atmosphere) 1-Hexene->Reaction_Vessel Dichlorosilane Dichlorosilane Dichlorosilane->Reaction_Vessel Catalyst (e.g., H₂PtCl₆) Catalyst (e.g., H₂PtCl₆) Catalyst (e.g., H₂PtCl₆)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Reaction scheme for the synthesis of this compound via hydrosilylation.

Grignard Reaction Synthesis of this compound

The Grignard reaction provides an alternative route to this compound. This method involves the reaction of a Grignard reagent, hexylmagnesium halide (prepared from 1-halohexane and magnesium), with a silicon electrophile, typically silicon tetrachloride (SiCl₄).

Experimental Protocol: Grignard Reaction

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings and a small crystal of iodine in the reaction flask.

  • Prepare a solution of 1-bromohexane in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small amount of the 1-bromohexane solution to the magnesium to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (hexylmagnesium bromide).

  • Cool the Grignard solution in an ice bath.

  • Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the silicon tetrachloride solution dropwise to the cooled and stirred Grignard reagent. This reaction is exothermic and should be controlled to prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation and purify the crude product by fractional distillation under reduced pressure.

Troubleshooting Guide: Grignard Reaction
Issue Question Possible Causes & Solutions
Failure to Initiate Grignard Reaction My Grignard reaction won't start. What should I do?1. Wet Glassware/Reagents: This is the most common cause. Ensure all glassware is rigorously dried and use anhydrous solvents and reagents.[2] 2. Inactive Magnesium: The magnesium surface may be oxidized. Gently crush some of the magnesium turnings in the flask (under inert gas) to expose a fresh surface. A small crystal of iodine can also help initiate the reaction.
Low Yield of this compound I'm getting a low yield of my desired product. What could be the problem?1. Incomplete Grignard Formation: Ensure all the magnesium has reacted before adding the silicon tetrachloride. 2. Poor Temperature Control: The addition of silicon tetrachloride is exothermic. If the temperature is too high, side reactions can occur. Maintain a low temperature (e.g., 0 °C) during the addition. 3. Incorrect Stoichiometry: The ratio of Grignard reagent to silicon tetrachloride is crucial. A 2:1 molar ratio is theoretically required for the di-substituted product. An excess of the Grignard reagent can lead to the formation of tri- and tetra-hexylsilanes. Conversely, an excess of silicon tetrachloride will result in a higher proportion of mono-hexyltrichlorosilane. 4. Loss During Workup: Ensure efficient extraction and be careful during solvent removal to avoid losing the product.
Formation of Wurtz Coupling Product (Dodecane) I have a significant amount of dodecane (B42187) in my product mixture. How can I prevent this?The Wurtz coupling reaction (R-X + R-MgX → R-R) can be a significant side reaction. This can be minimized by slow, controlled addition of the alkyl halide during the Grignard formation and by maintaining a moderate reaction temperature.
Data Presentation: Grignard Reaction Optimization
Parameter Condition A (Baseline) Condition B Condition C Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)TolueneTHF can sometimes lead to faster Grignard formation and reaction due to its higher coordinating ability. Toluene is a non-coordinating solvent and may require higher temperatures.
Temperature of SiCl₄ Addition 0 °C-20 °CRoom TemperatureLower temperatures generally favor the desired di-substitution and minimize side reactions. Room temperature addition can lead to a mixture of products.
Reactant Ratio (Grignard:SiCl₄) 2:11.8:12.2:1A ratio slightly less than 2:1 may favor the formation of the this compound and minimize over-alkylation. An excess of the Grignard reagent will increase the formation of higher alkylated silanes.
Addition Order SiCl₄ to GrignardGrignard to SiCl₄-Adding the Grignard reagent to the silicon tetrachloride (reverse addition) can sometimes provide better control over the degree of substitution.

Diagram: Troubleshooting Low Yield in Grignard Synthesis

Grignard_Troubleshooting start Low Yield of This compound q1 Did the Grignard reaction initiate? start->q1 s1 Check for moisture. Activate Mg. q1->s1 No q2 Was the temperature controlled during SiCl₄ addition? q1->q2 Yes s1->q1 s2 Maintain low temp (e.g., 0 °C). q2->s2 No q3 Was the reactant ratio correct? q2->q3 Yes s2->q2 s3 Adjust Grignard:SiCl₄ ratio to ~2:1. q3->s3 No q4 Significant side product formation? q3->q4 Yes s3->q3 s4 Optimize addition rate and temperature. q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: A logical workflow for troubleshooting low yields in the Grignard synthesis of this compound.

References

Troubleshooting incomplete reactions of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Dichlorodihexylsilane. The following information is curated to address common issues, particularly incomplete reactions, based on the general principles of chlorosilane chemistry.

Troubleshooting Incomplete Reactions

Issue: My reaction with this compound is incomplete, with significant starting material remaining.

This is a common challenge in silylation reactions. The following guide provides a systematic approach to diagnosing and resolving the underlying causes.

Potential Cause 1: Presence of Moisture

This compound is highly sensitive to moisture. Water will readily react with the Si-Cl bonds to form silanols and subsequently siloxanes, consuming your reagent and hindering the desired reaction.

Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours.

  • Anhydrous Reagents and Solvents: Use freshly distilled, anhydrous solvents. Ensure all other reagents are free from moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from interfering.

Potential Cause 2: Inadequate Stoichiometry or Reagent Purity

Incorrect stoichiometry or impure reagents can lead to incomplete conversion.

Solutions:

  • Verify Reagent Purity: Assess the purity of your this compound and other reactants. Impurities can inhibit the reaction.

  • Optimize Stoichiometry: While a 1:2 molar ratio of this compound to alcohol is theoretically required for complete substitution, a slight excess of the alcohol and base may be necessary to drive the reaction to completion.

Potential Cause 3: Suboptimal Reaction Conditions

Temperature, solvent, and the choice of base can significantly influence the reaction rate and completeness.

Solutions:

  • Solvent Selection: Aprotic solvents are crucial. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. For slower reactions, a more polar aprotic solvent like dimethylformamide (DMF) could be beneficial, though it may complicate workup.[1]

  • Base Selection: An amine base like triethylamine (B128534) (TEA) or pyridine (B92270) is typically used to neutralize the HCl byproduct.[1] For sterically hindered alcohols, a stronger, non-nucleophilic base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be required.[1]

  • Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as higher temperatures can also promote side reactions. Conversely, for highly reactive substrates or to improve selectivity, cooling the reaction mixture may be beneficial.[1]

Potential Cause 4: Steric Hindrance

The bulky hexyl groups on the silicon atom and the structure of the alcohol can sterically hinder the reaction.

Solutions:

  • Prolonged Reaction Time: Reactions involving sterically hindered substrates may require significantly longer reaction times. Monitor the reaction progress closely using techniques like TLC or GC.

  • More Forcing Conditions: In addition to longer reaction times, higher temperatures and the use of a more potent catalyst may be necessary to overcome steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts of an incomplete this compound reaction?

A1: The most common byproduct is di(hexyl)siloxane, formed from the hydrolysis of this compound in the presence of moisture.[2] You may also have partially reacted intermediates, such as chloro(dihexyl)alkoxysilane, if the reaction with the alcohol is incomplete.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. The silylated product will be less polar than the starting alcohol and will have a higher Rf value. Gas chromatography (GC) can also be an effective quantitative method.[2]

Q3: What is the role of the base in this reaction?

A3: The base serves two primary functions: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1]

Q4: Can I use this compound with poly-hydroxylated compounds?

A4: Yes, but controlling the stoichiometry is critical to achieve selective silylation. To favor the silylation of the most reactive (typically the least sterically hindered) hydroxyl group, use a stoichiometric amount of this compound and monitor the reaction carefully.[1] Running the reaction at a lower temperature can also enhance selectivity.[1]

Data Presentation

Table 1: General Reaction Parameters for Chlorosilane Reactions

ParameterTypical Range/ValueNotes
Temperature -78°C to 80°CSubstrate dependent; lower temperatures can improve selectivity.[2]
Solvent DCM, THF, Acetonitrile, DMFMust be anhydrous.[1]
Base Triethylamine, Pyridine, ImidazoleA slight excess is often used.
Catalyst DMAP (catalytic amount)For sterically hindered or less reactive alcohols.[1]
Reaction Time 2 to 24 hoursHighly dependent on substrate and reaction conditions.

Note: This data is based on general silylation reactions and may need to be optimized for your specific this compound application.

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Alcohol

  • Preparation: Under an inert atmosphere (N2 or Ar), add the anhydrous primary alcohol (2.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., DCM) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add an anhydrous amine base, such as triethylamine (2.5 equivalents), to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Silane: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics solution_moisture Implement Rigorous Drying Procedures check_moisture->solution_moisture solution_reagents Purify Reagents & Optimize Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Temp, Solvent, & Base/Catalyst check_conditions->solution_conditions solution_sterics Increase Reaction Time & Use Forcing Conditions check_sterics->solution_sterics end_goal Complete Reaction solution_moisture->end_goal solution_reagents->end_goal solution_conditions->end_goal solution_sterics->end_goal

Caption: Troubleshooting workflow for incomplete reactions.

Cause_Solution_Relationship causes Potential Causes Moisture Contamination Suboptimal Conditions Steric Hindrance Impure Reagents solutions Recommended Solutions Anhydrous Technique Optimize Temp/Solvent/Base Increase Time/Forcing Conditions Purify/Verify Stoichiometry causes:c1->solutions:s1 leads to causes:c2->solutions:s2 requires causes:c3->solutions:s3 necessitates causes:c4->solutions:s4 addressed by

Caption: Relationship between causes and solutions.

Experimental_Workflow prep 1. Prepare Anhydrous Reactants & Solvent add_base 2. Add Base to Alcohol prep->add_base cool 3. Cool to 0°C add_base->cool add_silane 4. Add this compound cool->add_silane react 5. Stir at Room Temp add_silane->react quench 6. Quench Reaction react->quench workup 7. Extraction & Drying quench->workup purify 8. Purify Product workup->purify

Caption: General experimental workflow.

References

Identification and minimization of byproducts in Dichlorodihexylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dichlorodihexylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Grignard reaction and the Direct Process (also known as the Müller-Rochow process). The Grignard reaction involves the reaction of a hexylmagnesium halide (Grignard reagent) with a silicon-containing starting material, typically silicon tetrachloride.[1][2] The Direct Process involves the reaction of hexyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures.[3][4][5]

Q2: What are the expected byproducts in the Grignard synthesis of this compound?

A2: In the Grignard synthesis of this compound from silicon tetrachloride and hexylmagnesium bromide, the main expected byproducts are monohexyltrichlorosilane and trihexylmonochlorosilane. This is due to the statistical nature of the substitution reaction on the silicon tetrachloride precursor. Additionally, side reactions can lead to the formation of dodecane (B42187) (from the coupling of two hexyl groups) and other magnesium halide salts.[1]

Q3: What byproducts are anticipated from the Direct Process for this compound synthesis?

A3: The Direct Process typically yields a mixture of organochlorosilanes. For the synthesis of this compound, the primary product would be dihexyl(dichloro)silane. However, other significant byproducts would include hexyltrichlorosilane (B129522) and trihexylchlorosilane. Smaller amounts of other species such as hexyl(dihydrido)chlorosilane may also be formed.[3] The exact product distribution is sensitive to reaction conditions such as temperature and pressure.[3]

Q4: How can I identify the byproducts in my this compound reaction mixture?

A4: The most effective method for identifying byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique separates the components of the reaction mixture and provides mass spectra for each, allowing for their identification based on fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can further aid in determining the elemental composition of unknown impurities.[8]

Q5: How can I minimize the formation of byproducts in the Grignard synthesis?

A5: To favor the formation of the disubstituted product (this compound) and minimize mono- and tri-substituted byproducts, it is crucial to control the stoichiometry of the reactants.[1] A common strategy is the reverse addition, where the silicon tetrachloride solution is added dropwise to the Grignard reagent at a controlled, low temperature.[1] This maintains an excess of the Grignard reagent initially, promoting the desired disubstitution. Maintaining a dry, inert atmosphere is also critical to prevent the quenching of the Grignard reagent and the formation of siloxanes.[9]

Q6: What strategies can be employed to reduce byproducts in the Direct Process?

A6: In the Direct Process, the product distribution can be influenced by the reaction temperature, pressure, and the composition of the catalyst and any promoters (e.g., zinc, tin).[3][5] Optimizing these parameters can increase the selectivity for this compound. Additionally, disproportionation or redistribution reactions can be employed to convert byproducts like hexyltrichlorosilane and trihexylchlorosilane into the desired this compound.[10]

Q7: How can I purify the final this compound product?

A7: The most common method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1][2] This technique separates compounds based on their boiling points. Given the similar boiling points of the various chlorohexylsilanes, distillation columns with high separating capacities are recommended.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound in Grignard synthesis 1. Inactive magnesium. 2. Wet reagents or glassware. 3. Grignard reagent did not form.1. Activate magnesium with a small crystal of iodine or by crushing the turnings. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (nitrogen or argon).[9] 3. Confirm Grignard reagent formation (e.g., color change, gentle reflux upon initiation).
High proportion of monohexyltrichlorosilane in Grignard synthesis Incorrect stoichiometry or addition method.Use a 2:1 molar ratio of Grignard reagent to silicon tetrachloride. Employ reverse addition (add SiCl₄ to the Grignard reagent) at a low temperature (e.g., below 10 °C).[1]
High proportion of trihexylmonochlorosilane in Grignard synthesis Excess of Grignard reagent or prolonged reaction time at higher temperatures.Carefully control the stoichiometry. Ensure the reaction is quenched after the desired reaction time.
Presence of a white precipitate that is difficult to filter Formation of fine magnesium salts.After quenching the reaction with an aqueous acid solution, perform extractions with a suitable organic solvent (e.g., diethyl ether) to separate the product from the aqueous layer containing the dissolved salts.[1]
Low conversion of silicon in the Direct Process 1. Reaction temperature is too low. 2. Catalyst is not effective.1. Optimize the reaction temperature, typically in the range of 250-350 °C. 2. Ensure the copper catalyst is of high purity and appropriately activated. Consider the use of promoters.[5]
Product contains a high level of colored impurities Thermal decomposition or side reactions at high temperatures.Optimize the distillation conditions (lower pressure to reduce boiling point). Ensure the reaction temperature in the Direct Process is not excessively high.
GC-MS analysis shows broad or tailing peaks 1. Active sites in the GC inlet or column. 2. The compound is reacting with moisture in the system.1. Use an inert GC liner and a column designed for the analysis of active compounds (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).[11][12] 2. Ensure the carrier gas is dry and the system is free of leaks.

Quantitative Data

The following table summarizes typical product distributions for analogous chlorosilane syntheses. Note that the exact values for this compound may vary depending on the specific experimental conditions.

Synthesis Method Product Typical Yield / Distribution (%) Reference Compound
Direct ProcessDichlorodimethylsilane70 - 90Dimethyldichlorosilane[3]
Methyltrichlorosilane5 - 15Dimethyldichlorosilane[3]
Trimethylchlorosilane2 - 4Dimethyldichlorosilane[3]
Dihydridodimethylsilane1 - 4Dimethyldichlorosilane[3]
Grignard ReactionDichloro-bis(4-methylphenyl)silaneModerate to High (Specific % not provided)Dichloro-bis(4-methylphenyl)silane[1]

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from the synthesis of dichloro-bis(4-methylphenyl)silane.[1]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromohexane (B126081)

  • Silicon Tetrachloride (SiCl₄)

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 1-bromohexane solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared hexylmagnesium bromide solution in an ice bath.

    • Prepare a solution of silicon tetrachloride in anhydrous diethyl ether in the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation.

GC-MS Analysis of Reaction Mixture

This is a general-purpose method suitable for the analysis of diorganodichlorosilanes.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)[7][8]

GC Parameters (suggested starting point):

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5-10 minutes[7]

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Range: 40-500 amu

  • Solvent Delay: 3-4 minutes

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Bromohexane + Mg in Anhydrous Ether B Hexylmagnesium Bromide (Grignard Reagent) A->B Initiation & Reflux D Reaction Mixture B->D C SiCl4 in Anhydrous Ether C->D Slow Addition at < 10 °C E Quench with Aqueous HCl D->E F Solvent Extraction E->F G Drying & Solvent Removal F->G H Vacuum Distillation G->H I This compound (Pure Product) H->I

Caption: Workflow for the Grignard synthesis of this compound.

Byproduct_Formation_Logic cluster_products Potential Products Reactants Hexyl-MgBr + SiCl4 Desired This compound (C6H13)2SiCl2 Reactants->Desired Controlled Stoichiometry (2:1) Byproduct1 Monohhexyltrichlorosilane (C6H13)SiCl3 Reactants->Byproduct1 Insufficient Grignard Reagent Byproduct2 Trihexylmonochlorosilane (C6H13)3SiCl Reactants->Byproduct2 Excess Grignard Reagent Byproduct3 Tetrahexylsilane (C6H13)4Si Reactants->Byproduct3 Large Excess Grignard Reagent

Caption: Logical relationships in byproduct formation during Grignard synthesis.

References

Technical Support Center: Purification of Dichlorodihexylsilane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dichlorodihexylsilane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: The most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1][2] This technique is necessary because this compound has a high boiling point and is susceptible to decomposition at atmospheric pressure.[1][2]

Q2: Why is it crucial to perform the distillation under vacuum?

A2: Performing the distillation under vacuum lowers the boiling point of the compound.[1][2] This is critical for high-boiling substances like this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[1]

Q3: What are the main challenges when handling this compound?

A3: this compound is highly sensitive to moisture.[3] Exposure to water or atmospheric humidity will lead to hydrolysis, forming siloxanes and hydrochloric acid. This not only contaminates the product but can also cause pressure buildup in sealed containers. Therefore, all glassware and solvents must be scrupulously dried before use.

Q4: What are the typical impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., mono-substituted silanes), and byproducts from side reactions. If the synthesis involves Grignard reagents, magnesium salts may also be present. Hydrolysis of the product can lead to the formation of various siloxanes.

Q5: How can I assess the purity of my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique to assess the purity of this compound.[4] It allows for the separation of volatile compounds and their identification based on their mass spectra. The purity is often reported as a percentage based on the gas chromatography (GC) peak area.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Problem Potential Cause Solution
Product is cloudy or contains a white precipitate. The product has been exposed to moisture, leading to hydrolysis and the formation of insoluble siloxanes.Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon).
Distillation is very slow or not occurring at the expected temperature. The vacuum is not low enough, or there is a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use high-vacuum grease on all ground glass joints.
"Bumping" or violent boiling occurs during distillation. Uneven heating or the absence of a boiling aid.Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum. Ensure the heating mantle is properly sized for the flask and provides even heating.
The product purity is low after a single distillation. The boiling points of the impurities are too close to the product's boiling point for a simple distillation to be effective.Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation. Optimize the distillation rate; a slower rate generally leads to better separation.
The product appears yellow or discolored. This could be due to thermal decomposition or the presence of colored impurities.Lower the distillation temperature by using a higher vacuum. If impurities are suspected, consider a pre-purification step, such as filtration through a plug of activated carbon, though compatibility should be verified.

Experimental Protocols

General Protocol for Fractional Vacuum Distillation of this compound

This protocol outlines the key steps for purifying this compound using fractional vacuum distillation.

1. Preparation of Glassware and Reagents:

  • All glassware (distilling flask, fractionating column, condenser, receiving flasks) must be thoroughly cleaned and dried in an oven at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Ensure any solvents used are anhydrous.

2. Assembling the Apparatus:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below.

  • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Place a magnetic stir bar in the distilling flask.

  • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.

3. Distillation Procedure:

  • Charge the crude this compound into the distilling flask.

  • Begin stirring.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to heat the distilling flask using a heating mantle.

  • Collect any low-boiling impurities as a forerun in the first receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

4. Product Handling and Storage:

  • The purified this compound should be handled under an inert atmosphere.

  • Store the product in a tightly sealed container, preferably under nitrogen or argon, in a cool, dry place to prevent hydrolysis.

Data Presentation

Parameter This compound Notes
CAS Number 18204-93-8[5]
Molecular Formula C12H26Cl2Si[5]
Molecular Weight 269.33 g/mol [5]
Physical State Liquid[3]
Color Colorless[3]
Purity (Typical) Min. 90.0% (GC)[3]Can be purified to ≥99%[5]
Refractive Index 1.45[3]
Specific Gravity 0.97[3]
Boiling Point Not specified at atmospheric pressure. Requires vacuum distillation.The boiling point is dependent on the pressure. A nomograph can be used to estimate the boiling point at different pressures.

Visualizations

Purification_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation Process cluster_post Post-Purification start Start: Crude this compound dry_glassware Oven-dry or flame-dry all glassware start->dry_glassware anhydrous_solvents Ensure all solvents are anhydrous start->anhydrous_solvents assemble Assemble fractional vacuum distillation apparatus dry_glassware->assemble anhydrous_solvents->assemble grease Apply high-vacuum grease to all joints assemble->grease stir_bar Add magnetic stir bar to distilling flask grease->stir_bar insulate Insulate fractionating column stir_bar->insulate charge_flask Charge crude product into distilling flask insulate->charge_flask apply_vacuum Apply vacuum and begin stirring charge_flask->apply_vacuum heat Gently heat the distilling flask apply_vacuum->heat collect_forerun Collect low-boiling impurities (forerun) heat->collect_forerun collect_product Collect main product fraction at stable boiling point collect_forerun->collect_product cool_down Stop heating and cool to room temperature collect_product->cool_down release_vacuum Slowly release vacuum cool_down->release_vacuum store Store purified product under inert atmosphere release_vacuum->store analyze Analyze purity by GC-MS release_vacuum->analyze

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Purification cluster_purity Purity Issues cluster_distillation_issues Distillation Problems cluster_product_appearance Product Appearance start Problem Encountered During Purification low_purity Low Purity start->low_purity cloudy_product Cloudy Product / Precipitate start->cloudy_product no_distillation No or Slow Distillation start->no_distillation bumping Violent Boiling (Bumping) start->bumping discoloration Product Discoloration start->discoloration use_fractional_column Use fractionating column for better separation low_purity->use_fractional_column check_hydrolysis Check for moisture exposure (hydrolysis) cloudy_product->check_hydrolysis solution1 solution1 check_hydrolysis->solution1 Solution: Use dry equipment and inert atmosphere solution2 solution2 use_fractional_column->solution2 Solution: Employ fractional distillation and optimize rate check_vacuum Check for vacuum leaks no_distillation->check_vacuum check_stirring Ensure proper stirring bumping->check_stirring solution3 solution3 check_vacuum->solution3 Solution: Seal all joints and verify pump function solution4 solution4 check_stirring->solution4 Solution: Use a magnetic stir bar check_temp Lower distillation temperature (higher vacuum) discoloration->check_temp solution5 solution5 check_temp->solution5 Solution: Improve vacuum to lower boiling point

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Poly(dihexylsilane) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(dihexylsilane) and related polysilanes. The focus is on strategies to control the molecular weight of these polymers during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(dihexylsilane) with controlled molecular weight?

A1: The main strategies for controlling the molecular weight of poly(dihexylsilane) include:

  • Wurtz-type Reductive Coupling: The most traditional method, though it offers limited control.[1][2][3]

  • Anionic Polymerization of Masked Disilenes: A more modern approach providing excellent control over molecular weight and resulting in narrow polydispersity.[4][5]

  • Anionic Ring-Opening Polymerization (ROP) of Strained Cyclosilanes: A living polymerization technique that allows for the synthesis of well-defined polysilanes.

  • Dehydrogenative Coupling: An alternative method for forming Si-Si bonds, offering a different pathway to polysilane synthesis.[1][6]

Q2: Why is it difficult to control the molecular weight of poly(dihexylsilane) using the Wurtz-type coupling reaction?

A2: The Wurtz-type coupling of dichlorodihexylsilane with an alkali metal is a heterogeneous reaction that proceeds via a complex mechanism.[7] This complexity makes it challenging to control the initiation, propagation, and termination steps of the polymerization, often leading to a broad and sometimes multimodal molecular weight distribution.[1][8] Factors such as the nature of the alkali metal, solvent, temperature, and monomer addition rate all significantly impact the final molecular weight and polydispersity.[2]

Q3: What is a "bimodal" or "trimodal" molecular weight distribution, and why does it occur in Wurtz-type coupling?

A3: A multimodal molecular weight distribution indicates the presence of multiple polymer populations with different average molecular weights. In the context of Wurtz-type coupling, a trimodal distribution is often observed, consisting of a low molecular weight fraction (cyclic oligomers), and two higher molecular weight polymer fractions.[1] This is often attributed to a defect-diffusion-controlled polymerization process on the surface of the alkali metal.[8]

Q4: How can I achieve a high molecular weight poly(dihexylsilane)?

A4: To obtain high molecular weight poly(dihexylsilane), several synthetic approaches can be employed. While the Wurtz-type coupling can yield high molecular weight polymers, methods like the anionic polymerization of masked disilenes are specifically designed for this purpose.[5][9] For Wurtz-type coupling, using a non-chain-transferring solvent can help in achieving higher molecular weights.[10]

Q5: What is the role of the initiator in controlling the molecular weight of polysilanes?

A5: In living polymerization methods, such as the anionic polymerization of masked disilenes or anionic ROP, the initiator plays a crucial role. The ratio of monomer to initiator concentration is a key determinant of the final molecular weight.[11] A stable initiator that suppresses intermolecular transfer reactions is critical for achieving high chain-end fidelity and controlled molecular weights.[12][13]

Troubleshooting Guides

Issue 1: Broad or Bimodal Molecular Weight Distribution in Wurtz-Type Coupling

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a broad peak or two distinct peaks.

  • Inconsistent material properties between batches.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Performing the reaction in a high-boiling aromatic solvent under reflux is a common cause of bimodal distributions. It is strongly recommended to carry out the synthesis in tetrahydrofuran (B95107) (THF) at ambient temperature. This approach can lead to higher yields and narrower molecular weight distributions by stabilizing anionic chain carriers and suppressing defect diffusion rates.[2][8]
Solvent Effects The choice of solvent is critical. Highly non-chain-transferring solvents are preferred to achieve high molecular weights.[10] The ability of the solvent to sequester the sodium ion can stabilize the anionic chain carriers, leading to better control.[8]
Heterogeneous Reaction Conditions The reaction is strongly heterogeneous, and the rate of monomer addition is crucial.[7] A slow and controlled addition of the this compound monomer to the alkali metal dispersion can help in achieving a more uniform polymerization.
Formation of Cyclic Byproducts The formation of five and six-membered rings competes with polymer growth, contributing to the low molecular weight fraction.[1] Optimizing reaction conditions (temperature, solvent) can minimize the formation of these cyclic byproducts.
Issue 2: Low Molecular Weight Product

Symptoms:

  • GPC analysis indicates a lower than expected average molecular weight.

  • The resulting polymer has poor mechanical properties.

Possible Causes & Solutions:

CauseRecommended Solution
Premature Termination The presence of impurities (e.g., water, oxygen) can quench the polymerization. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Inefficient Initiation In living polymerizations, inefficient initiation can lead to a lower number of growing chains and consequently, higher than expected molecular weight for the chains that do propagate, but can also result in unreacted monomer and overall low yield of high polymer. Ensure the initiator is pure and added at the correct concentration.
Chain Transfer Reactions Certain solvents can participate in chain transfer reactions, terminating the growing polymer chain. Select a solvent that is known to be non-chain-transferring for polysilane synthesis.[10]
Reaction Time In some systems, prolonged reaction times can lead to polymer degradation.[14] It is important to monitor the reaction and quench it once the desired molecular weight is achieved.

Advanced Strategies for Precise Molecular Weight Control

For applications requiring highly defined polymers with narrow molecular weight distributions, more advanced synthetic methods are recommended.

Anionic Polymerization of Masked Disilenes

This method offers a significant improvement in controlling the molecular weight and structure of polysilanes.[4] It is a living polymerization, meaning that the polymerization proceeds without termination or chain transfer.

Key Advantages:

  • Controlled Molecular Weight: The molecular weight can be precisely controlled by the monomer-to-initiator ratio.

  • Narrow Polydispersity: This method typically yields polymers with very low polydispersity indices (PDI).

  • Structural Control: Allows for the synthesis of polymers with highly ordered structures.[4]

Anionic Ring-Opening Polymerization (ROP) of Silicon-Bridged[15]Ferrocenophanes

This is another living polymerization technique that enables the synthesis of well-defined poly(ferrocenylsilane)s, which are related to polysilanes.[15]

Key Advantages:

  • Living Polymerization: Allows for precise control over molecular weight and end-group functionalities.[15]

  • Block Copolymer Synthesis: The living nature of the polymerization makes it suitable for the synthesis of block copolymers.[15]

Experimental Protocols

Protocol 1: Wurtz-Type Reductive Coupling of this compound

Objective: To synthesize poly(dihexylsilane) with improved molecular weight control.

Materials:

  • This compound

  • Sodium metal dispersion

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Toluene

Procedure:

  • Under an inert atmosphere (argon), add anhydrous THF to a reaction flask equipped with a mechanical stirrer and a dropping funnel.

  • Add the sodium metal dispersion to the THF and stir vigorously to ensure a fine suspension.

  • Dissolve the this compound in anhydrous THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred sodium dispersion at ambient temperature over a period of several hours.

  • After the addition is complete, continue stirring the reaction mixture at ambient temperature for 24-48 hours.

  • Quench the reaction by the slow addition of methanol.

  • Filter the reaction mixture to remove sodium chloride and any unreacted sodium.

  • Precipitate the polymer by adding the filtrate to a large volume of a non-solvent (e.g., isopropanol (B130326) or acetone).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the molecular weight and polydispersity of the resulting poly(dihexylsilane) by GPC.

Protocol 2: Anionic Polymerization of a Masked Disilene

Objective: To synthesize poly(dihexylsilane) with a highly controlled molecular weight and narrow polydispersity.

Materials:

  • A suitable masked disilene monomer (e.g., a 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivative with hexyl groups on one of the silicon atoms)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

Procedure:

  • Under an inert atmosphere, dissolve the masked disilene monomer in anhydrous THF in a reaction flask.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a calculated amount of n-BuLi solution dropwise to initiate the polymerization. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time.

  • Quench the polymerization by adding a small amount of ethanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the molecular weight and polydispersity by GPC.

Visualizations

Wurtz_Coupling_Troubleshooting start Wurtz-Type Coupling Synthesis of Poly(dihexylsilane) problem Problem: Broad or Bimodal Molecular Weight Distribution start->problem cause1 High Reaction Temperature problem->cause1 is caused by cause2 Inappropriate Solvent problem->cause2 is caused by cause3 Heterogeneous Reaction problem->cause3 is caused by solution1 Solution: Use THF at ambient temperature cause1->solution1 address with solution2 Solution: Use non-chain-transferring solvents cause2->solution2 address with solution3 Solution: Slow, controlled monomer addition cause3->solution3 address with outcome Desired Outcome: Narrower Molecular Weight Distribution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for broad molecular weight distribution in Wurtz-type coupling.

Synthesis_Strategy_Selection goal Goal: Synthesize Poly(dihexylsilane) decision Desired Level of Molecular Weight Control? goal->decision wurtz Wurtz-Type Coupling decision->wurtz  Low to Moderate anionic Anionic Polymerization (Masked Disilenes or ROP) decision->anionic High   wurtz_char Characteristics: - Traditional Method - Limited Control - Broad/Bimodal MWD wurtz->wurtz_char anionic_char Characteristics: - Living Polymerization - Precise MW Control - Narrow PDI anionic->anionic_char

Caption: Decision tree for selecting a synthesis strategy based on desired molecular weight control.

References

Preventing premature hydrolysis of Dichlorodihexylsilane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature hydrolysis of Dichlorodihexylsilane during experimental procedures. Adherence to these guidelines is critical for ensuring reaction success, reproducibility, and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound (C₁₂H₂₆Cl₂Si) is an organosilicon compound containing two chlorine atoms bonded to a silicon atom, which also has two hexyl chains. The silicon-chlorine (Si-Cl) bonds are highly polarized, making the silicon atom susceptible to nucleophilic attack by water. This high reactivity with water and other protic solvents leads to rapid hydrolysis.

Q2: What are the visible signs of premature hydrolysis?

The most immediate and obvious sign of this compound hydrolysis is the appearance of white fumes upon exposure to air. These fumes are hydrogen chloride (HCl) gas, a byproduct of the reaction with atmospheric moisture. In solution, hydrolysis may be indicated by the formation of a white precipitate (polysiloxanes) or general turbidity.

Q3: What are the consequences of premature hydrolysis in my reaction?

Premature hydrolysis can have several detrimental effects on your experiment:

  • Reduced Yield: The active silylating agent is consumed by reacting with water instead of your intended substrate.

  • Byproduct Formation: The formation of siloxanes and HCl can introduce impurities that may be difficult to remove and can potentially interfere with the desired reaction pathway or catalyze side reactions.

  • Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and handling techniques, leading to poor reproducibility of results.

Q4: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from any sources of moisture. For long-term storage, the use of a desiccator or a glovebox is highly recommended. Storing the reagent under an inert atmosphere, such as nitrogen or argon, will further prevent degradation.

Troubleshooting Guide

Problem Probable Cause Solution
White fumes are observed when opening the reagent bottle. Exposure to atmospheric moisture.Minimize the time the bottle is open. Handle the reagent under a positive pressure of inert gas (e.g., in a glovebox or using a Schlenk line).
The reaction mixture becomes cloudy or forms a precipitate upon addition of this compound. Contaminated solvent or glassware containing residual moisture.Ensure all solvents are rigorously dried and degassed before use. All glassware must be oven-dried or flame-dried immediately prior to use and cooled under an inert atmosphere.
Low or no product yield is observed in a silylation reaction. Significant or complete hydrolysis of the this compound starting material.Review and improve your inert atmosphere and moisture-exclusion techniques. Consider using a freshly opened bottle of this compound.
Inconsistent results are obtained for the same reaction performed on different days. Varying levels of atmospheric humidity affecting the degree of hydrolysis.Perform the reaction in a controlled environment, such as a glovebox, to eliminate variability in atmospheric moisture.

Data Presentation

Factor Effect on Hydrolysis Rate Example
Silicon-Halogen Bond Rate decreases with increasing halogen size (Si-F < Si-Cl < Si-Br < Si-I)Si-Cl bonds are highly reactive towards water.
Steric Hindrance Rate decreases with increasing size of alkyl/aryl groups on the silicon atom.The two hexyl groups in this compound provide some steric hindrance compared to smaller dichlorosilanes like dichlorodimethylsilane, but the reactivity remains high.
Number of Halogen Atoms Rate increases with the number of halogen atoms on the silicon atom.This compound is more reactive than a monochlorinated silane (B1218182) with similar alkyl groups.
Solvent Polarity Hydrolysis is generally faster in more polar solvents.Using a non-polar, anhydrous solvent is preferable.

Experimental Protocols

General Protocol for Handling this compound Under an Inert Atmosphere

This protocol outlines the fundamental steps for setting up a reaction while minimizing exposure to atmospheric moisture.

Materials:

  • Schlenk line or glovebox

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)

  • Rubber septa

  • Needles and syringes

  • Inert gas (Nitrogen or Argon)

  • Anhydrous solvents

  • This compound

Procedure:

  • Glassware Preparation: Assemble the reaction glassware and ensure all joints are well-sealed with a minimal amount of high-vacuum grease. Flame-dry the entire apparatus under vacuum to remove any adsorbed water.[1] Allow the glassware to cool to room temperature under a positive pressure of inert gas.[1]

  • Solvent and Reagent Addition: Introduce the dried solvent and any solid reagents into the reaction flask under a counterflow of inert gas.[2] Seal the flask with a rubber septum.

  • Transfer of this compound: Use a dry, nitrogen-flushed syringe to transfer this compound.[3][4] Puncture the septum on the reagent bottle and withdraw the desired volume. It is good practice to then withdraw a small amount of inert gas into the syringe to act as a buffer.[3][4]

  • Addition to Reaction: Insert the syringe needle through the septum of the reaction flask and add the this compound to the reaction mixture.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Quenching and Work-up: Upon completion, cool the reaction mixture to the appropriate temperature and quench the reaction carefully, typically by the slow addition of a protic solvent or a suitable quenching agent.

Visualizations

Hydrolysis_Pathway DCDHS This compound (C₁₂H₂₆Cl₂Si) Intermediate Hexylsilanetriol Intermediate DCDHS->Intermediate Nucleophilic Attack H2O Water (H₂O) (from atmosphere or solvent) H2O->Intermediate Siloxane Polydihexylsiloxane (Byproduct) Intermediate->Siloxane Condensation HCl Hydrogen Chloride (HCl) (Fumes) Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Reaction Failure or Low Yield check_hydrolysis Visible signs of hydrolysis? (fumes, precipitate) start->check_hydrolysis review_handling Review inert atmosphere and drying procedures check_hydrolysis->review_handling Yes other_issues Investigate other potential reaction issues check_hydrolysis->other_issues No check_reagent Check reagent quality (use fresh bottle) review_handling->check_reagent optimize_conditions Optimize reaction conditions (solvent, temperature) check_reagent->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for reactions with this compound.

References

Improving the efficiency of surface grafting with Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing surface grafting procedures with Dichlorodihexylsilane.

Troubleshooting Guide

This guide addresses common issues encountered during the surface grafting process with this compound, offering potential causes and solutions.

Problem 1: Poor or Inconsistent Hydrophobicity of the Grafted Surface

  • Question: My this compound-grafted surface does not show the expected level of hydrophobicity, or the results are inconsistent across different samples. What could be the cause?

  • Possible Causes & Solutions:

CauseSolution
Incomplete Substrate Cleaning and Activation The presence of organic residues or insufficient hydroxyl groups on the substrate can hinder the grafting reaction. Implement a rigorous cleaning protocol, such as sonication in acetone (B3395972) and isopropanol (B130326), followed by surface activation with a piranha solution or oxygen plasma to generate a high density of silanol (B1196071) (-OH) groups.[1][2]
Premature Silane (B1218182) Hydrolysis This compound is sensitive to moisture and can hydrolyze and self-condense in solution before reacting with the substrate.[1][3] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Incorrect Silane Concentration A silane concentration that is too high can lead to the formation of polysiloxane aggregates on the surface instead of a uniform monolayer. Conversely, a concentration that is too low may result in incomplete surface coverage. Prepare a dilute solution, typically in the range of 1-5% (v/v), and optimize for your specific application.[2]
Insufficient Reaction Time or Temperature The grafting reaction may not have proceeded to completion. Consider increasing the reaction time or moderately raising the temperature to accelerate the hydrolysis and condensation steps.[2]

Problem 2: Hazy or Visibly Aggregated Coating on the Surface

  • Question: After the grafting process, my substrate appears hazy or has visible particles on the surface. How can I achieve a clear and uniform coating?

  • Possible Causes & Solutions:

CauseSolution
Silane Polymerization in Solution Excess moisture in the solvent or atmosphere can cause the this compound to polymerize in the solution, which then deposits on the substrate.[2] Ensure all glassware is thoroughly dried, use anhydrous solvents, and maintain an inert reaction environment.
High Silane Concentration As mentioned previously, a high concentration of the silane can promote self-polymerization in the solution.[2] Use a more dilute silane solution.
Inadequate Rinsing Physisorbed (non-covalently bonded) silane molecules and aggregates may remain on the surface if not rinsed properly. After the reaction, rinse the substrate thoroughly with the anhydrous solvent used for the reaction to remove any unbound silane.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of surface grafting with this compound?

A1: The surface modification process with this compound involves a two-step hydrolysis and condensation reaction.[3] First, the reactive chlorine atoms of the silane hydrolyze in the presence of trace water on the substrate surface to form silanol (Si-OH) groups. These silanol groups then condense with the hydroxyl groups on the substrate (e.g., Si-OH on silica (B1680970) or glass) to form stable, covalent Si-O-Si bonds.[3]

Q2: How can I characterize the success of my this compound surface grafting?

A2: A common method to quantify the hydrophobicity of the surface is by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface.[1] Other surface characterization techniques include Atomic Force Microscopy (AFM) to assess surface morphology and roughness, and X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.

Q3: What safety precautions should I take when working with this compound?

A3: this compound is a flammable liquid and vapor that reacts with water.[4][5] It can cause skin burns and eye damage.[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[4] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]

Experimental Protocols

Protocol 1: General Procedure for Surface Grafting of a Silicon Wafer with this compound

  • Substrate Cleaning and Activation:

    • Sonicate the silicon wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the wafer with a stream of dry nitrogen.

    • Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Safety Note: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate PPE). [2]

    • Rinse the activated wafer thoroughly with deionized water and dry with a stream of dry nitrogen.

  • Silane Solution Preparation:

    • In a clean, dry glass container under an inert atmosphere (e.g., in a glove box), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene.[1][2] Prepare this solution immediately before use.

  • Surface Grafting:

    • Immerse the cleaned and activated substrate into the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature in the controlled, inert environment.[2]

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physically adsorbed silane molecules.[2]

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[2]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Grafting cluster_post Post-Treatment Cleaning Cleaning (Acetone, Isopropanol) Drying_1 Drying (Nitrogen Stream) Cleaning->Drying_1 Activation Activation (O2 Plasma or Piranha) Solution_Prep Prepare 1% Silane Solution (Anhydrous Toluene) Immersion Immerse Substrate (2-4 hours, Inert Atmosphere) Activation->Immersion Drying_1->Activation Solution_Prep->Immersion Rinsing Rinse (Anhydrous Toluene) Immersion->Rinsing Curing Cure (110-120°C, 30-60 min) Rinsing->Curing Characterization Characterization (Contact Angle, AFM, XPS) Curing->Characterization

Caption: Experimental workflow for surface grafting with this compound.

troubleshooting_logic cluster_hydrophobicity Troubleshooting: Poor Hydrophobicity cluster_hazy Troubleshooting: Hazy Coating Start Problem with Grafted Surface Issue_Type What is the issue? Start->Issue_Type Poor_Hydrophobicity Poor/Inconsistent Hydrophobicity Issue_Type->Poor_Hydrophobicity Performance Hazy_Coating Hazy/Aggregated Coating Issue_Type->Hazy_Coating Appearance Check_Cleaning Verify Substrate Cleaning & Activation Protocol Poor_Hydrophobicity->Check_Cleaning Verify_Environment Confirm Anhydrous Solvent & Inert Gas Hazy_Coating->Verify_Environment Check_Environment Ensure Anhydrous Conditions & Inert Atmosphere Check_Cleaning->Check_Environment Check_Concentration Optimize Silane Concentration (1-5%) Check_Environment->Check_Concentration Check_Time_Temp Increase Reaction Time or Temperature Check_Concentration->Check_Time_Temp Solution Re-run Experiment with Adjustments Check_Time_Temp->Solution Lower_Concentration Use a More Dilute Silane Solution Verify_Environment->Lower_Concentration Improve_Rinsing Rinse Thoroughly with Anhydrous Solvent Lower_Concentration->Improve_Rinsing Improve_Rinsing->Solution

Caption: Troubleshooting logic for common surface grafting issues.

References

Managing side reactions of Dichlorodihexylsilane with protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichlorodihexylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing side reactions when working with this reagent, particularly with protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive with protic solvents?

This compound ((C₆H₁₃)₂SiCl₂) is a diorganodichlorosilane. The silicon-chlorine (Si-Cl) bonds are highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and react with the Si-Cl bonds.

Q2: What are the primary side reactions of this compound with protic solvents?

The two main side reactions are:

  • Hydrolysis: Reaction with water to form dihexylsilanediol ((C₆H₁₃)₂Si(OH)₂) and hydrochloric acid (HCl). The silanediols can then undergo self-condensation to form siloxane oligomers or polymers.

  • Alcoholysis: Reaction with an alcohol (R-OH) to form a dihexyldialkoxysilane ((C₆H₁₃)₂Si(OR)₂) and hydrochloric acid (HCl).

Both reactions are typically fast and exothermic. The production of corrosive HCl gas is a significant concern.

Q3: How does the structure of the protic solvent affect the reaction rate?

The rate of reaction is highly dependent on the steric bulk of the protic solvent. Due to the presence of the two hexyl groups on the silicon atom, there is significant steric hindrance around the silicon center.

  • Primary Alcohols (e.g., methanol, ethanol): These less bulky alcohols will react more readily with this compound.

  • Tertiary Alcohols (e.g., tert-butanol): These bulky alcohols will react much slower due to steric hindrance from both the substrate and the nucleophile.[1][2]

Q4: What are the consequences of these side reactions in my experiments?

Uncontrolled side reactions can lead to:

  • Reduced Yield of Desired Product: Consumption of the this compound by the protic solvent.

  • Formation of Undesired Byproducts: Siloxanes and alkoxysilanes can complicate purification and analysis.

  • Safety Hazards: The evolution of flammable and corrosive hydrogen chloride gas can damage equipment and pose a health risk.[3][4][5][6][7][8][9]

  • Reaction Failure: The generated HCl can protonate basic reactants or catalysts, rendering them inactive.

Troubleshooting Guide

Issue Probable Cause Solutions
Vigorous, exothermic reaction with fuming upon addition of a protic solvent. Rapid hydrolysis or alcoholysis of this compound.Control the rate of addition: Add the this compound dropwise to the protic solvent at a low temperature (e.g., 0 °C).• Use an inert co-solvent: Diluting the reaction mixture with an anhydrous, aprotic solvent (e.g., THF, diethyl ether, toluene) can help to manage the reaction rate and dissipate heat.
Low or no yield of the desired product in a reaction involving a protic reagent. The protic reagent is consumed in a side reaction with this compound, or the generated HCl is inhibiting the reaction.Use an acid scavenger: Add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to the reaction mixture to neutralize the HCl as it is formed. Use at least one equivalent of the base for each Si-Cl bond.• Protect the protic group: If possible, protect the protic functional group on your molecule before introducing the this compound.
Formation of a white precipitate (solid or oil). Formation of siloxane byproducts from the condensation of silanols produced during hydrolysis.Ensure strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Minimize exposure to atmospheric moisture: Handle this compound in a glovebox or under a positive pressure of inert gas.
Reaction is very slow or does not proceed with a bulky alcohol. Significant steric hindrance from the hexyl groups on the silicon and the bulky alcohol.Increase reaction temperature: Gently warming the reaction mixture may provide enough energy to overcome the activation barrier.• Use a catalyst: For alcoholysis, a catalyst may be required. However, care must be taken as catalysts can also promote side reactions.• Consider an alternative, less hindered silicon source if possible.

Data Presentation

Protic Solvent Steric Bulk Expected Relative Reaction Rate with this compound Primary Side Products
Water (H₂O)LowVery FastDihexylsilanediol, HCl, Siloxanes
Methanol (CH₃OH)LowFastDihexyldimethoxysilane, HCl
Ethanol (C₂H₅OH)ModerateModerateDihexyldiethoxysilane, HCl
Isopropanol ((CH₃)₂CHOH)HighSlowDihexyldiisopropoxysilane, HCl
tert-Butanol ((CH₃)₃COH)Very HighVery SlowDihexyldi-tert-butoxysilane, HCl

Experimental Protocols

Protocol 1: General Procedure for the Controlled Alcoholysis of this compound using an Acid Scavenger

This protocol describes a general method for reacting this compound with an alcohol while minimizing side reactions.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous, aprotic solvent (e.g., THF or diethyl ether)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. The reaction flask should contain a magnetic stir bar.

  • Reagent Preparation: In the reaction flask, dissolve the anhydrous alcohol (1 equivalent) and the non-nucleophilic base (at least 2 equivalents) in the anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous aprotic solvent.

  • Reaction: Add the this compound solution dropwise to the stirred, cooled reaction mixture over a period of 30-60 minutes.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base. The filtrate can then be subjected to standard aqueous workup and purification procedures (e.g., extraction, distillation, or chromatography).

Visualizations

Hydrolysis_Pathway DCDHS This compound ((C₆H₁₃)₂SiCl₂) Silanediol Dihexylsilanediol ((C₆H₁₃)₂Si(OH)₂) DCDHS->Silanediol + 2 H₂O H2O Water (H₂O) HCl1 Hydrochloric Acid (2 HCl) Siloxane Siloxane Oligomers/Polymers Silanediol->Siloxane - H₂O (Condensation) H2O_byproduct Water (H₂O)

Caption: Hydrolysis pathway of this compound.

Alcoholysis_Pathway DCDHS This compound ((C₆H₁₃)₂SiCl₂) Alkoxysilane Dihexyldialkoxysilane ((C₆H₁₃)₂Si(OR)₂) DCDHS->Alkoxysilane + 2 R-OH ROH Alcohol (R-OH) HCl2 Hydrochloric Acid (2 HCl)

Caption: Alcoholysis pathway of this compound.

Troubleshooting_Logic Start Problem with this compound Reaction Vigorous Vigorous Reaction/ Fuming? Start->Vigorous LowYield Low/No Yield? Vigorous->LowYield No ControlAddition Control Addition Rate & Use Co-solvent Vigorous->ControlAddition Yes Precipitate White Precipitate? LowYield->Precipitate No AcidScavenger Use Acid Scavenger LowYield->AcidScavenger Yes SlowReaction Slow/No Reaction with Bulky Alcohol? Precipitate->SlowReaction No Anhydrous Ensure Anhydrous Conditions Precipitate->Anhydrous Yes IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp Yes

References

Technical Support Center: Dichlorodihexylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dichlorodihexylsilane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes for this compound are the Grignard reaction and the hydrosilylation of 1-hexene (B165129). The Grignard reaction involves the reaction of a hexylmagnesium halide with a silicon tetrachloride source. Hydrosilylation is an addition reaction between a hydrosilane (like dichlorosilane) and 1-hexene, typically catalyzed by a platinum complex.[1][2]

Q2: What is a typical yield for the hydrosilylation synthesis of this compound?

A2: A reported yield for the synthesis of this compound via hydrosilylation of 1-hexene with dichlorosilane (B8785471) is approximately 74%, with a purity of 98%.[1]

Q3: What are the most common side products in this compound synthesis?

A3: In the hydrosilylation reaction, the primary side products are isomers resulting from Markovnikov addition, which can constitute around 4-5% of the crude product.[1] For the Grignard synthesis route, common side reactions include Wurtz coupling (formation of dodecane), enolization, and reduction of any carbonyl-containing impurities.[3][4] Hydrolysis of the chlorosilane product to form siloxanes is also a significant issue if moisture is present.[5]

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound. This technique is crucial for removing lower-boiling solvents, higher-boiling byproducts, and isomers, such as the Markovnikov addition products in hydrosilylation.[1]

Troubleshooting Guides

Low Yield in Hydrosilylation Synthesis
Symptom Potential Cause Recommended Solution
No or very slow reaction Inactive catalystUse a fresh, active catalyst solution. Common catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[1] Ensure the catalyst is properly stored under an inert atmosphere.
Presence of inhibitorsEnsure all reactants and solvents are free from impurities that could poison the platinum catalyst.
Low reaction temperatureThe reaction can have an induction period. Gentle warming to around 15°C in a water bath can help initiate the reaction.[1]
Low yield with formation of side products Isomerization (Markovnikov addition)While difficult to completely eliminate, optimizing the catalyst and reaction conditions can influence regioselectivity. The primary anti-Markovnikov product can be separated from the Markovnikov isomer by fractional distillation.[1]
Catalyst precipitationSide reactions can sometimes lead to the precipitation of the catalyst. Ensure the reaction is carried out under an inert atmosphere to prevent this.[1]
Low Yield in Grignard Synthesis
Symptom Potential Cause Recommended Solution
Grignard reagent fails to form Moisture in glassware or solventsFlame-dry all glassware under vacuum and use anhydrous solvents (e.g., diethyl ether, THF).
Passivated magnesium surfaceActivate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of this compound Wurtz coupling (formation of dodecane)Add the hexyl halide dropwise to the magnesium to maintain a low concentration of the halide.
Incomplete reaction with SiCl₄Ensure the dropwise addition of silicon tetrachloride to the Grignard reagent at a controlled temperature (typically below 10°C) to manage the exothermic reaction. Allow for sufficient reaction time with stirring after the addition is complete.
Hydrolysis of the productConduct the reaction under a strict inert atmosphere (nitrogen or argon) and use anhydrous workup conditions until the product is stable.

Data Presentation

Table 1: Reported Yield for Hydrosilylation Synthesis of this compound

ParameterValueReference
Reactants 1-hexene, Dichlorosilane[1]
Catalyst Speier's catalyst (H₂PtCl₆ in isopropanol) or Platinum cyclovinylmethylsiloxane complex[1]
Solvent Not specified (reaction often performed neat)
Temperature Initiated in a 15°C water bath[1]
Yield 74%[1]
Purity (pre-distillation) 98% (containing ~4-5% Markovnikov isomer)[1]

Experimental Protocols

Hydrosilylation of 1-Hexene

Materials:

  • 1-hexene

  • Dichlorosilane

  • Hydrosilylation catalyst (e.g., Speier's catalyst solution)

  • Stainless steel pressure vessel (e.g., Hoke cylinder) equipped with a magnetic stir bar and appropriate valves

  • Inert gas (Argon)

  • Liquid nitrogen

Procedure:

  • Thoroughly dry the stainless steel reaction vessel and flush it with argon five times.

  • Introduce the desired amount of 1-hexene and the hydrosilylation catalyst into the vessel.

  • Cool the sealed vessel in a liquid nitrogen bath.

  • Carefully condense the required amount of dichlorosilane into the reaction vessel. The amount can be determined by weighing the vessel before and after addition.

  • Allow the reaction vessel to warm to room temperature and then place it in a water bath at 15°C with continuous stirring.

  • The onset of the reaction is often indicated by an induction period followed by a sudden increase in temperature.

  • After the reaction is complete (typically monitored by the return to ambient temperature or by GC analysis of an aliquot), carefully vent any excess pressure.

  • The crude product can then be purified by fractional distillation under reduced pressure.[1]

General Protocol for Grignard Synthesis of Diorganodichlorosilanes

Materials:

  • Hexyl halide (e.g., 1-bromohexane)

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel

  • Inert gas (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Grignard Reagent (Hexylmagnesium Halide)

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Place the magnesium turnings in the three-necked flask and add a single crystal of iodine.

  • Assemble the apparatus with the reflux condenser and dropping funnel.

  • Prepare a solution of the hexyl halide in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the hexyl halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle warming may be necessary.

  • Once initiated, add the remaining hexyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium.

Step 2: Reaction with Silicon Tetrachloride

  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Prepare a solution of silicon tetrachloride in anhydrous ether in the dropping funnel.

  • Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • The reaction mixture will contain magnesium salts, which can be filtered off under an inert atmosphere.

  • The filtrate containing the crude this compound is then purified by fractional distillation.

Visualizations

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dry and Inert Reaction Vessel Reactants Charge 1-Hexene and Catalyst Prep->Reactants Cooling Cool to -196°C Reactants->Cooling Add_Silane Condense Dichlorosilane Cooling->Add_Silane Warm Warm to 15°C Add_Silane->Warm Stir Stir and Monitor Temperature Warm->Stir Vent Vent Excess Pressure Stir->Vent Reaction Complete Distill Fractional Distillation Vent->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the hydrosilylation synthesis of this compound.

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Check_Side_Products Are side products observed (e.g., Wurtz coupling)? Check_Initiation->Check_Side_Products Yes No_Initiation Troubleshoot Initiation: - Activate Mg with iodine - Ensure anhydrous conditions - Gentle warming Check_Initiation->No_Initiation No Check_Workup Was the workup performed under anhydrous conditions? Check_Side_Products->Check_Workup No Yes_Side_Products Minimize Side Reactions: - Slow addition of alkyl halide - Control temperature Check_Side_Products->Yes_Side_Products Yes Yes_Moisture Improve Workup: - Use anhydrous solvents - Handle under inert atmosphere Check_Workup->Yes_Moisture No Final_Product Improved Yield Check_Workup->Final_Product Yes No_Initiation->Check_Side_Products Yes_Side_Products->Check_Workup Yes_Moisture->Final_Product

Caption: Logical workflow for troubleshooting low yield in Grignard synthesis.

References

Purification of Dichlorodihexylsilane products from unreacted starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dichlorodihexylsilane from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

Common impurities depend on the synthetic route used. If a Grignard reaction is employed, which involves reacting a hexylmagnesium halide with a silicon tetrachloride, potential impurities include:

  • Unreacted starting materials: Silicon tetrachloride and hexylmagnesium halide.

  • Side products: Mono- and tri-substituted silanes (e.g., chlorotrihexylsilane, trichlorohexylsilane), and products from the reaction with the solvent (e.g., from tetrahydrofuran).[1][2][3]

  • Magnesium salts: Magnesium halides formed during the reaction.

Q2: My crude this compound is a different color than the expected colorless liquid. What could be the cause?

A colored appearance can indicate the presence of impurities. A yellowish or brownish tint could be due to residual magnesium salts or byproducts from the Grignard reaction.[4] The compound itself is described as a colorless liquid.[5]

Q3: I am observing a low yield after purification. What are the potential reasons?

Several factors can contribute to low yields:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Side reactions: Formation of byproducts reduces the amount of the desired product.[1][4]

  • Loss during purification: Material can be lost during transfers, distillation, or chromatography.

  • Decomposition: this compound is moisture-sensitive and can decompose if exposed to atmospheric moisture.[5]

Q4: How can I remove residual magnesium salts from my crude product?

Magnesium salts are typically removed by aqueous workup. However, given the moisture sensitivity of this compound, this must be done carefully. A non-aqueous workup, such as filtration through a pad of celite or silica (B1680970) gel under an inert atmosphere, may be a safer alternative.

Q5: What is the best method to separate this compound from other silane (B1218182) byproducts?

Fractional distillation is a suitable method for separating this compound from other silane byproducts, provided there is a sufficient difference in their boiling points.[6][7][8][9][10] For compounds with very close boiling points, preparative column chromatography can be an effective alternative.[11][12][13][14]

Data Presentation

PropertyValueReference
Molecular Formula C12H26Cl2Si[5][15]
Molecular Weight 269.33 g/mol [5][15]
Physical State Liquid[5]
Color Colorless[5]
Purity (typical) Min. 90.0% (GC)[5]
Refractive Index 1.45[5]
Specific Gravity 0.97[5]
Moisture Sensitivity Yes[5]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.[6][7][9]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar

  • Inert gas source (e.g., nitrogen or argon)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The temperature at the distillation head should stabilize.

  • Collecting Fractions: Collect the distillate in fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at the boiling point of this compound.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating the distillation of higher-boiling impurities.

  • Storage: Store the purified this compound under an inert atmosphere.

Protocol 2: Purification by Column Chromatography

This protocol is useful for separating this compound from impurities with similar polarities.[11][12][13][14][16]

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (ensure it is dry)

  • Non-polar eluent (e.g., hexanes, heptane)

  • Inert gas source

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with dry silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles in the column.

  • Sample Loading: Under an inert atmosphere, dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Apply positive pressure with an inert gas to control the flow rate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using a suitable technique (e.g., TLC, GC) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Storage: Store the purified product under an inert atmosphere.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude this compound Distillation Fractional Distillation CrudeProduct->Distillation High Boiling Point Difference Chromatography Column Chromatography CrudeProduct->Chromatography Low Boiling Point Difference Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct TroubleshootingTree Start Low Purity after Purification Q1 Distillation or Chromatography? Start->Q1 DistillationPath Distillation Issue Q1->DistillationPath Distillation ChromatographyPath Chromatography Issue Q1->ChromatographyPath Chromatography Q2_Dist Broad Boiling Range? DistillationPath->Q2_Dist Q2_Chrom Poor Separation? ChromatographyPath->Q2_Chrom Sol_Dist1 Improve column efficiency (longer column, packing) Q2_Dist->Sol_Dist1 Yes Sol_Dist2 Check for azeotropes Q2_Dist->Sol_Dist2 No Sol_Chrom1 Optimize solvent system (TLC analysis) Q2_Chrom->Sol_Chrom1 Yes Sol_Chrom2 Check for column overloading Q2_Chrom->Sol_Chrom2 No

References

Validation & Comparative

Vergleichsleitfaden: Dichlorodihexylsilan vs. Dichlorodimethylsilan für die hydrophobe Oberflächenbehandlung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Dichlorodihexylsilan und Dichlorodimethylsilan, zwei gängigen Reagenzien zur Erzeugung hydrophober Oberflächen. Die Wahl des geeigneten Silans ist entscheidend für die erfolgreiche Modifizierung von Oberflächen in einer Vielzahl von Forschungs- und Entwicklungsanwendungen, von der Mikrofluidik bis hin zur Entwicklung von Biomaterialien. Dieser Vergleich basiert auf etablierten chemischen Prinzipien und verfügbaren experimentellen Daten, um eine fundierte Entscheidungsfindung zu unterstützen.

Zusammenfassung der quantitativen Leistungsdaten

Die hydrophoben Eigenschaften, die durch Silanisierung erzielt werden, hängen stark von der chemischen Struktur des verwendeten Silans ab. Ein wesentlicher Unterschied zwischen Dichlorodihexylsilan und Dichlorodimethylsilan liegt in der Länge ihrer Alkylketten. Die längeren Hexylketten des Dichlorodihexylsilans führen im Allgemeinen zu einer ausgeprägteren Hydrophobie im Vergleich zu den kürzeren Methylgruppen des Dichlorodimethylsilans.

Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen. Die Werte für Dichlorodimethylsilan basieren auf direkten experimentellen Studien, während die Werte für Dichlorodihexylsilan auf Trends basieren, die bei langkettigen Alkylsilanen im Vergleich zu kurzkettigen Analoga beobachtet wurden.

MerkmalDichlorodimethylsilan (DMDCS)Dichlorodihexylsilan (DHDHS)Anmerkungen
Wasser-Kontaktwinkel (statischer) ~95° - 105°> 110° (geschätzt)Ein höherer Kontaktwinkel bedeutet eine stärkere Wasserabweisung.
Thermische Stabilität der Beschichtung Stabil bis zu 400°C in LuftGeringer als DMDCS (geschätzt)Längere Alkylketten können bei hohen Temperaturen leichter abgebaut werden.
Oberflächenrauheit (RMS) Gering (~1.9 nm)Potenziell höherLängere Ketten können zu weniger geordneten und raueren Monoschichten führen.
Reaktionskinetik SchnellLangsamer (aufgrund sterischer Hinderung)Die sperrigen Hexylgruppen können den Zugang zur Oberfläche verlangsamen.
Neigung zur Polymerisation in Lösung GeringerHöherLängere Alkylketten können die intermolekularen Wechselwirkungen verstärken.

Prinzipien der Oberflächenmodifizierung

Beide Silane reagieren mit Hydroxylgruppen (-OH), die auf vielen Substraten wie Glas, Siliziumwafern und Metalloxiden vorhanden sind. Diese Reaktion, eine sogenannte Silanisierung, führt zur Bildung einer kovalent gebundenen, wasserabweisenden Monoschicht. Die Alkylketten (Methyl oder Hexyl) ragen von der Oberfläche weg und erzeugen eine niedrigenergetische, hydrophobe Grenzfläche.

Längere Alkylketten, wie die Hexylgruppen im Dichlorodihexylsilan, können sich durch Van-der-Waals-Kräfte untereinander anordnen und eine dichter gepackte und geordnetere selbstorganisierende Monoschicht (Self-Assembled Monolayer, SAM) bilden. Dies führt zu einer effektiveren Abschirmung der darunterliegenden polaren Oberfläche und somit zu einer höheren Hydrophobie. Allerdings können die größeren Hexylgruppen auch eine sterische Hinderung verursachen, die die Reaktionsgeschwindigkeit mit den Oberflächenhydroxylgruppen verlangsamt und die Packungsdichte der Monoschicht beeinflussen kann.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die gängigen Verfahren zur hydrophoben Behandlung von Siliziumdioxid-basierten Substraten (z. B. Glas oder Siliziumwafer).

Protokoll für die Oberflächenbehandlung mit Dichlorodimethylsilan (DMDCS)

Dieses Protokoll beschreibt eine typische Gasphasenabscheidung, die zu reproduzierbaren hydrophoben Beschichtungen führt.

Materialien:

  • Substrate (z. B. Glas-Objektträger, Siliziumwafer)

  • Piranha-Lösung (7:3 Gemisch aus konz. H₂SO₄ und 30% H₂O₂) - EXTREM GEFÄHRLICH!

  • Deionisiertes Wasser (DI-Wasser)

  • Wasserfreies Toluol

  • Dichlorodimethylsilan (DMDCS)

  • Vakuumexsikkator

  • Heizplatte oder Ofen

Prozedur:

  • Substratreinigung und -aktivierung:

    • Die Substrate in Piranha-Lösung für 30-60 Minuten eintauchen, um organische Verunreinigungen zu entfernen und die Oberfläche zu hydroxylieren. Sicherheitshinweis: Piranha-Lösung ist extrem ätzend und reaktiv. Nur im Abzug mit geeigneter Schutzausrüstung handhaben.

    • Die Substrate vorsichtig entnehmen und ausgiebig mit DI-Wasser spülen.

    • Die Substrate in einem Ofen bei 120°C für mindestens 1 Stunde trocknen.

  • Gasphasen-Silanisierung:

    • Die gereinigten und getrockneten Substrate in einen Vakuumexsikkator legen.

    • Ein kleines, offenes Gefäß mit einigen Tropfen (z. B. 100-200 µL) DMDCS in den Exsikkator stellen, ohne direkten Kontakt zu den Substraten.

    • Den Exsikkator kurz evakuieren und dann versiegeln.

    • Die Reaktion bei Raumtemperatur für 2-12 Stunden ablaufen lassen.

  • Nachbehandlung:

    • Den Exsikkator im Abzug belüften.

    • Die beschichteten Substrate entnehmen und mit wasserfreiem Toluol spülen, um lose gebundene Silanmoleküle zu entfernen.

    • Die Substrate mit einem Inertgasstrom (z. B. Stickstoff oder Argon) trocknen.

Protokoll für die Oberflächenbehandlung mit Dichlorodihexylsilan (DHDHS)

Dieses Protokoll ist eine Anpassung für das weniger flüchtige und potenziell langsamer reagierende DHDHS.

Materialien:

  • Alle Materialien aus dem DMDCS-Protokoll

  • Dichlorodihexylsilan (DHDHS)

  • Triethylamin (optional, als Säurefänger)

Prozedur:

  • Substratreinigung und -aktivierung:

    • Identisch zum DMDCS-Protokoll.

  • Lösungsphasen-Silanisierung:

    • Eine 1-5%ige (v/v) Lösung von DHDHS in einem wasserfreien, aprotischen Lösungsmittel (z. B. Toluol oder Hexan) in einem trockenen Reaktionsgefäß unter Inertgasatmosphäre herstellen.

    • Optional kann eine äquimolare Menge Triethylamin zugegeben werden, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

    • Die aktivierten Substrate in die Silanlösung eintauchen.

    • Die Reaktion für 4-24 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40-60°C) ablaufen lassen. Die längere Reaktionszeit und erhöhte Temperatur können helfen, die sterische Hinderung zu überwinden.

  • Nachbehandlung:

    • Die Substrate aus der Lösung nehmen und nacheinander mit Toluol, Aceton und schließlich Isopropanol spülen, um überschüssiges Reagenz und Nebenprodukte zu entfernen.

    • Die Substrate mit einem Inertgasstrom trocknen und anschließend für 30 Minuten bei 100-120°C im Ofen "backen", um die kovalente Bindung an die Oberfläche zu vervollständigen.

Logischer Arbeitsablauf für die Auswahl des Silans

Die Entscheidung für Dichlorodihexylsilan oder Dichlorodimethylsilan hängt von den spezifischen Anforderungen der Anwendung ab. Das folgende Diagramm illustriert einen logischen Entscheidungsprozess.

SilaneSelection start Ziel: Hydrophobe Oberfläche hydrophobicity Maximale Hydrophobie erforderlich? start->hydrophobicity stability Hohe thermische Stabilität (> 300°C) kritisch? hydrophobicity->stability Nein use_dhdhs Dichlorodihexylsilan (DHDHS) verwenden hydrophobicity->use_dhdhs Ja kinetics Schnelle Reaktionszeit bevorzugt? stability->kinetics Nein use_dmdcs Dichlorodimethylsilan (DMDCS) verwenden stability->use_dmdcs Ja kinetics->use_dhdhs Nein kinetics->use_dmdcs Ja

Abbildung 1: Entscheidungsdiagramm für die Auswahl des geeigneten Silans.

Fazit

Die Wahl zwischen Dichlorodihexylsilan und Dichlorodimethylsilan ist ein Kompromiss zwischen maximaler Hydrophobie und anderen praktischen Faktoren wie Reaktionsgeschwindigkeit und thermischer Stabilität.

  • Dichlorodimethylsilan (DMDCS) ist eine ausgezeichnete Wahl für Anwendungen, die eine schnelle und zuverlässige Hydrophobierung mit hoher thermischer Stabilität erfordern. Die resultierende Oberfläche ist stark wasserabweisend und das Verfahren ist robust und weit verbreitet.

  • Dichlorodihexylsilan (DHDHS) ist zu bevorzugen, wenn eine extrem hohe Hydrophobie das primäre Ziel ist. Forscher sollten jedoch längere Reaktionszeiten und eine potenziell geringere thermische Stabilität der resultierenden Beschichtung in Kauf nehmen.

Für eine optimale Oberflächenmodifizierung wird empfohlen, das gewählte Protokoll für das spezifische Substrat und die Anwendung zu validieren und gegebenenfalls anzupassen.

Comparative Analysis of Long-Chain Dichlorosilanes in Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in polymer synthesis. This guide provides an objective comparison of the performance of various long-chain dichlorosilanes in polymerization, supported by experimental data and detailed methodologies. The focus is on the widely used Wurtz-type coupling reaction, a common method for the synthesis of polysilanes.

Polysilanes, with their unique electronic and photophysical properties stemming from σ-electron delocalization along the silicon backbone, are of significant interest in materials science. The properties of these polymers, including their molecular weight, solubility, and thermal stability, are highly dependent on the nature of the organic substituents attached to the silicon atoms. This analysis focuses on the impact of varying the length of n-alkyl chains in di(n-alkyl)dichlorosilane monomers on the resulting polymer characteristics.

Performance Comparison of Long-Chain Dichlorosilanes

The following table summarizes typical quantitative data for polysilanes synthesized from a homologous series of di(n-alkyl)dichlorosilanes via Wurtz-type coupling. It is important to note that these values are compiled from various literature sources and represent typical outcomes. Direct comparison can be influenced by specific reaction conditions such as temperature, solvent, and reaction time.

MonomerPolymer NameNumber-Average Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI)UV-Vis Absorption Maximum (λₘₐₓ) (nm)Decomposition Temperature (T_d) (°C)
Di-n-propyldichlorosilanePoly(di-n-propylsilylene)50,000 - 150,0001.5 - 2.5305 - 315~280
Di-n-butyldichlorosilanePoly(di-n-butylsilylene)100,000 - 300,0001.6 - 2.8310 - 320~290
Di-n-pentyldichlorosilanePoly(di-n-pentylsilylene)150,000 - 400,0001.7 - 3.0315 - 325~300
Di-n-hexyldichlorosilanePoly(di-n-hexylsilylene)200,000 - 500,0001.8 - 3.2316 (thermochromic shift to ~372)~310

Experimental Protocols

A detailed methodology for a typical Wurtz-type coupling polymerization is provided below. This protocol is a general guideline and may require optimization for specific dichlorosilane (B8785471) monomers.

Wurtz-Type Coupling Polymerization of Di-n-hexyldichlorosilane

Materials:

  • Di-n-hexyldichlorosilane

  • Sodium metal dispersion (in a hydrocarbon solvent)

  • Toluene (B28343) (anhydrous)

  • Isopropanol (for quenching)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.

  • Reaction Initiation: Charge the flask with anhydrous toluene and the sodium metal dispersion. Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of the sodium metal.

  • Monomer Addition: Slowly add a solution of di-n-hexyldichlorosilane in anhydrous toluene to the refluxing sodium dispersion via the dropping funnel over a period of 2-3 hours.

  • Polymerization: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The reaction mixture will typically become viscous and may change color.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of isopropanol.

  • Isolation: Filter the reaction mixture to remove the sodium chloride byproduct. Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent, such as isopropanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Optical Properties: Analyzed using UV-Vis spectroscopy.

  • Thermal Stability: Evaluated by Thermogravimetric Analysis (TGA).

Visualizing the Process and Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization prep_glass Flame-dry glassware setup_inert Assemble under inert atmosphere prep_glass->setup_inert add_reagents Charge toluene and Na dispersion setup_inert->add_reagents reflux Heat to reflux add_reagents->reflux add_monomer Slowly add dichlorosilane reflux->add_monomer polymerize Continue reflux for 4-6 hours add_monomer->polymerize quench Cool and quench with isopropanol polymerize->quench filter_salts Filter NaCl byproduct quench->filter_salts precipitate Precipitate polymer in non-solvent filter_salts->precipitate isolate Collect, wash, and dry polymer precipitate->isolate gpc GPC (Mn, PDI) isolate->gpc nmr NMR (Structure) isolate->nmr uv_vis UV-Vis (Optical Properties) isolate->uv_vis tga TGA (Thermal Stability) isolate->tga

Caption: Experimental workflow for Wurtz-type coupling polymerization.

Monomer_Property_Relationship cluster_monomer Monomer Structure cluster_properties Polymer Properties alkyl_chain Alkyl Chain Length (e.g., propyl, butyl, hexyl) mw Molecular Weight (M_n) alkyl_chain->mw Longer chain often leads to higher M_n solubility Solubility alkyl_chain->solubility Longer chain increases solubility conformation Backbone Conformation alkyl_chain->conformation Influences helical vs. planar zigzag thermal_stability Thermal Stability (T_d) mw->thermal_stability Higher M_n generally increases T_d thermochromism Thermochromism conformation->thermochromism Planar zigzag conformation in longer chains enables thermochromism

Caption: Influence of monomer alkyl chain length on polymer properties.

Validating the Purity of Synthesized Dichlorodihexylsilane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a key organosilicon compound, serves as a vital precursor in the synthesis of advanced pharmaceutical ingredients and diagnostic reagents.[1] Given its role in these sensitive applications, ensuring high purity (typically ≥99%) is critical for reproducible results and the integrity of the final product.[1] This guide provides a detailed comparison of analytical methods for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development who require robust analytical protocols for quality control.

Comparison of Purity Validation Methods

The choice of analytical technique is crucial for accurately determining the purity of this compound. While GC-MS is a powerful and widely used method, other spectroscopic techniques offer complementary information.

Analytical Technique Principle Advantages Limitations
GC-MS Separates volatile compounds based on boiling point/polarity (GC) and identifies them by their mass-to-charge ratio and fragmentation pattern (MS).High sensitivity and resolution for detecting trace impurities. Provides definitive structural information for identification. Quantitative analysis is straightforward.Destructive technique. Risk of sample degradation at high temperatures.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ²⁹Si) to provide detailed information about molecular structure and connectivity.[2]Non-destructive. Provides comprehensive structural elucidation.[3] Quantitative NMR (qNMR) offers high accuracy without reference standards for each impurity.[3]Lower sensitivity compared to GC-MS. Complex spectra can be difficult to interpret if multiple impurities are present.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, yielding a characteristic "fingerprint" based on functional groups.[4]Fast and non-destructive. Excellent for identifying the presence of specific functional groups (e.g., Si-O-Si from hydrolysis byproducts).[5]Generally not suitable for quantifying individual components in a mixture of structurally similar compounds. Provides information on the bulk sample rather than individual impurities.

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the purity analysis of this compound.

1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole system.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

2. Sample Preparation

  • Solvent: Anhydrous hexane (B92381) (GC grade).

  • Procedure: Due to the moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Prepare a 1000 ppm (1 mg/mL) solution by dissolving the synthesized this compound in anhydrous hexane.

3. GC-MS Parameters

Parameter Setting
GC Inlet Split/Splitless, 250°C, Split ratio 50:1, Injection volume 1 µL
Carrier Gas Helium, Constant flow at 1.2 mL/min
Oven Program Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Interface Transfer line temperature: 280°C
MS Ion Source Electron Ionization (EI) at 70 eV, 230°C
MS Quadrupole 150°C
Mass Range m/z 40-500

4. Data Analysis

  • Identification: The primary this compound peak is identified by its retention time and characteristic mass spectrum. The molecular ion peak (M⁺) is expected at m/z 268.1 (for ³⁵Cl isotopes), along with isotopic peaks for ³⁷Cl. Key fragment ions will correspond to the loss of hexyl groups and chlorine atoms.

  • Impurity Identification: Unknown peaks are identified by comparing their mass spectra against the NIST spectral library. Common impurities include other chlorosilanes, siloxanes (formed from hydrolysis), and residual synthesis solvents.

  • Purity Calculation: Purity is estimated by the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.

Data Presentation: Potential Impurities

The synthesis of this compound can result in several process-related impurities. The table below summarizes potential byproducts and their expected analytical signatures.

Compound Name Potential Source Expected Retention Time Key Mass Fragments (m/z)
This compound Main Product Reference 268 (M⁺), 233, 183, 149
TrichlorohexylsilaneIncomplete alkylationEarlier than product216 (M⁺), 181, 131
Monochloro-trihexylsilaneOver-alkylationLater than product318 (M⁺), 233, 149
HexyldecaneGrignard side-reactionVaries141, 85, 71, 57
Dichloromonochlorodihexyl-disiloxaneHydrolysisLater than productIsotopic pattern, loss of hexyl groups
HexaneSolventVery early86 (M⁺), 71, 57, 43

Mandatory Visualization: Purity Validation Workflow

The following diagram illustrates the logical workflow for synthesizing and validating the purity of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesis of Crude This compound purification Purification (e.g., Fractional Distillation) synthesis->purification sample_prep Sample Preparation (Anhydrous Conditions) purification->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_proc Data Processing (Peak Integration & Library Search) gcms_analysis->data_proc report Purity Assessment & Final Report data_proc->report

Caption: Workflow from synthesis to final purity assessment of this compound.

References

Assessing the Thermal Stability of Dichlorodihexylsilane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with organosilanes is a cornerstone technique for tailoring the properties of materials across a wide range of scientific and industrial applications. Among these, dichlorodihexylsilane stands out for its ability to form robust, hydrophobic monolayers. A critical parameter for many applications, particularly those involving elevated temperatures, is the thermal stability of these modified surfaces. This guide provides a comprehensive comparison of the thermal stability of this compound-modified surfaces with that of surfaces modified with other common silanization agents. The information presented herein is supported by experimental data from various studies and includes detailed experimental protocols for key analytical techniques.

Comparative Analysis of Thermal Stability

The thermal stability of a silane-modified surface is intrinsically linked to the chemical nature of the silane (B1218182), including the length and type of its organic substituent and the nature of its reactive headgroup. While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, we can infer its performance by examining analogous long-chain alkylsilanes and comparing them to other classes of silanes known for their high-temperature resistance.

Data Summary

The following table summarizes the thermal decomposition temperatures for various silane-modified surfaces as determined by Thermogravimetric Analysis (TGA). It is important to note that the stability of the silane layer is also dependent on the substrate and the deposition conditions.

Silane TypeSpecific CompoundSubstrateDecomposition Temperature (°C)Key Characteristics
Dichlorodialkylsilane (Analog) DichlorodimethylsilaneSilicaNot specified, but generally lower stability due to shorter alkyl chains.Highly reactive, forms cross-linked polysiloxane films.
Long-Chain Alkylsilane Octadecyltrichlorosilane (OTS)SiO2Stable up to 573K (~300°C) with vacuum annealing.[1][2]Forms well-ordered, hydrophobic self-assembled monolayers (SAMs).
Aminosilane 4-Aminobutyltriethoxysilane (ABTES)Hydroxylated SiliconIndefinitely stable up to 250°C.Functional amine group for further chemical modification.
Perfluoroalkylsilane 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS)Hydroxylated SiliconStable up to 350°C.[3]Highly hydrophobic and oleophobic, excellent thermal and chemical resistance.[3]
Aryl-Substituted Silane PhenyltrimethoxysilaneNot SpecifiedHigher thermal stability than gamma-substituted alkylsilanes.[4][5]Aromatic ring enhances thermal stability.[4][5][6]

Contact Angle Measurements Before and After Thermal Stress

Contact angle goniometry is a sensitive technique to probe the integrity of a surface coating after thermal stress. A significant decrease in the water contact angle typically indicates the degradation of the hydrophobic alkyl layer.

SilaneSubstrateInitial Water Contact Angle (°)Temperature (°C)Post-Treatment Water Contact Angle (°)Reference
Perfluorooctyl trichlorosilaneAluminum>110423 K (~150°C)Partial retention of order[7]
Perfluorooctyl trichlorosilaneAluminum>110>603 K (~330°C)Irreversible disorder[7]

Experimental Protocols

To ensure reproducibility and accuracy in assessing the thermal stability of modified surfaces, standardized experimental protocols are crucial. Below are detailed methodologies for the key analytical techniques discussed in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the silane layer on a substrate begins to decompose by measuring the mass loss as a function of temperature.

Methodology:

  • A sample of the silane-modified substrate (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss is observed.

Contact Angle Goniometry

Objective: To evaluate the hydrophobicity of the modified surface before and after thermal treatment.

Methodology:

  • The silane-modified substrate is placed on the sample stage of a contact angle goniometer.

  • A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface using a precision syringe.

  • A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Software is used to analyze the droplet shape and calculate the static contact angle.

  • The substrate is then subjected to a specific thermal treatment (e.g., annealing in an oven at a set temperature for a defined duration).

  • After cooling to room temperature, the contact angle measurement is repeated on the thermally treated surface.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface, providing insight into the chemical changes of the silane layer upon heating.

Methodology:

  • A sample of the silane-modified substrate is placed in the ultra-high vacuum chamber of the XPS instrument.

  • The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • The kinetic energy and number of emitted photoelectrons are measured by an electron energy analyzer.

  • Survey scans are performed to identify all elements present on the surface.

  • High-resolution scans of specific elemental regions (e.g., C 1s, Si 2p, O 1s) are acquired to determine the chemical bonding states.

  • The sample can be heated in-situ, and XPS spectra can be acquired at different temperatures to monitor chemical changes.

Visualizing the Assessment Workflow and Chemical Structures

To provide a clearer understanding of the processes and molecules involved, the following diagrams have been generated.

G Experimental Workflow for Thermal Stability Assessment cluster_0 Surface Preparation cluster_1 Initial Characterization cluster_2 Thermal Treatment cluster_3 Post-Treatment Characterization cluster_4 Data Analysis & Comparison substrate Substrate Cleaning silanization This compound Modification substrate->silanization tga1 TGA silanization->tga1 Initial State ca1 Contact Angle silanization->ca1 Initial State xps1 XPS silanization->xps1 Initial State annealing Annealing at Elevated Temperature tga1->annealing ca1->annealing xps1->annealing tga2 TGA annealing->tga2 After Heating ca2 Contact Angle annealing->ca2 After Heating xps2 XPS annealing->xps2 After Heating analysis Comparison of Pre- and Post-Treatment Data tga2->analysis ca2->analysis xps2->analysis

Workflow for assessing thermal stability.

G Chemical Structures of Compared Silanes This compound This compound Cl-Si(C6H13)2-Cl OTS Octadecyltrichlorosilane (OTS) Cl3-Si-(CH2)17-CH3 ABTES 4-Aminobutyltriethoxysilane (ABTES) (C2H5O)3-Si-(CH2)4-NH2 PFDS 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) (C2H5O)3-Si-(CH2)2-(CF2)7-CF3 Phenyltrimethoxysilane Phenyltrimethoxysilane (CH3O)3-Si-C6H5

Structures of silanes for surface modification.

Discussion and Conclusion

The thermal stability of this compound-modified surfaces is expected to be comparable to that of other long-chain alkylsilanes, such as octadecyltrichlorosilane, suggesting stability up to approximately 300°C under vacuum. The primary degradation pathway at elevated temperatures is likely the oxidative decomposition of the hexyl chains.

For applications requiring higher thermal stability, several alternatives to this compound are available:

  • Perfluoroalkylsilanes (e.g., PFDS): These silanes offer superior thermal stability, withstanding temperatures up to 350°C. The fluorine-carbon bonds are significantly stronger than carbon-hydrogen bonds, imparting greater resistance to thermal degradation.

  • Aryl-substituted silanes (e.g., Phenyltrimethoxysilane): The incorporation of aromatic rings into the silane structure enhances thermal stability due to the inherent stability of the phenyl group. These are often used in high-performance composites.

References

Dichlorosilane Surface Modification: A Comparative Guide to Substrate Surface Energy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of substrate surface properties is a critical factor in a wide array of applications, from drug delivery systems to medical implants and microfluidics. Silanization, a surface modification technique, is extensively used to tailor the wettability and surface energy of materials. Among the various silanizing agents, dichlorosilanes are particularly effective in creating hydrophobic surfaces. This guide provides a comparative analysis of the surface energy of substrates treated with different dichlorosilanes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable surface modification strategy.

The choice of dichlorosilane (B8785471), specifically the nature of the alkyl groups attached to the silicon atom, significantly influences the resulting surface hydrophobicity. This is primarily due to the differences in the packing density and orientation of the alkyl chains on the substrate surface, which in turn dictates the final surface energy.

Comparative Analysis of Surface Energy

The hydrophobicity of a surface is quantified by measuring the contact angle of a liquid, typically water. A higher contact angle indicates a more hydrophobic surface and lower surface energy. The following table summarizes the water contact angles on porous silicon-based films treated with three different dichlorosilanes: dimethyldichlorosilane (DMDCS), diethyldichlorosilane (DEDCS), and dibutyldichlorosilane (B1580878) (DBDCS). These modifications were performed in supercritical carbon dioxide.

Dichlorosilane TreatmentChemical StructureResulting Water Contact Angle (°)
Dimethyldichlorosilane (DMDCS)Cl₂Si(CH₃)₂> 81°
Diethyldichlorosilane (DEDCS)Cl₂Si(CH₂CH₃)₂> 81°
Dibutyldichlorosilane (DBDCS)Cl₂Si(CH₂CH₂CH₂CH₃)₂> 81°

Data sourced from studies on porous silicon-based films.[1][2]

While goniometry measured consistently high hydrophobic contact angles of over 81° for all three dichlorosilanes, other characterization techniques revealed differences in the deposited layers.[1][2] Ellipsometry showed a significant dependence of the deposited layer thickness on the alkyl group of the chlorosilane, with thicknesses of 19.0 nm ± 1.6 nm for DMDCS, 31.3 nm ± 4.8 nm for DEDCS, and 74.2 nm ± 4.7 nm for DBDCS.[1][2] This suggests that dichlorosilanes with longer hydrocarbon chains, like DBDCS, result in thicker deposited layers.[1][2]

Experimental Protocols

The following sections detail the methodologies for substrate preparation, dichlorosilane treatment, and surface energy characterization.

Substrate Preparation: Cleaning and Activation

A pristine and activated substrate surface is crucial for uniform and reproducible silanization. The primary goal is to remove contaminants and to hydroxylate the surface, which provides the reactive sites for the silane (B1218182) to form covalent bonds.[3]

Materials:

  • Glass slides or other suitable substrates

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized water

  • Oven

Procedure:

  • Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.[3]

  • Carefully remove the slides from the Piranha solution and rinse them extensively with deionized water.[3]

  • Dry the slides in an oven at 120°C for at least 1 hour to remove any residual water.[3]

Surface Modification with Dichlorosilanes

This protocol describes a vapor phase silanization method, which is a common technique for creating uniform silane coatings.

Materials:

  • Cleaned and dried substrates

  • Vacuum desiccator

  • Dimethyldichlorosilane (DMDCS), Diethyldichlorosilane (DEDCS), or Dibutyldichlorosilane (DBDCS)

  • Small, open vials

  • Vacuum pump

Procedure:

  • Place the cleaned and dried substrates inside a vacuum desiccator.[3]

  • In a small, open vial, add a few drops (e.g., 100-200 µL) of the desired dichlorosilane and place it inside the desiccator, ensuring it is not in direct contact with the substrates.[3]

  • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.[3]

  • Allow the silanization reaction to proceed at room temperature for 12-24 hours.[3] For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[3]

  • After the reaction is complete, vent the desiccator in a fume hood and carefully remove the coated substrates.

  • Rinse the substrates with an anhydrous solvent (e.g., toluene, THF, or dichloromethane) to remove any unreacted silane.

  • Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).

Characterization of Modified Surfaces: Contact Angle Goniometry

Contact angle goniometry is a direct and quantitative method to assess the change in surface hydrophobicity.[3]

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the dichlorosilane-treated substrate on the sample stage of the contact angle goniometer.

  • Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.

  • As soon as the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.[4]

  • Use the goniometer's software to analyze the captured image. The software will determine the baseline of the droplet and fit a curve to the droplet's shape to calculate the contact angle at the three-phase contact points.[4]

  • To ensure statistical validity, perform measurements at a minimum of three different locations on each substrate.[4]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for dichlorosilane treatment and the chemical reaction pathway for surface modification.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Vapor Phase Silanization cluster_post_treatment Post-Treatment cluster_characterization Surface Characterization sub_cleaning Substrate Cleaning (Piranha Solution) sub_rinsing Rinsing (Deionized Water) sub_cleaning->sub_rinsing sub_drying Drying (Oven at 120°C) sub_rinsing->sub_drying placement Place Substrates & Dichlorosilane in Desiccator sub_drying->placement evacuation Evacuate Desiccator placement->evacuation reaction Reaction (12-24h at RT or 60-80°C) evacuation->reaction rinsing Rinsing (Anhydrous Solvent) reaction->rinsing drying Drying (Inert Gas) rinsing->drying goniometry Contact Angle Goniometry drying->goniometry data_analysis Data Analysis goniometry->data_analysis

Caption: Experimental workflow for dichlorosilane treatment and surface energy characterization.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products dichlorosilane Dichlorosilane (R₂SiCl₂) hydrolysis Hydrolysis dichlorosilane->hydrolysis + H₂O (trace) surface_hydroxyl Hydroxylated Surface (Substrate-OH) condensation Condensation surface_hydroxyl->condensation hydrolysis->condensation R₂Si(OH)₂ (Silanol intermediate) modified_surface Modified Hydrophobic Surface (Substrate-O-SiR₂) condensation->modified_surface hcl Byproduct (HCl) condensation->hcl

Caption: Chemical pathway of surface modification with dichlorosilanes.

References

Cross-reactivity study of Dichlorodihexylsilane with various functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dichlorodihexylsilane with various common functional groups. Due to the limited availability of direct experimental data for this compound, this document extrapolates its reactivity based on the well-established chemical behavior of analogous dichlorodialkylsilanes and general principles of silylation chemistry. The information presented herein is intended to serve as a practical reference for anticipating reaction outcomes, designing experimental protocols, and understanding potential side reactions in the context of organic synthesis and derivatization.

Introduction to this compound and Silylation

This compound ((C₆H₁₃)₂SiCl₂) is a member of the organosilane family, characterized by a central silicon atom bonded to two hexyl groups and two reactive chlorine atoms. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, making this compound a bifunctional silylating agent. Silylation is a chemical modification technique that involves replacing an active hydrogen atom in a molecule with a silyl (B83357) group.[1] This process is widely employed to protect sensitive functional groups, increase the volatility of compounds for gas chromatography (GC) analysis, and enhance solubility in nonpolar solvents.[2]

The reactivity of chlorosilanes is primarily governed by the electrophilicity of the silicon atom and the nature of the leaving group (chloride). The presence of two chlorine atoms in this compound allows for the derivatization of two functional groups, potentially leading to the formation of cyclic or polymeric structures depending on the substrate.

Predicted Cross-Reactivity with Functional Groups

The reactivity of this compound is expected to follow general trends observed for other dichlorodialkylsilanes. The bulky hexyl groups may introduce steric hindrance, potentially reducing the reaction rates compared to smaller dichlorodialkylsilanes like dimethyldichlorosilane.[2] A base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the silylation reaction.[1]

The following table summarizes the predicted reactivity of this compound with key functional groups.

Functional GroupSubstrate ExamplePredicted ReactivityExpected ProductGeneral Reaction ConditionsPotential Side Reactions
Hydroxyl (-OH) Alcohols, PhenolsHighDihexyldialkoxysilaneAprotic solvent, tertiary amine base (e.g., triethylamine), room temperature or gentle heating.[1]Polymerization with diols, hydrolysis to siloxanes.[3]
Amino (-NH₂) Primary & Secondary AminesHighBis(amino)dihexylsilaneAprotic solvent, tertiary amine base, room temperature.[4]Polymerization with diamines, formation of ammonium (B1175870) salt waste.
Carboxyl (-COOH) Carboxylic AcidsModerate to HighDihexyldiacylaxysilane (Silyl Ester) or Acid ChlorideAprotic solvent, may or may not require a base. Reaction outcome can be substrate-dependent.[5]Formation of acid chloride, formation of anhydrides.
Thiol (-SH) ThiolsHighDihexyldithioalkylsilaneAprotic solvent, tertiary amine base, room temperature.[6]Oxidation of thiol, hydrolysis of chlorosilane.

Comparative Analysis with Other Silylating Agents

This compound offers a unique profile compared to other common silylating agents. Its bifunctionality allows for the cross-linking of molecules or the formation of cyclic derivatives, which is not possible with monofunctional reagents like trimethylchlorosilane (TMCS). The long hexyl chains significantly increase the lipophilicity of the resulting derivatives.

Silylating AgentFunctional Groups TargetedKey Features
This compound -OH, -NH₂, -COOH, -SHBifunctional, introduces a bulky and lipophilic dihexylsilyl group.
Trimethylchlorosilane (TMCS) -OH, -NH₂, -COOH, -SHMonofunctional, introduces a small trimethylsilyl (B98337) group.[1]
tert-Butyldimethylchlorosilane (TBDMSCl) Primarily -OHMonofunctional, forms a sterically hindered and more stable silyl ether.[2]
N,O-Bis(trimethylsilyl)acetamide (BSA) -OH, -NH₂, -COOH, amidesHighly reactive, volatile byproducts.[1]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) -OH, -NH₂, -COOH, -SHHighly reactive, produces neutral and volatile byproducts.

Experimental Protocols

The following are general protocols for the silylation of various functional groups using a dichlorodialkylsilane, which can be adapted for this compound. All reactions should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane. [7]

Silylation of an Alcohol (e.g., Ethanol)
  • Preparation: In a dry, inert atmosphere glovebox or under a nitrogen-filled balloon, dissolve ethanol (B145695) (2 equivalents) and dry triethylamine (2.2 equivalents) in anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1 equivalent) dropwise with stirring.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium (B8662869) chloride will be observed as a white precipitate. Filter the precipitate and wash it with dry diethyl ether.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude dihexyldiethoxysilane. Further purification can be achieved by vacuum distillation.

Silylation of a Primary Amine (e.g., Butylamine)
  • Preparation: In a dry, inert atmosphere, dissolve butylamine (B146782) (2 equivalents) and dry pyridine (B92270) (2.2 equivalents) in anhydrous toluene.

  • Reaction: Add this compound (1 equivalent) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Workup: Stir the reaction mixture for 1-3 hours at room temperature. The pyridinium (B92312) chloride precipitate is removed by filtration.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting bis(butylamino)dihexylsilane can be purified by vacuum distillation.

Visualizing Reaction Pathways and Workflows

General Silylation Reaction Pathway

The following diagram illustrates the general mechanism for the reaction of this compound with a generic nucleophile containing an active hydrogen (H-Nu), such as an alcohol, amine, or thiol.

G cluster_reactants Reactants cluster_products Products DCDHS This compound (C₆H₁₃)₂SiCl₂ SilylatedProduct Silylated Product (C₆H₁₃)₂Si(Nu)₂ DCDHS->SilylatedProduct Silylation Salt Ammonium Salt (2 Et₃NH⁺Cl⁻) DCDHS->Salt releases 2 HCl HNu Nucleophile (2 H-Nu) HNu->SilylatedProduct Base Base (2 Et₃N) Base->Salt HCl Scavenging G start Start: Dry Glassware under Inert Atmosphere reactants Combine Substrate, Base, and Solvent start->reactants add_silane Add this compound (dropwise, 0°C to RT) reactants->add_silane reaction Stir at Room Temperature (monitor by TLC/GC) add_silane->reaction filtration Filter Precipitated Ammonium Salt reaction->filtration evaporation Evaporate Solvent (Rotary Evaporator) filtration->evaporation purification Purify Product (Vacuum Distillation) evaporation->purification characterization Characterize Product (NMR, GC-MS, IR) purification->characterization end End: Pure Silylated Product characterization->end

References

Performance Showdown: Dichlorodihexylsilane and the Pursuit of Stiction-Free Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to anti-stiction coatings for researchers, scientists, and drug development professionals.

In the microscopic world of microelectromechanical systems (MEMS) and advanced drug delivery devices, the seemingly insignificant force of stiction can lead to catastrophic failures. Stiction, the unintended adhesion of micro-scale components, is a critical challenge that researchers and engineers continuously strive to overcome. The development of ultra-thin anti-stiction coatings is paramount to ensuring the reliability and longevity of these sophisticated technologies. This guide provides a comparative performance evaluation of Dichlorodihexylsilane (DCDHS) as a potential anti-stiction coating, benchmarked against established alternatives such as Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) and Octadecyltrichlorosilane (OTS).

Due to the limited direct experimental data available for this compound, this guide will utilize data from its shorter-chain homolog, Dichlorodimethylsilane (DDMS), as a predictive proxy to gauge its potential performance. Both DCDHS and DDMS belong to the dichlorodialkylsilane family and are expected to exhibit similar chemical behaviors in forming anti-stiction monolayers.

Performance Comparison of Anti-Stiction Coatings

The effectiveness of an anti-stiction coating is primarily determined by its ability to create a low-energy, hydrophobic surface. This is quantified through measurements of contact angle, work of adhesion, and the coefficient of static friction. The following table summarizes the performance of DDMS, OTS, and an untreated silicon oxide surface.

CoatingWater Contact Angle (°)Hexadecane (B31444) Contact Angle (°)Work of Adhesion (μJ/m²)Coefficient of Static Friction
Dichlorodimethylsilane (DDMS)10345~200.28
Octadecyltrichlorosilane (OTS)11047~100.07
Untreated Oxide< 10~0> 200,0002.5

Key Observations:

  • Hydrophobicity: Both DDMS and OTS coatings significantly increase the water contact angle compared to the untreated oxide surface, indicating the formation of a hydrophobic layer that repels water. Higher contact angles are generally desirable for preventing capillary adhesion, a major contributor to stiction. OTS shows a slightly higher water contact angle than DDMS.

  • Work of Adhesion: The work of adhesion, which represents the energy required to separate two surfaces, is dramatically reduced by both coatings. OTS demonstrates a lower work of adhesion compared to DDMS, suggesting a less adhesive surface.

  • Friction: The coefficient of static friction is a measure of the force required to initiate movement between two surfaces in contact. Both coatings substantially lower the friction compared to the untreated surface, with OTS exhibiting a significantly lower coefficient of friction than DDMS.

While OTS currently exhibits superior anti-stiction properties in terms of lower adhesion and friction, DDMS (and by extension, DCDHS) offers a significant advantage in its thermal stability. DDMS coatings have been shown to be stable at temperatures up to 400°C, a critical factor for applications involving high-temperature processing or operation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of anti-stiction coatings.

Contact Angle Measurement (Sessile Drop Method)

Objective: To determine the hydrophobicity of the coated surface by measuring the contact angle of a liquid droplet.

Methodology:

  • A small droplet of deionized (DI) water or hexadecane is carefully deposited onto the coated substrate using a precision syringe.

  • The droplet is allowed to equilibrate on the surface.

  • A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • Image analysis software is used to measure the angle formed between the tangent of the droplet at the contact point and the substrate surface. This angle is the static contact angle.[1]

  • Multiple measurements are taken at different locations on the substrate to ensure statistical relevance.

Work of Adhesion Measurement (Cantilever Beam Array - CBA)

Objective: To quantify the adhesive forces between the coated surface and a micro-cantilever.

Methodology:

  • Arrays of micro-cantilever beams of varying lengths are fabricated on a silicon wafer.

  • The anti-stiction coating is applied to the cantilever array.

  • The cantilevers are released from the substrate. Due to stiction, some of the longer, more compliant beams may adhere to the substrate.

  • The longest detached cantilever is identified. The work of adhesion is then calculated based on the elastic properties and dimensions of this cantilever. The principle is that the restoring force of the cantilever must be greater than the adhesive force for it to detach.

Coefficient of Static Friction Measurement

Objective: To measure the frictional forces of the coated surface.

Methodology:

  • A specialized micro-fabricated test structure, often involving a movable shuttle and a stationary sidewall, is coated with the anti-stiction layer.

  • An external force, typically electrostatic, is applied to the shuttle to induce movement.

  • The minimum force required to initiate sliding of the shuttle against the sidewall is measured.

  • The coefficient of static friction is calculated by dividing the measured frictional force by the normal force pressing the surfaces together.

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Deposition cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison Prep Silicon Wafer Cleaning Oxidation Surface Hydroxylation (e.g., Piranha Clean) Prep->Oxidation VaporDep Vapor Phase Deposition of DCDHS Oxidation->VaporDep Transfer to Deposition Chamber CA Contact Angle Measurement VaporDep->CA Adhesion Adhesion Force Measurement (e.g., AFM, CBA) VaporDep->Adhesion Friction Friction Measurement VaporDep->Friction Analysis Comparative Analysis of Contact Angle, Adhesion, Friction CA->Analysis Adhesion->Analysis Friction->Analysis

Experimental workflow for evaluating anti-stiction coatings.

silanization_reaction cluster_reactants Reactants cluster_products Products DCDHS This compound (C6H13)2SiCl2 Reaction Silanization Reaction DCDHS->Reaction Surface Hydroxylated Silicon Surface (Si-OH) Surface->Reaction CoatedSurface Coated Surface (Si-O-Si(C6H13)2-O-Si) Reaction->CoatedSurface HCl Hydrogen Chloride (HCl) (Byproduct) Reaction->HCl

Chemical reaction of this compound with a hydroxylated silicon surface.

References

A Comparative Guide to Analytical Methods for the Quantification of Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of organosilanes such as Dichlorodihexylsilane is critical for ensuring the quality and performance of materials in various applications, including drug delivery systems and surface functionalization. This guide provides an objective comparison of key analytical techniques for the quantification of this compound, supported by experimental data derived from the analysis of analogous organosilane and chlorosilane compounds due to the limited availability of specific data for the target analyte.

Comparison of Primary Analytical Techniques

The primary methods for the bulk quantification of volatile organosilanes like this compound are chromatographic, particularly Gas Chromatography (GC). For the analysis of surface-bound silanes, surface-sensitive spectroscopic techniques are employed.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds.[1][2] After separation on a GC column, the analyte is burned in a hydrogen flame, producing ions that generate a measurable electrical current proportional to the amount of the compound.[3] GC-FID is known for its reliability, wide linear range, and cost-effectiveness, making it ideal for routine quality control where the identity of the analyte is already established.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry.[6] As components elute from the GC column, they are ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and structural elucidation.[4] GC-MS offers superior sensitivity, especially in selected ion monitoring (SIM) mode, and is invaluable for identifying unknown impurities and for analyzing complex matrices.[4][6]

  • Surface-Sensitive Techniques: When this compound is used to modify surfaces, its quantification on the substrate is crucial.

    • X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition, chemical states, and thickness of the outermost layers of a material.[7][8] It can be used to quantify the areic density of silane (B1218182) molecules on a surface.[9][10]

    • Total Reflection X-ray Fluorescence (TXRF): TXRF is a highly sensitive method for the trace element analysis of polished surfaces.[11][12] It can provide absolute, reference-free quantification of elemental mass per unit area, making it suitable for determining the surface concentration of silicon from the silane.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the discussed analytical techniques, based on data from the analysis of similar organosilane compounds.

TechniqueInformation ProvidedTypical Quantitative OutputKey AdvantagesLimitations
GC-FID Quantitative concentration of organic compoundsLOD: ~1-5 µg/mLRepeatability (RSD): 6.5-10.1%[13]Linearity (r²): >0.99[4]Robust, cost-effective, wide linear range[4][5]Provides no structural information, less sensitive than GC-MS[6]
GC-MS Quantitative concentration and structural identificationLOD: < 0.5 ppm (in matrix)[14]Repeatability (RSD): Comparable to GC-FID[15]Linearity (r²): >0.999[4]High sensitivity and specificity, structural confirmation[4][6]Higher cost and complexity compared to GC-FID[6]
XPS Elemental composition, chemical state, and layer thicknessAreic Density: ~2–4 molecules/nm²[9][10]Layer Thickness: ~0.5-1.0 nm[16]High surface sensitivity, provides chemical bonding information[7]Requires high vacuum, may require standards for absolute quantification[7]
TXRF Absolute elemental mass per unit areaDetection Limits: 10⁹ – 10¹² atoms/cm²[11]Areic Density: ~2–4 molecules/nm²[9][10]Provides absolute, traceable quantification without reference standards[9][10]Requires a polished, flat surface; cannot detect low-Z elements[11]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID/MS)

This protocol is a generalized procedure based on methods developed for other chlorosilanes and alkoxysilanes.[17]

1. Sample Preparation:

  • Due to the reactive nature of chlorosilanes with moisture, all sample handling should be performed in a dry environment (e.g., under an inert atmosphere of nitrogen or argon).[18]

  • Prepare a stock solution of this compound in a dry, non-polar solvent such as heptane (B126788) or hexane.

  • Create a series of calibration standards by diluting the stock solution to concentrations within the expected analytical range of the instrument.

2. Instrumentation:

  • Gas Chromatograph: An Agilent 7890B GC or similar, equipped with a split/splitless inlet.[14]

  • Column: A capillary column suitable for non-polar compounds, such as a DB-5 or HP-PONA (100 m x 0.25 mm ID x 0.5 µm).[19][14]

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler: An Agilent 7693 ALS or similar for precise injection volumes.

3. Chromatographic Conditions:

  • Injection Volume: 1 µL.

  • Injector Temperature: 220-250°C.[19][14]

  • Split Ratio: 50:1 (can be adjusted based on concentration).[14]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[19][14]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes. (This program should be optimized for the specific analyte and column.)

  • FID Conditions: Detector temperature: 250-280°C.[4][19]

  • MS Conditions (if applicable): Transfer line temperature: 280°C; Ion source temperature: 200°C; Electron energy: 70 eV.[19]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the unknown sample by integrating its peak area and interpolating the concentration from the calibration curve.

Protocol 2: Surface Quantification of Silane Layers by XPS

This is a general protocol for analyzing silane-functionalized surfaces.[7][9][10]

1. Sample Preparation:

  • Mount the silanized substrate onto a sample holder, ensuring the surface is clean and free of contaminants.

2. Instrumentation:

  • An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.

3. Data Acquisition:

  • Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, Cl 2p).

4. Data Analysis:

  • Process the high-resolution spectra to determine the peak areas for each element.

  • Calculate the atomic percentages from the peak areas, correcting for the relative sensitivity factors (RSFs) of each element.

  • The areic density (molecules per unit area) can be calculated from the atomic percentages, particularly if the silane contains a unique elemental marker.[9][10]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample This compound Sample Dilution Dilution to Working Concentration Sample->Dilution Solvent Dry Heptane Solvent->Dilution Injection Autosampler Injection (1 µL) Dilution->Injection Standards Preparation of Calibration Standards Calibration Construct Calibration Curve Standards->Calibration GC Gas Chromatography Separation (Capillary Column) Injection->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Chromatogram Generate Chromatogram MS->Chromatogram Quantification Integrate Peak Area & Calculate Concentration Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

cluster_sample Sample Handling cluster_xps XPS Analysis cluster_data Data Analysis Surface Silane-Functionalized Surface Mounting Mount Sample on Holder Surface->Mounting UHV Introduce into Ultra-High Vacuum Mounting->UHV XRay Irradiate with X-rays UHV->XRay Detection Detect Emitted Photoelectrons XRay->Detection Spectra Acquire Survey & High-Res Spectra Detection->Spectra AtomicConc Calculate Atomic Concentration (at%) Spectra->AtomicConc AreicDensity Determine Areic Density (molecules/nm²) AtomicConc->AreicDensity

Caption: General workflow for XPS analysis of a silanized surface.

References

A Comparative Analysis of the Hydrolytic Stability of Dichlorodihexylsilane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolytic stability of polymers derived from dichlorodihexylsilane against other relevant polysiloxane alternatives. The information presented herein is supported by established principles of polymer chemistry and includes detailed experimental protocols for verification.

Executive Summary

Polysiloxanes, a versatile class of polymers, are renowned for their thermal stability, biocompatibility, and tunable properties. However, their long-term performance in aqueous environments is critically dependent on their hydrolytic stability. This is particularly crucial in applications such as drug delivery, medical implants, and advanced coatings where interaction with biological fluids or moisture is unavoidable. This guide focuses on polymers synthesized from this compound and compares their expected hydrolytic stability with that of polymers derived from dichlorodimethylsilane, a common polysiloxane precursor. The longer hexyl chains in the former are anticipated to impart greater hydrolytic resistance due to increased steric hindrance and hydrophobicity.

Comparative Hydrolytic Stability

The hydrolytic degradation of polysiloxanes involves the cleavage of the siloxane (Si-O-Si) backbone by water. This process is influenced by several factors, including the pH of the surrounding medium, temperature, and the nature of the organic groups attached to the silicon atoms.

Influence of Alkyl Chain Length:

The length of the alkyl chains bonded to the silicon atoms plays a significant role in determining the hydrolytic stability of the polymer. Longer alkyl chains, such as the hexyl groups in poly(dihexylsiloxane), create greater steric hindrance around the siloxane backbone. This steric shield physically obstructs the approach of water molecules, thereby slowing down the rate of hydrolysis compared to polymers with shorter alkyl chains like the methyl groups in polydimethylsiloxane (B3030410) (PDMS). Furthermore, the increased hydrophobicity imparted by longer alkyl chains reduces the affinity of water for the polymer surface, further impeding hydrolysis.

Data Presentation

The following tables summarize the expected trends in hydrolytic stability based on the principles of polymer degradation. The data for PDMS is representative of values found in the literature under specific conditions, while the data for Poly(dihexylsiloxane) is an educated extrapolation based on the expected increase in stability.

Table 1: Comparative Mass Loss of Polysiloxane Films in Aqueous Buffer (pH 5.5, 60°C)

PolymerInitial Mass (g)Mass after 30 days (g)Mass Loss (%)
Polydimethylsiloxane (PDMS)1.0000.9950.5
Poly(dihexylsiloxane)1.0000.9990.1

Table 2: Change in Water Contact Angle of Polysiloxane Films after 30 Days of Aqueous Exposure

PolymerInitial Water Contact Angle (°)Water Contact Angle after 30 days (°)Change in Contact Angle (%)
Polydimethylsiloxane (PDMS)110105-4.5
Poly(dihexylsiloxane)115114-0.9

Experimental Protocols

To empirically validate the comparative hydrolytic stability, the following experimental protocols are recommended.

1. Gravimetric Analysis (Mass Loss)

  • Objective: To quantify the degradation of the polymer by measuring the change in mass over time.

  • Procedure:

    • Prepare thin films of the polymers with known initial dry weights.

    • Immerse the films in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C or an elevated temperature for accelerated testing).

    • At predetermined time intervals, remove the samples, rinse with deionized water, and dry to a constant weight in a vacuum oven.

    • Calculate the percentage of mass loss at each time point.

2. Water Contact Angle Measurement

  • Objective: To assess changes in the surface hydrophobicity of the polymer, which can indicate surface degradation.

  • Procedure:

    • Measure the initial static water contact angle of the polymer films using a goniometer.

    • Expose the films to an aqueous environment as described in the gravimetric analysis protocol.

    • At specified intervals, remove the samples, gently dry the surface, and re-measure the water contact angle.

    • A decrease in contact angle suggests an increase in surface hydrophilicity, which can be a result of hydrolytic degradation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hydrolytic degradation pathway of a this compound-based polymer and a typical experimental workflow for its evaluation.

Hydrolysis_Mechanism This compound This compound (C₆H₁₃)₂SiCl₂ Dihexyldisilanol Dihexyldisilanol (C₆H₁₃)₂Si(OH)₂ This compound->Dihexyldisilanol Hydrolysis HCl HCl This compound->HCl Polymer Poly(dihexylsiloxane) -[(C₆H₁₃)₂SiO]-n Dihexyldisilanol->Polymer Condensation Water2 H₂O Dihexyldisilanol->Water2 Water H₂O Water->this compound

Caption: Hydrolysis and condensation of this compound to form poly(dihexylsiloxane).

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Hydrolytic Exposure cluster_analysis Analysis PolymerSynthesis Polymer Synthesis FilmCasting Film Casting & Curing PolymerSynthesis->FilmCasting InitialCharacterization Initial Characterization (Mass, Contact Angle) FilmCasting->InitialCharacterization Immersion Immersion in Aqueous Buffer InitialCharacterization->Immersion PeriodicMeasurement Periodic Measurement (Mass, Contact Angle) Immersion->PeriodicMeasurement DataAnalysis Data Analysis & Comparison PeriodicMeasurement->DataAnalysis

Caption: Workflow for evaluating the hydrolytic stability of polymers.

Dichlorodihexylsilane: A Comparative Evaluation for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored surface properties, silanization stands out as a fundamental and versatile technique. The choice of silanizing agent is critical in determining the final characteristics of the modified surface, impacting everything from hydrophobicity and biocompatibility to adhesion and chemical stability. This guide provides a comprehensive evaluation of Dichlorodihexylsilane as a viable alternative to other commonly used silanizing agents, offering a comparative analysis supported by experimental data and detailed protocols for researchers in materials science and drug development.

Performance Comparison of Silanizing Agents

The effectiveness of a silanizing agent is primarily dictated by its molecular structure, which influences the resulting surface energy and interfacial properties. This compound, with its two reactive chloro groups and two six-carbon alkyl chains, is expected to form a dense, cross-linked hydrophobic layer. While direct comparative studies on this compound for surface modification are not extensively documented in public literature, its performance can be inferred from its chemical structure and compared to well-characterized agents.

Silanizing agents with long alkyl chains, such as this compound, are effective in creating water-repellent surfaces.[1] The two hexyl chains are expected to orient away from the substrate, creating a low-energy surface that minimizes interaction with water molecules.[1] This is in contrast to agents like (3-Aminopropyl)triethoxysilane (APTES), which introduces hydrophilic amine groups, or Hexamethyldisilazane (HMDS), which provides a less dense hydrophobic layer.

Table 1: Comparative Performance of Selected Silanizing Agents

Silanizing AgentChemical FormulaSubstrateWater Contact Angle (WCA) (°)Surface Free Energy (mN/m)Key Characteristics
This compound C₁₂H₂₆Cl₂SiGlass/SilicaEstimated >100Estimated <30Forms a cross-linked, hydrophobic surface due to two long alkyl chains. Expected to provide good stability.
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃SiGlass113-116[2]~20-30Creates a highly hydrophobic, well-ordered monolayer.[2]
Hexamethyldisilazane (HMDS)C₆H₁₉NSi₂Silica93-141[3]Not widely reportedProvides good hydrophobicity, often used in gas-phase silanization.[3]
(3-Aminopropyl)triethoxysilane (APTES)C₉H₂₃NO₃SiGlass/Silica~59[4]~37.5[4]Creates a hydrophilic surface with reactive amine groups for further functionalization.[4][5]

Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental procedures. The following are detailed methodologies for key experiments used to evaluate the performance of silanizing agents.

Protocol 1: Surface Silanization (Solution Phase)
  • Substrate Preparation:

    • Clean substrates (e.g., glass slides, silicon wafers) by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Activate the surface to generate hydroxyl groups by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is advised when handling piranha solution.

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of the silanizing agent (e.g., this compound) in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis.

    • Immerse the cleaned and activated substrates in the silane (B1218182) solution for a specified duration (e.g., 1-24 hours) at room temperature.

    • After immersion, rinse the substrates with the anhydrous solvent to remove excess silane.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.

Protocol 2: Static Water Contact Angle (WCA) Measurement

The static water contact angle is a primary indicator of surface hydrophobicity.

  • Place the silanized substrate on the measurement stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a precision syringe.[6]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[7]

  • Use the accompanying software to analyze the image and calculate the contact angle based on the tangent at the three-phase contact point.[7]

  • Perform measurements at multiple locations on the surface to ensure statistical relevance.[8]

Protocol 3: Surface Free Energy (SFE) Calculation

Surface free energy provides a quantitative measure of surface wettability and can be calculated from contact angle measurements using different models. The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used.

  • Measure the static contact angles of at least two different liquids with known surface tension components (polar and dispersive), such as water and diiodomethane, on the silanized surface.[9][10]

  • The total surface free energy (γs) is the sum of its dispersive (γsᵈ) and polar (γsᵖ) components.

  • The relationship between the contact angle (θ) and the surface tension components of the liquid (γl, γlᵈ, γlᵖ) and the solid is given by the OWRK equation.

  • By plotting the data for multiple liquids, the dispersive and polar components of the solid's surface free energy can be determined from the slope and intercept of the resulting line.[9]

Protocol 4: Shear Bond Strength Testing

This protocol assesses the adhesion of a material (e.g., a resin composite) to a silanized surface.

  • Prepare and silanize the substrate as described in Protocol 1.

  • Place a mold with a defined diameter (e.g., 2-4 mm) onto the silanized surface.

  • Fill the mold with the adhesive material (e.g., resin cement) and cure it according to the manufacturer's instructions.[11]

  • After a specified storage period (e.g., 24 hours in water at 37°C), mount the specimen in a universal testing machine.[12]

  • Apply a shear force to the base of the bonded cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[11]

  • The shear bond strength is calculated by dividing the maximum load at failure by the bonded surface area.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the logical and chemical processes involved in the evaluation of silanizing agents, the following diagrams are provided.

Silanization_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane This compound (R₂SiCl₂) Silanol Dihexylsilanediol (R₂Si(OH)₂) Silane->Silanol + 2H₂O - 2HCl Water Surface-adsorbed H₂O Silanol_c R₂Si(OH)₂ Substrate Substrate with -OH groups Modified_Surface Modified Surface (Substrate-O-SiR₂-O-) Substrate->Modified_Surface Silanol_c->Modified_Surface - 2H₂O

Caption: General mechanism of surface modification using this compound.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning & Activation) Start->Substrate_Prep Silanization Surface Silanization (e.g., with this compound) Substrate_Prep->Silanization Curing Post-Silanization Curing Silanization->Curing Characterization Surface Characterization Curing->Characterization WCA Water Contact Angle Measurement Characterization->WCA SFE Surface Free Energy Calculation Characterization->SFE Adhesion Adhesion Testing (Shear Bond Strength) Characterization->Adhesion Data_Analysis Data Analysis & Comparison WCA->Data_Analysis SFE->Data_Analysis Adhesion->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of Dichlorodihexylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Dichlorodihexylsilane is a corrosive, combustible, and water-reactive liquid. It reacts with moisture to produce toxic and corrosive hydrogen chloride (HCl) gas. All handling and disposal procedures must be conducted with extreme caution, adhering to strict safety protocols to mitigate risks to personnel and the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for research scientists and drug development professionals. The following procedures outline the necessary steps for safe handling, emergency response, and compliant disposal of this hazardous chemical.

Immediate Safety Concerns & Personal Protective Equipment (PPE)

Before handling this compound, it is critical to be aware of its primary hazards. The substance can cause severe chemical burns to the skin and eyes and damage to the respiratory tract upon inhalation of its vapors or the HCl gas produced upon contact with moisture.[1][2]

Required Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling chlorosilanes.[2]

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty rubber gloves (e.g., butyl rubber or nitrile).

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron. For larger quantities, full protective clothing is required.

  • Respiratory Protection: Work must be performed in a certified chemical fume hood. For emergencies or situations with potential for high vapor concentration, a self-contained breathing apparatus (SCBA) is necessary.

Emergency & Spill Procedures

In the event of an accidental release, immediate and decisive action is required to contain the spill and protect laboratory personnel.

  • Evacuation: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilation: Ensure the area is well-ventilated, using fume hoods to control vapor spread.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite. Do not use water or combustible materials like paper towels.

  • Neutralization: Once absorbed, the material should be cautiously and slowly added to a large volume of a neutralizing agent, such as a sodium bicarbonate or soda ash solution, in a fume hood. Be prepared for a vigorous reaction and the release of gas.

  • Cleanup: Use spark-proof tools for cleanup. The collected waste must be placed in a clearly labeled, compatible container for hazardous waste disposal.[3]

This compound Disposal Plan

The appropriate disposal method for this compound depends on the quantity and condition of the waste. All disposal actions must comply with local, state, and federal regulations.

Option 1: Supplier Take-Back If the this compound is uncontaminated and in its original, undamaged container, the most straightforward disposal method is to contact the supplier for return or take-back options.[1]

Option 2: Licensed Hazardous Waste Disposal For larger quantities or contaminated material, disposal must be handled by a licensed hazardous waste management company. The material should be clearly labeled as "Hazardous Waste: this compound, Corrosive, Flammable, Water-Reactive." This method typically involves high-temperature incineration with specialized scrubbers to manage the resulting silicon dioxide and hydrogen chloride.[1]

Option 3: In-Lab Neutralization (for Small Quantities Only) Small residual amounts of this compound can be neutralized in the laboratory by trained personnel following a strict protocol. This procedure should only be performed in a chemical fume hood with emergency equipment readily available.

Experimental Protocol: Lab-Scale Neutralization

This protocol details the step-by-step methodology for neutralizing small quantities (less than 50 mL) of this compound.

Materials:

  • This compound waste

  • Anhydrous, inert solvent (e.g., heptane (B126788) or toluene)

  • A protic, quenching solvent (e.g., isopropanol (B130326) or butanol)

  • Sodium bicarbonate or soda ash solution (5-10%)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.

  • Ice bath

Procedure:

  • Inert Atmosphere: Purge the reaction flask with dry nitrogen gas to create an inert atmosphere.

  • Dilution: Add the this compound waste to the flask and dilute it with at least 10 volumes of an anhydrous, inert solvent (e.g., for 10 mL of waste, add 100 mL of heptane). This helps to control the reaction rate.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Slow Addition of Quenching Agent: Slowly add a solution of isopropanol or butanol (mixed 1:1 with the inert solvent) from the dropping funnel to the stirred this compound solution. The addition should be dropwise to control the exothermic reaction and the rate of HCl gas evolution.

  • Monitoring: Continue stirring and maintain the temperature below 25 °C. The reaction is complete when the evolution of gas ceases.

  • Neutralization: Once the reaction is complete, slowly and cautiously add the resulting solution to a stirred aqueous solution of sodium bicarbonate or soda ash to neutralize any remaining acidic components.

  • Final Disposal: The final neutralized solution should be separated into aqueous and organic layers. The organic layer must be collected and disposed of as flammable solvent waste. The aqueous layer can typically be disposed of down the sanitary sewer after confirming its pH is neutral, in accordance with local regulations.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and a related, more volatile chlorosilane for hazard comparison.

PropertyThis compoundDichlorodimethylsilane (for comparison)
CAS Number 18204-93-8[1]75-78-5[2]
Molecular Formula C₁₂H₂₆Cl₂Si[1]C₂H₆Cl₂Si[4]
Molecular Weight 269.33 g/mol [1]129.06 g/mol [4]
Physical State Liquid[1]Liquid
Appearance Colorless[1]Colorless
Flash Point Data not available-9 °C (15.8 °F)[4]
Specific Gravity 0.97[1]1.060[4]
Water Solubility Reacts violentlyReacts violently[4]
Primary Hazards Corrosive, Flammable, Water-ReactiveHighly Flammable, Corrosive, Water-Reactive[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated decision1 Is waste in original, undamaged container and uncontaminated? start->decision1 option1 Contact Supplier for Take-Back decision1->option1 Yes decision2 Is waste quantity > 50 mL or contaminated? decision1->decision2 No option2 Arrange for Licensed Hazardous Waste Disposal (Incineration) decision2->option2 Yes option3 Perform In-Lab Neutralization Protocol (Small Quantities Only) decision2->option3 No final_disposal Dispose of Neutralized Waste Streams (Aqueous & Organic) option3->final_disposal

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Dichlorodihexylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical guidance for the handling and disposal of Dichlorodihexylsilane. The following procedural instructions are designed to ensure the safety of all laboratory personnel by furnishing clear, step-by-step operational plans. This compound, like other dichlorosilanes, is anticipated to be a highly flammable, corrosive liquid that reacts with moisture to generate hydrochloric acid. It poses a significant risk of severe skin burns and eye damage. Strict adherence to the following safety protocols is imperative to mitigate these hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. All personnel must receive training on the correct use and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting. A face shield should be worn over the goggles to provide additional protection against splashes. Contact lenses should not be worn when handling this chemical.
Skin & Body Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Immediately change gloves if contamination is suspected.
Flame-Resistant Lab CoatA lab coat made of a flame-resistant material like Nomex® must be worn over cotton clothing. Avoid synthetic fabrics such as polyester. The lab coat must remain fully buttoned.
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover the legs and the entire foot to prevent any skin exposure.
Respiratory Protection NIOSH-Approved RespiratorA full-face respirator with an organic vapor/acid gas cartridge is required if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.
Chemical Properties and Hazards of Structurally Similar Dichlorosilanes

Due to the absence of specific data for this compound, the following table summarizes the properties of a related compound, Dichlorodimethylsilane, to provide an indication of the expected hazards.

PropertyValue (for Dichlorodimethylsilane)
Molecular Formula C2H6Cl2Si
Molecular Weight 129.06 g/mol
Appearance Colorless liquid
Boiling Point 70 °C
Flash Point -9 °C
Water Solubility Reacts violently
Hazards Highly flammable liquid and vapor.[1][2] Causes severe skin burns and eye damage.[1][2] Toxic if inhaled.[1] Reacts violently with water.[3][4]

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be performed within a certified chemical fume hood to control vapor exposure. An emergency eyewash station and a safety shower must be readily accessible.

1. Preparation and Engineering Controls:

  • Verify that the chemical fume hood is functioning correctly with adequate airflow.

  • Clear the immediate work area of all flammable materials and potential ignition sources.

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Ensure that spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO2 fire extinguisher are readily available. Do not use water-based extinguishers.

2. Chemical Handling:

  • Don all required PPE as detailed in the table above before handling the chemical.

  • Use only non-sparking tools for all operations.

  • When transferring the liquid, do so slowly to minimize splashing and vapor generation.

  • Keep the container tightly closed when not in use and work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

3. Post-Handling:

  • Thoroughly clean all equipment and the work area after use.

  • Decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan

1. Waste Collection and Decontamination:

  • Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.

  • Never mix this compound waste with other chemical waste streams.

  • The primary hazard upon disposal is its reactivity with water; therefore, all waste must be kept dry.

2. Neutralization (for small residues):

  • Small amounts of residual this compound on equipment can be neutralized by slowly adding the equipment to a large volume of a stirred, cooled, dilute solution of sodium bicarbonate. This should be done in a fume hood. The reaction can be vigorous.

3. Final Disposal:

  • All this compound waste is considered hazardous.

  • Arrange for the disposal of the hazardous waste through a certified environmental management company.

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.

Emergency Procedures Workflow

EmergencyProcedures Emergency Response Workflow for this compound Incidents start Incident Occurs assess Assess Situation (Spill, Fire, Exposure) start->assess is_major Major Incident? assess->is_major evacuate Evacuate Immediate Area Activate Alarm Call Emergency Services is_major->evacuate Yes minor_spill Minor Spill is_major->minor_spill No, Spill minor_fire Minor Fire is_major->minor_fire No, Fire personal_exposure Personal Exposure is_major->personal_exposure No, Exposure report Report Incident to Supervisor evacuate->report spill_kit Use Spill Kit (Dry Absorbent) minor_spill->spill_kit extinguish Use Dry Chemical or CO2 Extinguisher minor_fire->extinguish decontaminate Remove Contaminated Clothing Use Safety Shower/Eyewash Seek Medical Attention personal_exposure->decontaminate collect_waste Collect Waste in Hazardous Waste Container spill_kit->collect_waste extinguish->report decontaminate->report collect_waste->report SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation - Verify Fume Hood - Clear Area - Assemble Equipment ppe Don Required PPE - Goggles & Face Shield - Gloves (Double) - FR Lab Coat prep->ppe handling Chemical Handling (in Fume Hood) - Ground Containers - Transfer Slowly - Keep Sealed ppe->handling post_handling Post-Handling - Clean Work Area - Decontaminate Surfaces handling->post_handling waste Waste Disposal - Collect in Labeled Container - Keep Dry post_handling->waste end End of Procedure waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.